Fmoc-d-dab(dnp)-oh
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O8/c30-24(31)22(11-12-26-21-10-9-15(28(33)34)13-23(21)29(35)36)27-25(32)37-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20,22,26H,11-12,14H2,(H,27,32)(H,30,31)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHWAVNNODKLBE-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-d-dab(dnp)-oh chemical structure and properties
An In-depth Technical Guide to Fmoc-D-Dab(Dnp)-OH: Synthesis, Properties, and Application in Fluorescence-Quenched Substrates
This guide provides an in-depth exploration of Nα-(9-Fluorenylmethyloxycarbonyl)-Nγ-(2,4-dinitrophenyl)-D-2,4-diaminobutyric acid (this compound), a specialized amino acid derivative pivotal for the development of sensitive tools for biochemical and pharmaceutical research. We will delve into its chemical architecture, its strategic application in Solid-Phase Peptide Synthesis (SPPS), and its function as a potent quenching moiety in Förster Resonance Energy Transfer (FRET) substrates for protease activity profiling.
Introduction: A Dual-Function Building Block
This compound is a non-proteinogenic amino acid meticulously designed for advanced peptide chemistry. It integrates two key functionalities:
-
An Fmoc-protected α-amino group: This allows for its seamless incorporation into peptide sequences using the well-established and mild Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.[1]
-
A 2,4-dinitrophenyl (Dnp) moiety on the side chain: The Dnp group serves as a highly efficient chromophore that acts as a "dark quencher" in FRET applications.[2] Its broad absorption spectrum makes it a versatile quenching partner for a range of fluorophores.[3]
This dual nature makes this compound an invaluable reagent for synthesizing custom peptide substrates used to monitor enzyme activity in real-time, screen for inhibitors, and study enzyme kinetics with high sensitivity.[4]
Chemical Structure and Physicochemical Properties
The unique arrangement of the base-labile Fmoc group and the Dnp-functionalized side chain dictates the compound's utility in peptide synthesis and FRET-based assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Full Chemical Name | Nα-(9-Fluorenylmethyloxycarbonyl)-Nγ-(2,4-dinitrophenyl)-D-2,4-diaminobutyric acid | [5], |
| Molecular Formula | C₂₅H₂₂N₄O₈ | [6],[5],[7] |
| Molecular Weight | 506.46 g/mol | [6],[8],[7] |
| CAS Number | 1263047-25-1 | [6] |
| Appearance | Yellow powder/solid | [1],[9], |
| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [10],[1] |
Note: Specific experimental data for melting point and solubility are not widely available in peer-reviewed literature and are best obtained from the supplier's certificate of analysis.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS workflow. This process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[11]
Causality Behind Experimental Choices
The success of incorporating this specialized residue hinges on understanding the chemistry of its protecting groups. The α-amino Fmoc group is reliably removed under mild basic conditions (typically 20% piperidine in DMF), which preserves the acid-labile protecting groups commonly used for other amino acid side chains (e.g., Boc, tBu, Trt).[12] The Dnp group on the side chain is intended to remain on the final peptide. It is generally stable to the acidic conditions of final cleavage (e.g., TFA) but requires careful consideration during the basic Fmoc deprotection steps.
Field-Proven Insight: Stability of the Dnp Group
While the Dnp group is robust, researchers should be aware of its potential, albeit partial, lability to the standard Fmoc deprotection reagent, 20% piperidine in DMF. Studies on the analogous Fmoc-His(Dnp)-OH have shown that prolonged or repeated exposure to piperidine can cause partial cleavage of the Dnp group from the side chain.[13]
Self-Validating System:
-
Mitigation Strategy: To ensure the integrity of the Dnp quencher, it is advisable to use the minimum required Fmoc deprotection time. If Dnp cleavage is suspected (which can be monitored by the appearance of a yellow color in the deprotection solution), consider using milder deprotection cocktails, such as 5% piperazine in DMF or a DBU/piperidine-based solution, which can be more efficient and require shorter reaction times.[14]
-
QC Check: After synthesis, the integrity of the final peptide should be confirmed by mass spectrometry to ensure the Dnp group is present.
Detailed Protocol: Incorporation of this compound via Manual SPPS
This protocol outlines the steps for a single coupling cycle on a 0.1 mmol scale.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-amino acids
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Reagents:
Workflow:
-
Resin Swelling: Swell the peptide-resin (e.g., 0.1 mmol) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF and agitate for 3 minutes. Drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve this compound (3 eq., 0.3 mmol) and HCTU (2.9 eq., 0.29 mmol) in DMF.
-
Add DIPEA (6 eq., 0.6 mmol) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
If the test is positive, the coupling step may be repeated.
-
Once complete, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., 5-10 mL of TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the cleaved peptide from the resin beads.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
Purify by reverse-phase HPLC.
-
SPPS Workflow Diagram
Caption: Standard Fmoc-SPPS cycle for incorporating this compound.
Mechanism of Action: Fluorescence Quenching via FRET
The primary application for peptides containing a Dab(Dnp) residue is in the creation of internally quenched fluorescent (IQF) substrates for enzyme assays.[3] The underlying principle is Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule (the quencher).[16]
The FRET Pair:
-
Donor (Fluorophore): A fluorescent molecule (e.g., Mca, Abz) is placed on one side of the enzyme's cleavage site. It absorbs light at its excitation wavelength and, in isolation, would emit light at a longer wavelength.[4]
-
Acceptor (Quencher): The Dnp group on the Dab residue is placed on the other side of the cleavage site. Dnp is a "dark quencher" because it dissipates the transferred energy as heat rather than emitting light. Its absorption spectrum has a significant overlap with the emission spectra of many common blue-shifted fluorophores.[3]
Mechanism:
-
Quenched State: In the intact peptide, the fluorophore and the Dnp quencher are held in close proximity (typically <100 Å). When the fluorophore is excited, it transfers its energy directly to the nearby Dnp group, preventing fluorescence emission.[16]
-
Fluorescent State: When a target protease cleaves the peptide bond between the fluorophore and the quencher, they diffuse apart. This separation disrupts FRET, and the donor fluorophore, now free from the quencher's influence, emits its characteristic fluorescence upon excitation. The rate of fluorescence increase is directly proportional to the rate of enzyme activity.
Table 2: Common Fluorophore Partners for Dnp Quencher
| Fluorophore | Abbreviation | Ex (nm) | Em (nm) |
| 2-Aminobenzoyl | Abz | ~320 | ~420 |
| 7-Methoxycoumarin-4-yl acetyl | Mca | ~325 | ~392 |
| Tryptophan | Trp | ~280 | ~360 |
Source(s):[4]
FRET Mechanism Diagram
Caption: FRET mechanism in a protease assay using a Dab(Dnp)-quenched substrate.
Application in Enzyme Assays
The synthesized FRET peptide serves as a powerful tool for continuously monitoring protease activity.
Generalized Protocol for a Protease Activity Assay
Workflow:
-
Substrate Preparation: Dissolve the purified, lyophilized FRET peptide in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1-10 mM). Determine the precise concentration using UV-Vis spectroscopy based on the Dnp group's absorbance.
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer appropriate for the target enzyme.
-
Add the FRET peptide substrate to each well, diluted to a final concentration typically at or below its Michaelis-Menten constant (Kₘ).
-
If screening for inhibitors, add the test compounds to the appropriate wells.
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C).
-
-
Initiate Reaction: Add the target enzyme solution to each well to initiate the reaction.
-
Data Acquisition: Immediately place the microplate in a fluorescence plate reader. Monitor the increase in fluorescence intensity over time, using the optimal excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each reaction.
-
The initial velocity (v₀) of the reaction is determined from the initial linear slope of the curve.
-
Enzyme activity can be quantified by comparing these rates to a standard curve generated from a fully cleaved or unquenched fluorophore standard. For inhibitor screening, compare the rates of reaction in the presence and absence of the compound to calculate percent inhibition.
-
Enzyme Assay Workflow Diagram
Caption: General workflow for a continuous fluorescent protease assay.
Conclusion
This compound stands as a cornerstone reagent for modern chemical biology and drug discovery. Its rational design enables straightforward incorporation into peptides via SPPS and endows the resulting molecules with a built-in reporter system for enzymatic activity. By understanding the underlying principles of its synthesis and the FRET mechanism it facilitates, researchers can design and execute highly sensitive and specific assays to probe the complex world of proteases, accelerating the discovery of novel therapeutics and diagnostic tools.
References
-
Garay, H. E., González, L. J., Cruz, L. J., Estrada, R. C., & Reyes, O. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection conditions during the synthesis of the peptide Gly-His-Ala-Leu-Gly. Biotecnología Aplicada, 14, 193-195. [Link]
-
Giel-Pietraszuk, M., & Rzeszotarska, B. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International journal of peptide and protein research, 45(2), 116–121. [Link]
-
Aapptec Peptides. (n.d.). Removal of Dnp Protecting Groups. Technical Support Information Bulletin 1150. [Link]
-
CD Formulation. (n.d.). Quenched Fluorescent Peptide (FRET Peptide) Synthesis. Retrieved from CD Formulation website. [Link]
-
VanSaun, M., & Luesch, H. (2015). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in molecular biology (Clifton, N.J.), 1229, 239–250. [Link]
-
Lead Sciences. (n.d.). Fmoc-D-Dab-OH. Retrieved from Lead Sciences website. [Link]
-
MySkinRecipes. (n.d.). Fmoc-Dab(Dnp)-OH. Retrieved from MySkinRecipes website. [Link]
-
PubChem. (n.d.). Fmoc-Dab-OH.HCl. Retrieved from PubChem website. [Link]
-
Poreba, M., & Salvesen, G. S. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. Scientific reports, 7, 43135. [Link]
-
Ghassempour, A., et al. (2017). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith Research Online. [Link]
-
Chen, J., et al. (2021). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
AnaSpec. (n.d.). FRET Peptides. Retrieved from AnaSpec website. [Link]
-
CD Bioparticles. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from CD Bioparticles website. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from Aapptec website. [Link]
Sources
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- 3. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quenched Fluorescent Peptide (FRET Peptide) Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. This compound [amp.chemicalbook.com]
- 6. 1263047-25-1|this compound|BLD Pharm [bldpharm.com]
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The Strategic Application of Fmoc-D-Dab(Dnp)-OH in Modern Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifaceted Building Block for Advanced Peptide Science
In the intricate world of peptide chemistry and drug discovery, the strategic selection of amino acid building blocks is paramount to achieving desired biological activity, stability, and functionality. Among the vast arsenal of non-proteinogenic amino acids, Fmoc-D-Dab(Dnp)-OH emerges as a uniquely versatile tool. This guide, grounded in established biochemical principles and field-proven insights, elucidates the core applications, chemical rationale, and detailed methodologies for leveraging this compound in the synthesis of sophisticated peptide-based tools and therapeutics.
At its core, this compound is a derivative of D-2,4-diaminobutyric acid, a non-proteinogenic amino acid featuring a side chain with a primary amine. This structure is strategically modified with two distinct protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group at the α-amine and the thiol-labile 2,4-dinitrophenyl (Dnp) group at the γ-amine of the side chain. This orthogonal protection scheme is the cornerstone of its utility, allowing for precise, sequential chemical manipulations within a peptide sequence.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₂N₄O₈ | [1] |
| Molecular Weight | 506.46 g/mol | [1] |
| Appearance | Typically a yellow or off-white powder | Inferred from Dnp-containing compounds |
| Storage Conditions | -20°C, desiccated | [2] |
The Rationale Behind the Design: Deconstructing this compound
To fully appreciate the applications of this building block, it is essential to understand the specific function of each of its components:
-
The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: As the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), the Fmoc group provides temporary protection for the α-amine.[3] Its key advantage lies in its lability to mild basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] This allows for the iterative elongation of the peptide chain under conditions that do not disturb most acid-labile side-chain protecting groups, a principle known as orthogonality.[]
-
The D-Dab (D-2,4-diaminobutyric acid) Core: The choice of a D-amino acid is a deliberate strategy to confer proteolytic resistance to the resulting peptide.[6] Peptides constructed from naturally occurring L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic potential and in-vivo half-life.[7] The incorporation of D-amino acids creates peptides that are not recognized by these enzymes, significantly enhancing their stability and bioavailability.[8][9] The Dab core itself, with its side-chain amine, provides a crucial point for modification and functionalization.
-
The Dnp (2,4-dinitrophenyl) Group: The Dnp group serves a dual purpose. Primarily, it functions as a highly effective quencher of fluorescence.[10] When placed in close proximity to a fluorescent donor molecule (a fluorophore), the Dnp group can accept the donor's excitation energy without emitting light, a phenomenon known as Fluorescence Resonance Energy Transfer (FRET).[11] This property is the basis for its primary application in the development of fluorogenic protease substrates. Secondly, the Dnp group acts as an orthogonal protecting group for the side-chain amine, stable to both the basic conditions of Fmoc removal and the acidic conditions of final peptide cleavage from the resin.
Core Application: Synthesis of Fluorogenic Protease Substrates (FRET Probes)
The principal application of this compound is in the synthesis of FRET-based protease substrates. These powerful tools are indispensable for studying enzyme kinetics, screening for inhibitors, and high-throughput drug discovery.
The Underlying Principle: FRET and Protease Activity
A FRET substrate peptide is designed with a fluorophore and a quencher positioned on opposite sides of a specific protease cleavage site. In the intact peptide, the fluorophore and the Dnp-quencher are in close proximity (typically 10-100 Å), allowing for efficient FRET and resulting in minimal to no fluorescence.[11] Upon the introduction of a specific protease, the peptide backbone is cleaved. This cleavage event separates the fluorophore from the Dnp-quencher, disrupting FRET and leading to a measurable increase in fluorescence. This direct correlation between enzymatic activity and fluorescence signal allows for real-time, quantitative analysis of protease function.[12]
Caption: Mechanism of a FRET-based protease assay.
Experimental Workflow: Fmoc-SPPS of a FRET Substrate
The synthesis of a FRET peptide using this compound follows the standard Fmoc-SPPS protocol. The D-Dab(Dnp) residue is incorporated at the desired position, typically on the C-terminal side of the cleavage site, while a corresponding fluorescent amino acid (e.g., Fmoc-L-Trp(Boc)-OH for intrinsic fluorescence or an amino acid conjugated to a fluorophore like Abz) is placed on the N-terminal side.
Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Advanced Applications and Synthetic Strategies
Beyond its primary role in FRET substrates, the unique structure of this compound allows for more complex synthetic designs, provided the Dnp group is selectively removed while the peptide is still attached to the solid support.
Orthogonal Deprotection of the Dnp Group
The Dnp group is stable to the standard reagents used in Fmoc-SPPS (piperidine and TFA). However, it can be selectively removed on-resin using a process called thiolysis, which employs a nucleophilic thiol. This orthogonal deprotection unlocks the side-chain amine of the Dab residue for further modification.
Field Insight: Potential Instability of Dnp to Piperidine While generally stable, it has been reported that the Dnp group on histidine can be partially cleaved by the 20% piperidine solution used for Fmoc deprotection. This side reaction, while documented for histidine, should be considered a possibility for D-Dab(Dnp) as well, especially during prolonged or repeated deprotection steps. Shorter deprotection times or the use of alternative, less nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may mitigate this risk.[13]
Detailed Protocol: On-Resin Thiolysis of the Dnp Group
This protocol is adapted from established methods for Dnp removal from histidine and should be optimized for the specific peptide sequence.
-
Resin Preparation: Following the completion of the peptide sequence assembly, the resin-bound peptide is thoroughly washed with DMF and then Dichloromethane (DCM) and dried under vacuum.
-
Deprotection Cocktail: Prepare a deprotection solution consisting of a thiol in a suitable solvent. A common and effective cocktail is 20% thiophenol in DMF.
-
Causality: Thiophenol is a potent nucleophile that attacks the electron-deficient aromatic ring of the Dnp group, leading to its cleavage from the side-chain amine.
-
-
Reaction: Swell the resin in DMF. Drain the solvent and add the thiophenol/DMF solution (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC and Mass Spectrometry.
-
Washing: After the reaction is complete, filter the resin and wash it extensively to remove the thiophenol and the cleaved Dnp byproduct. A typical washing sequence is:
-
DMF (3x)
-
DCM (3x)
-
Methanol (3x)
-
-
Drying: Dry the resin under vacuum. The newly exposed side-chain amine is now available for further functionalization.
Synthesis of Branched and Cyclic Peptides
Once the Dnp group is removed, the liberated side-chain amine can be used as an attachment point for:
-
Branched Peptides: A new peptide sequence can be synthesized off the Dab side chain.
-
Cyclic Peptides: The side-chain amine can be used for head-to-side-chain or side-chain-to-side-chain cyclization, a strategy often employed to constrain peptide conformation and enhance biological activity.[14]
-
Peptide-Drug Conjugates (PDCs): The amine can be used to attach small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.
Caption: Synthetic pathways enabled by orthogonal Dnp deprotection.
Conclusion: A Strategic Asset for Peptide Chemists
This compound is more than a simple protected amino acid; it is a sophisticated chemical tool that empowers researchers to design and synthesize highly functionalized peptides. Its primary application in the creation of robust, enzymatically stable FRET substrates provides a direct and reliable method for probing protease activity. Furthermore, the orthogonality of the Dnp group, when leveraged correctly, opens avenues for the construction of complex architectures such as branched peptides, cyclic peptides, and peptide-drug conjugates. By understanding the distinct roles of its constituent parts and the nuances of the associated chemical methodologies, scientists can fully exploit the potential of this versatile building block to advance the frontiers of biochemistry and drug discovery.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
-
Xie, J., & Zhou, J. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 8(15), 4031-4043. Retrieved from [Link]
-
Wang, L., et al. (2014). Fmoc-based synthesis of disulfide-rich cyclic peptides. Nature Protocols, 9(7), 1646-1659. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (Reference provided for general context, direct URL not available in search results).
-
Sato, K., & Tsumuraya, T. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 29. Retrieved from [Link]
-
Sato, K., et al. (2006). Synthesis of PNA FRET Probes via an Orthogonally Protected Building Block for Post-Synthetic Labeling of PNAs at the 5-Position of U. Journal of Organic Chemistry, 71(21), 8192-8195. Retrieved from [Link]
-
Kuppusamy, M., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 583-594. Retrieved from [Link]
-
Frederix, P. W. J. M., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 20(8), 13997-14011. Retrieved from [Link]
-
Hudecz, F., et al. (2005). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of Peptide Science, 11(11), 690-697. Retrieved from [Link]
-
bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Avoiding the Hidden Costs of Peptide Synthesis: THIQ in DMI as an Alternative Fmoc-Deprotection Reagent. Retrieved from [Link]
-
Garay, H. E., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc-deprotection conditions during the synthesis of the peptide gly-his-ala-leu-gly. Biotecnología Aplicada, 14, 193-195. Retrieved from [Link]
-
MDPI. (2023). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
-
Loffet, A., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 51(5), 352-356. Retrieved from [Link]
-
ResearchGate. (2003). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Retrieved from [Link]
-
Kim, J., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41753-41759. Retrieved from [Link]
-
ResearchGate. (2018). The use of D-amino acids in peptide design. Retrieved from [Link]
-
Thomasnet. (n.d.). FRET brochure Version 2_008.indd. Retrieved from [Link]
-
ACS Publications. (2026). Cationizing Lugdunin through Trp3 Hydrophobic Fine-Tuning and Cationic Side Chain Engineering. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the FRET peptide mechanism with the Abz/Dnp.... Retrieved from [Link]
-
RayBiotech. (n.d.). Fmoc-Dap(Dnp)-OH. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Retrieved from [Link]
-
MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]
-
Frontiers. (n.d.). Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. Retrieved from [Link]
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. bachem.com [bachem.com]
- 11. cpcscientific.com [cpcscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fmoc-D-Dab(Dnp)-OH: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of N-α-(9-fluorenylmethoxycarbonyl)-N-γ-(2,4-dinitrophenyl)-D-2,4-diaminobutyric acid, commonly known as Fmoc-D-Dab(Dnp)-OH. We will delve into its chemical and physical properties, its critical role in solid-phase peptide synthesis (SPPS), and a detailed, field-proven protocol for its application. This document is intended to equip researchers with the necessary knowledge to effectively utilize this versatile building block in the development of complex peptides and novel therapeutics.
Core Characteristics of this compound
This compound is a non-proteinogenic amino acid derivative that serves as a crucial building block in peptide chemistry. Its structure is uniquely designed for controlled, stepwise peptide synthesis, featuring two distinct and orthogonally protected amino groups.
The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is the cornerstone of the widely used Fmoc-based solid-phase peptide synthesis strategy.[1] The side-chain γ-amino group is protected by the 2,4-dinitrophenyl (Dnp) group. This strategic protection scheme allows for the selective deprotection and functionalization of different parts of the molecule at specific stages of the synthesis, enabling the creation of complex peptide architectures.[]
Molecular Profile
A clear understanding of the fundamental properties of this compound is essential for its effective use.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₂N₄O₈ | [3][4] |
| Molecular Weight | 506.46 g/mol | [3][5] |
| CAS Number | 1263047-22-8 | [5] |
| Appearance | Typically a yellow or off-white powder | |
| Purity | ≥97% (commonly) |
The Strategic Role of the Dnp Protecting Group
The choice of a protecting group is a critical decision in peptide synthesis, directly impacting the efficiency and success of the entire process.[][6] The 2,4-dinitrophenyl (Dnp) group, while also used for protecting the hydroxyl function of tyrosine[7], is particularly valuable for the side chains of amino acids like diaminobutyric acid and histidine.[8]
The primary rationale for employing the Dnp group is its stability under the conditions used for Fmoc removal (mild base) and its susceptibility to cleavage under specific, orthogonal conditions. The Dnp group is stable to most reaction and cleavage conditions used in peptide synthesis, which is beneficial when synthesizing larger peptides.[3] Its stability prevents unwanted side reactions at the γ-amino group during the elongation of the peptide chain.
Application in Solid-Phase Peptide Synthesis: A Step-by-Step Protocol
The incorporation of this compound into a peptide sequence via Fmoc-SPPS follows a cyclical process of deprotection, coupling, and washing. The following protocol is a generalized yet robust methodology that can be adapted to specific sequences and synthetic scales.
Experimental Workflow
The overall workflow for incorporating a single this compound residue is depicted below.
Caption: Workflow for this compound incorporation in SPPS.
Detailed Protocol
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Thiophenol
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide resin in a solid-phase synthesis vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature. This step is crucial for exposing the reactive sites on the resin.[9]
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20-30 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (typically 3-4 equivalents relative to the resin loading) and HBTU (3-4 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the amino acid solution to activate the carboxylic acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Cleavage of the Dnp Protecting Group:
-
This step is performed after the full peptide sequence has been assembled.
-
Suspend the peptide-resin in DMF (approximately 10 mL per gram of resin).[8]
-
Add thiophenol (typically a 20-fold molar excess) and triethylamine (2 mL per gram of resin).[8]
-
Agitate the mixture at room temperature for approximately 90 minutes.[8]
-
Filter the resin and wash it sequentially with DMF (2 times), DCM (2 times), and methanol (2 times).[8]
-
Dry the resin under vacuum.
-
-
Final Cleavage and Deprotection:
-
Following the removal of the Dnp group, the peptide can be cleaved from the resin and the remaining side-chain protecting groups can be removed using a standard cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).
-
Trustworthiness and Self-Validation
The protocol described above incorporates several self-validating steps to ensure the integrity of the synthesis:
-
Monitoring Coupling Reactions: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (the beads remain colorless) indicates that all primary amines have reacted.
-
Orthogonal Protection: The use of an orthogonal protection strategy (base-labile Fmoc and thiol-labile Dnp) ensures that the removal of one group does not affect the other, providing precise control over the synthesis.[]
-
Thorough Washing: Extensive washing steps are critical to remove excess reagents and byproducts that could interfere with subsequent steps.[4]
Conclusion
This compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its unique protection scheme allows for the synthesis of complex peptides with a high degree of control. By understanding its fundamental properties and adhering to a robust synthetic protocol, researchers can effectively leverage this building block to advance their work in drug discovery and development.
References
-
Aapptec Peptides. Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. [Link]
-
ResearchGate. Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. [Link]
-
Biotecnología Aplicada. Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection. [Link]
-
PubMed. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. [Link]
-
AGTC Bioproducts. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]
-
University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
MySkinRecipes. Fmoc-Dab(Dnp)-OH. [Link]
-
Synpeptide. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
-
Springer Nature Experiments. Fmoc Solid-Phase Peptide Synthesis. [Link]
Sources
- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
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- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
The Organic Chemist's Gambit: A Deep Dive into Fmoc and DNP Protecting Groups in Peptide Synthesis
For the researcher, scientist, and drug development professional, the synthesis of a peptide is a meticulous endeavor, a molecular chess match where every move is critical to reaching the desired end game: a pure, functional peptide. The unsung heroes of this strategic process are the protecting groups, temporary shields that guard reactive functionalities, directing the flow of the reaction with precision. This guide offers an in-depth exploration of two such pivotal players: the ubiquitous 9-fluorenylmethoxycarbonyl (Fmoc) group, the cornerstone of modern solid-phase peptide synthesis (SPPS), and the robust 2,4-dinitrophenyl (DNP) group, a classic protector for specific amino acid side chains. We will dissect their core chemistries, operational protocols, and strategic applications, providing the field-proven insights necessary to navigate the complexities of peptide synthesis with confidence and scientific integrity.
The Principle of Orthogonality: The Foundation of Modern Peptide Synthesis
Before delving into the specifics of Fmoc and DNP, it is crucial to grasp the concept of orthogonality. In the context of peptide synthesis, an orthogonal protection scheme is one in which different classes of protecting groups can be selectively removed under distinct chemical conditions, without affecting the others.[1][2] This principle is the bedrock of efficient and successful peptide assembly, allowing for the precise unmasking of specific reactive sites at the desired stage of the synthesis. The Fmoc/tBu (tert-butyl) strategy is a prime example of an orthogonal system, where the base-labile Fmoc group protects the α-amino terminus, while acid-labile groups like tBu shield the amino acid side chains.[1][]
The Fmoc Group: The Workhorse of Contemporary SPPS
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has revolutionized solid-phase peptide synthesis, largely supplanting the older Boc (tert-butoxycarbonyl) strategy due to its milder deprotection conditions and enhanced compatibility with automated synthesis.[4][5]
Chemical Properties and Introduction of the Fmoc Group
The Fmoc group is introduced onto the α-amino group of an amino acid, forming a stable carbamate. This is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[6] The resulting Fmoc-protected amino acids are generally crystalline, stable solids that are soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF).[7][8]
The Mechanism of Fmoc Deprotection: A Symphony of Base-Catalyzed β-Elimination
The defining characteristic of the Fmoc group is its lability to bases.[9] Deprotection is typically accomplished using a 20-50% solution of a secondary amine, most commonly piperidine, in DMF.[10][11] The reaction proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate and the release of the free amine of the peptide chain.[9][10] The highly reactive dibenzofulvene is then scavenged by the excess piperidine to form a stable adduct, preventing unwanted side reactions.[8]
The progress of Fmoc deprotection can be conveniently monitored spectrophotometrically by measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 300 nm, a significant advantage for process control in both manual and automated synthesis.[8][12]
Caption: Mechanism of Fmoc deprotection by piperidine.
The DNP Group: A Stalwart Protector for Problematic Residues
The 2,4-dinitrophenyl (DNP) group is a robust protecting group, primarily employed for the side chains of amino acids that are prone to side reactions, most notably histidine.[13][14] It also finds application in protecting the hydroxyl group of tyrosine.[15]
Chemical Properties and Introduction of the DNP Group
The DNP group is typically introduced using 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, via a nucleophilic aromatic substitution reaction.[4][16] Under mildly alkaline conditions, the nucleophilic side chain (e.g., the imidazole nitrogen of histidine) attacks the electron-deficient aromatic ring of DNFB, displacing the fluoride ion and forming a stable DNP-amino acid derivative.[4] The strong electron-withdrawing nature of the two nitro groups makes the DNP group highly effective at suppressing the nucleophilicity and basicity of the imidazole ring, thereby preventing side-chain acylation and racemization during peptide coupling.[14]
The Mechanism of DNP Deprotection: Thiolysis as the Key
A key advantage of the DNP group is its stability under the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) and for the final cleavage of the peptide from many resins.[13][14] The DNP group is selectively removed by thiolysis, a nucleophilic aromatic substitution reaction using a thiol-containing reagent.[6][10] The most common reagent for this purpose is thiophenol, typically in the presence of a base like triethylamine in DMF.[17][18] The thiol attacks the carbon atom of the aromatic ring attached to the amino acid side chain, displacing the protected side chain and forming a stable thioether adduct with the DNP group. This deprotection is usually performed while the peptide is still attached to the solid support.[10]
Caption: Mechanism of DNP deprotection via thiolysis.
Comparative Analysis: Fmoc vs. DNP in Peptide Synthesis Strategy
The choice between and the interplay of Fmoc and DNP protecting groups are dictated by the specific requirements of the peptide sequence and the overall synthetic strategy.
| Feature | Fmoc (α-Amino Protection) | DNP (Side-Chain Protection) |
| Lability | Base-labile (e.g., 20% piperidine/DMF)[6] | Thiol-labile (e.g., thiophenol)[10] |
| Stability | Acid-stable (TFA-stable)[9] | Acid-stable (TFA-stable)[13] |
| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt)[] | Orthogonal to acid-labile groups; however, partial cleavage by piperidine has been reported, indicating imperfect orthogonality with Fmoc deprotection conditions.[6] |
| Monitoring | UV-active byproduct allows for real-time reaction monitoring[12] | DNP-containing byproducts are highly colored, which can aid in visual confirmation but may complicate purification if not fully removed.[20] |
| Primary Use | Temporary protection of the α-amino group in SPPS.[9] | "Permanent" side-chain protection, particularly for histidine, to prevent racemization and side reactions.[13][14] |
Experimental Protocols
Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the manual steps for one cycle of amino acid addition.
-
Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in DMF for at least 1 hour.[21]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for an initial 5 minutes, drain, and then for a further 10-15 minutes to ensure complete removal of the Fmoc group.[22]
-
Washing: Wash the resin extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[13]
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.
Protocol for DNP Group Removal from Resin-Bound Peptide
This procedure is performed after the peptide chain has been fully assembled but before cleavage from the resin.
-
Resin Preparation: Wash the DNP-protected peptide-resin with DMF.
-
Thiolysis Reaction:
-
Washing: Filter the resin and wash it thoroughly with DMF, followed by DCM and methanol, to remove the cleaved DNP group and thiophenol.[17]
-
Drying: Dry the resin under vacuum before proceeding to the final cleavage step.
Concluding Remarks: Strategic Implementation for Synthetic Success
The Fmoc and DNP protecting groups represent two powerful tools in the arsenal of the peptide chemist. The Fmoc group, with its mild deprotection conditions and amenability to automation, has rightfully earned its place as the dominant strategy for α-amino protection in SPPS. The DNP group, while less commonly used in the era of Fmoc/tBu chemistry, remains a valuable option for the side-chain protection of challenging residues like histidine, effectively mitigating the risk of racemization and other side reactions.
A deep understanding of their respective chemistries, stabilities, and deprotection mechanisms is paramount. While they offer a degree of orthogonality, field experience dictates caution, as the potential for DNP cleavage during repeated Fmoc deprotection cycles is a tangible risk that must be considered in the design of any synthetic strategy employing both.[6] By leveraging the strengths of each protecting group and being cognizant of their limitations, researchers can navigate the intricate landscape of peptide synthesis to achieve their desired targets with high purity and yield, ultimately advancing the frontiers of science and medicine.
References
-
Creative Biolabs. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of DNPBS-protected amino acids a General synthetic strategy... [Image]. Retrieved from [Link]
- Garay, H., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection. Biotecnología Aplicada, 14, 193-195.
- Wagner, D. B., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241.
- PubMed. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 45(2), 116-121.
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
- PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997-4003.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
PubChem. (n.d.). n,1-Bis(2,4-dinitrophenyl)histidine. Retrieved from [Link]
-
PubChem. (n.d.). L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)-. Retrieved from [Link]
-
AAPPTec. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. Retrieved from [Link]
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- PubMed. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 51(2), 127-133.
-
LibreTexts. (n.d.). Fatty Acids -- Four enzymes and reactions: Thiolytic cleavage. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. Retrieved from [Link]
- Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Histidine. Retrieved from [Link]
- PubMed. (1990). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review.
- Frontiers in Chemistry. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 195.
-
University of Wisconsin-La Crosse. (n.d.). Reagents for Protein Sequence Determination. Retrieved from [Link]
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- 7. n,1-Bis(2,4-dinitrophenyl)histidine | C18H13N7O10 | CID 259738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
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- 15. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. peptide.com [peptide.com]
- 18. Histidine - Wikipedia [en.wikipedia.org]
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- 22. chempep.com [chempep.com]
A Senior Application Scientist's Guide to Fmoc-D-Dab(Dnp)-OH: Mechanism and Application in Solid-Phase Peptide Synthesis
Abstract
In the landscape of complex peptide synthesis, the strategic selection of protected amino acids is paramount to achieving high-fidelity outcomes. Fmoc-D-Dab(Dnp)-OH, a non-proteinogenic amino acid derivative, offers a unique combination of functionalities that unlock advanced applications in solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the core mechanisms governing the use of this compound. We will dissect the distinct roles of its constituent protecting groups—the base-labile Fmoc group and the thiolysis-cleavable Dnp group—and elucidate the principle of orthogonality that underpins its utility. This guide details its primary applications in the synthesis of internally quenched fluorescent (IQF) substrates for protease activity assays and in the formation of side-chain lactam bridges for peptide cyclization. Authored for researchers and drug development professionals, this document synthesizes technical accuracy with field-proven protocols to serve as a comprehensive resource for leveraging this compound in advanced peptide design and synthesis.
Introduction: The Principle of Orthogonal Protection
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern biochemistry, enabling the stepwise construction of complex peptide chains on an insoluble resin support.[1] The success of SPPS hinges on a meticulously planned protecting group strategy.[2] To prevent unwanted side reactions and ensure the correct amino acid sequence, the reactive functional groups of the amino acid building blocks—the α-amino group and any reactive side chains—must be temporarily masked.[3]
An "orthogonal" protection scheme is one in which different classes of protecting groups are used, and each class can be removed by a specific chemical reaction without affecting the others.[4] The most common strategy in modern SPPS is the Fmoc/tBu approach. Here, the temporary Nα-amino protecting group, 9-fluorenylmethyloxycarbonyl (Fmoc), is removed at each cycle with a mild base (e.g., piperidine), while the "permanent" side-chain protecting groups (e.g., t-butyl, trityl) are stable to this base but are cleaved at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA).[5][6]
This compound introduces a third level of control through a "semi-permanent" protecting group, the 2,4-dinitrophenyl (Dnp) group. This allows for selective deprotection and modification of a specific side chain while the peptide remains anchored to the resin and other side-chain protecting groups are still in place. This capability is crucial for creating complex peptide architectures such as cyclic peptides and sophisticated molecular probes.[7]
Component Analysis of this compound
To fully grasp the mechanism of action, it is essential to understand the role of each component of the molecule.
-
The Fmoc Group (Nα-protection): The 9-fluorenylmethyloxycarbonyl group is the temporary shield for the α-amino group. Its removal is the first step in each cycle of peptide chain elongation. This occurs via a base-catalyzed β-elimination reaction, typically using a 20% solution of piperidine in N,N-dimethylformamide (DMF).[5][8] The resulting dibenzofulvene byproduct is scavenged by piperidine to form a stable adduct, which is washed away.[6]
-
The D-Dab Core (Structural Scaffold): The core of the molecule is D-2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid. The "D" configuration provides resistance to enzymatic degradation by proteases, which can enhance the in-vivo stability of the final peptide. The key feature of Dab is its side chain, which contains a primary amine that serves as a versatile chemical handle for further modification after deprotection.
-
The Dnp Group (Side-Chain Protection): The 2,4-dinitrophenyl group serves two critical functions.
-
Orthogonal Protecting Group: It protects the side-chain amine of the Dab residue. The Dnp group is stable to the mild basic conditions used for Fmoc removal and the strong acidic conditions (TFA) used for final cleavage and removal of most other side-chain protecting groups.[9] It can be selectively removed on-resin through nucleophilic aromatic substitution using a thiol, most commonly thiophenol.[10][11] This orthogonality is the key to its utility.
-
Universal Quencher: The Dnp moiety is a highly efficient chromophore that functions as an acceptor (quencher) in Förster Resonance Energy Transfer (FRET) pairs.[12][13] It can effectively quench the fluorescence of a wide range of donor fluorophores when held in close proximity.[14][15]
-
The interplay between these three components is what makes this compound such a powerful tool in peptide synthesis.
Mechanism of Action in SPPS Workflows
The incorporation and selective manipulation of this compound on the solid support follows a precise sequence of orthogonal steps.
General SPPS Workflow
The overall process for incorporating the Dab(Dnp) residue and preparing it for subsequent modification is illustrated below.
Caption: General SPPS workflow for incorporating and selectively deprotecting this compound.
This workflow highlights the critical orthogonal steps: Fmoc removal with a base allows chain elongation, while the Dnp group remains intact. Only when desired is the Dnp group removed with a completely different reagent (a thiol), exposing the side-chain amine for specific modifications.
Key Applications and Mechanisms
The unique properties of this compound enable two powerful applications in drug discovery and biochemical research.
Application 1: Internally Quenched Fluorescent (IQF) Substrates
IQF substrates are invaluable tools for studying protease activity. They are designed based on the principle of FRET, where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor (quencher).[16][17]
Mechanism of Action:
-
Synthesis: A peptide sequence recognized by a specific protease is synthesized. A fluorescent donor group (e.g., Mca, Abz) is attached to one end of the cleavage site, and this compound is incorporated on the other side.[18]
-
Quenched State: In the intact peptide, the fluorophore and the Dnp quencher are held in close proximity. When the fluorophore is excited, its energy is efficiently transferred to the Dnp group and dissipated as heat, resulting in minimal or no fluorescence.[12][15]
-
Cleavage and Signal: When the target protease cleaves the peptide bond between the fluorophore and the Dnp group, the two moieties diffuse apart. The FRET process is disrupted, and the donor's fluorescence is no longer quenched.[19] This results in a measurable increase in fluorescence intensity that is directly proportional to the rate of enzyme activity.
Caption: Mechanism of an Internally Quenched Fluorescent (IQF) substrate using a Dab(Dnp) quencher.
Application 2: Side-Chain to Side-Chain Cyclization (Lactam Bridge)
Peptide cyclization is a powerful strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity, enhanced stability, and improved pharmacokinetic properties.[20] this compound is an excellent tool for creating a side-chain to side-chain lactam (amide) bridge.[7]
Mechanism of Action:
-
Linear Peptide Synthesis: A linear peptide is synthesized on the resin containing both this compound and another amino acid with a carboxylate side chain (e.g., Aspartic Acid or Glutamic Acid). The side chains of Asp/Glu are protected with groups labile to the final cleavage cocktail (e.g., OtBu).
-
Selective Dnp Removal: After the linear sequence is complete, the Dnp group is selectively removed on-resin using the thiophenol protocol, exposing the primary amine on the Dab side chain.
-
On-Resin Cyclization: The newly freed amine of the Dab side chain is then coupled with the side-chain carboxyl group of the Asp or Glu residue. This is achieved using standard peptide coupling reagents (e.g., HATU, HBTU). This intramolecular reaction forms a stable lactam bridge.[21][22]
-
Final Cleavage: The now-cyclic peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed simultaneously with TFA.
Caption: Workflow for on-resin side-chain to side-chain peptide cyclization via a lactam bridge.
Experimental Protocols & Data
Protocol: On-Resin Removal of the Dnp Protecting Group
This protocol describes a field-proven method for the selective cleavage of the Dnp group from the side chain of a Dab residue while the peptide is still attached to the solid support.[9][11]
Materials:
-
Peptide-resin containing the Dab(Dnp) residue
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Thiophenol
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for 30 minutes in a suitable reaction vessel.
-
Deprotection Cocktail: Prepare the deprotection solution. For each gram of resin, use 10 mL of DMF, 2 mL of thiophenol, and 2 mL of DIEA. Caution: Thiophenol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Reaction: Drain the swelling solvent from the resin. Add the deprotection cocktail to the resin.
-
Agitation: Agitate the mixture at room temperature for 60-90 minutes. The solution will typically turn a bright yellow/orange color as the Dnp-thiol adduct is formed.
-
Washing: Drain the reaction solution. Wash the resin extensively to remove all reagents and byproducts. A recommended wash cycle is:
-
DMF (3 x 1 min)
-
DCM (3 x 1 min)
-
DMF (3 x 1 min)
-
-
Confirmation (Optional): A small sample of beads can be subjected to a Kaiser test. A positive (blue) result confirms the presence of the free primary amine on the Dab side chain.
-
Drying: Dry the resin under vacuum if it is to be stored, or proceed directly to the next synthetic step (e.g., cyclization).
Data Summary: Orthogonality of Protecting Groups
The utility of this compound is defined by the distinct chemical conditions required to remove each protecting group.
| Protecting Group | Attached To | Cleavage Reagent | Stability Conditions |
| Fmoc | Nα-Amine | 20% Piperidine in DMF | Stable to acids (TFA) and thiols |
| Dnp | Dab Side-Chain | Thiophenol + Base in DMF | Stable to acids (TFA) and piperidine* |
| tBu, Trt, Pbf | Various Side-Chains | 95% Trifluoroacetic Acid (TFA) | Stable to piperidine and thiols |
*Note: While generally stable, some minor loss of Dnp has been reported with prolonged or repeated piperidine treatments, though it is typically not significant enough to prevent its use in Fmoc-SPPS.[23]
Conclusion
This compound is a sophisticated and versatile building block that provides peptide chemists with an exceptional level of synthetic control. Its defining feature is the Dnp group, which functions as both a robust, orthogonally-cleavable protecting group and a universal fluorescence quencher. By understanding and applying the distinct mechanisms of deprotection for the Fmoc and Dnp groups, researchers can confidently execute complex synthetic strategies. From developing high-sensitivity protease assays to engineering conformationally constrained cyclic peptides with enhanced therapeutic potential, this compound is an indispensable tool for advancing the frontiers of chemical biology and drug discovery.
References
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Diagram]. Retrieved from [Link]
-
Fields, G. B. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry, 87(15), 9884–9893. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]
-
Padron, G., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection. Biotecnología Aplicada, 14, 193-195. Retrieved from [Link]
-
Laczko, I., et al. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 45(2), 116-21. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide cyclization. Retrieved from [Link]
-
Neamtu, A., et al. (2016). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. International Journal of Molecular Sciences, 17(11), 1837. Retrieved from [Link]
-
PeptaNova. (n.d.). Assay Method Using Nma/Dnp type Fluorescence-Quenching Substrates. Retrieved from [Link]
-
Poreba, M., et al. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. Scientific Reports, 7, 43135. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ResearchGate. (n.d.). Spectral overlap of the DNP quenching group and the ACC fluorophore. [Diagram]. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Fmoc-Dab(Dnp)-OH. Retrieved from [Link]
-
AIP Publishing. (2025). Dye–quencher pair screening for efficient photo-CIDNP: The role of molecular diffusion. The Journal of Chemical Physics. Retrieved from [Link]
-
Schiller, P. W., et al. (1989). Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports. International Journal of Peptide and Protein Research, 34(5), 392-396. Retrieved from [Link]
-
Biosyntan GmbH. (n.d.). Side Chain Cyclization. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-D-Dab(Boc)-OH: A Versatile Building Block for Pharmaceutical Research. Retrieved from [Link]
-
Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Science, 1(1), 1-10. Retrieved from [Link]
-
Interchim. (n.d.). Product Monograph - FRET Substrates. Retrieved from [Link]
-
AnaSpec. (n.d.). FRET brochure. Retrieved from [Link]
-
Eurogentec. (n.d.). FRET Substrates. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptanova.de [peptanova.de]
- 13. interchim.fr [interchim.fr]
- 14. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.thomasnet.com [cdn.thomasnet.com]
- 17. bachem.com [bachem.com]
- 18. FRET Substrates [eurogentec.com]
- 19. listlabs.com [listlabs.com]
- 20. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 21. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 22. Side Chain Cyclization - Biosyntan GmbH [biosyntan.de]
- 23. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
Expanding the Peptide Universe: A Technical Guide to Non-Natural Amino Acids in Peptide Design
Introduction: Beyond the Canonical 20
For decades, the 20 proteinogenic amino acids have been the fundamental building blocks in our understanding and engineering of peptides and proteins. However, native peptides often suffer from significant therapeutic liabilities, including rapid proteolytic degradation, poor bioavailability, and low receptor selectivity.[1][2] The strategic incorporation of non-natural amino acids (ncAAs)—also referred to as unnatural or non-canonical amino acids (UAAs)—has emerged as a transformative approach in peptide design.[3] These bespoke building blocks, which encompass any amino acid not naturally encoded in the genome, provide an unparalleled toolkit to overcome the intrinsic limitations of their natural counterparts. By introducing novel side-chain functionalities, backbone geometries, and stereochemistries, ncAAs enable the rational design of peptide therapeutics with enhanced stability, improved potency, and tailored pharmacokinetic profiles.[4][5]
This guide provides an in-depth exploration of the core principles and practical methodologies for integrating ncAAs into peptide scaffolds. We will delve into the diverse chemical space of ncAAs, detail the primary synthetic and biosynthetic incorporation strategies, and showcase their impact on modern drug discovery through illustrative applications and quantitative data.
The ncAA Toolbox: Engineering Novel Peptide Properties
The power of ncAAs lies in their vast structural diversity, which allows for the precise modulation of a peptide's physicochemical properties.[3] The choice of an ncAA is a critical design decision, directly influencing the final molecule's conformation, stability, and biological activity.
Causality in Design: Why Choose a Specific ncAA?
The decision to incorporate a specific class of ncAA is driven by a desired therapeutic outcome. For instance, if a lead peptide shows promising in vitro activity but is rapidly cleared in vivo, the primary hypothesis is enzymatic degradation. The logical experimental choice is to introduce modifications that sterically hinder or remove the recognition sites for proteases.
-
To enhance proteolytic stability: N-methylation of the peptide backbone removes the hydrogen bond donor required for protease binding, significantly increasing the peptide's half-life.[6] Similarly, substituting a natural L-amino acid with its D-enantiomer disrupts the chiral recognition by proteases.[7]
-
To impose conformational constraints: Peptides are often highly flexible, leading to a significant entropic penalty upon binding to a target. Incorporating rigid ncAAs like α,α-disubstituted amino acids (e.g., aminoisobutyric acid, Aib) restricts the available conformational space, pre-organizing the peptide into a bioactive conformation and enhancing binding affinity.[8]
-
To introduce novel functionalities: ncAAs can carry bioorthogonal handles, such as azides or alkynes, for site-specific conjugation of imaging agents, drug payloads, or polyethylene glycol (PEG) to improve pharmacokinetics.
The following table summarizes key classes of ncAAs and their primary applications in peptide design.
| ncAA Class | Example(s) | Primary Application(s) | Rationale / Mechanism of Action |
| D-Amino Acids | D-Alanine, D-Leucine | Proteolytic Stability: Significantly increases resistance to degradation by endogenous proteases.[7] | Proteases are chiral enzymes evolved to recognize L-amino acid substrates; D-isomers do not fit the active site. |
| N-Methylated Amino Acids | N-methyl-Glycine (Sarcosine) | Proteolytic Stability, Membrane Permeability: Blocks protease cleavage and enhances lipophilicity.[6] | Removes the amide N-H, disrupting the hydrogen-bonding pattern recognized by proteases and increasing passive diffusion. |
| α,α-Disubstituted Amino Acids | Aminoisobutyric acid (Aib) | Conformational Constraint: Induces helical or turn structures, reducing flexibility.[8] | Steric hindrance from the second α-substituent restricts the allowable Ramachandran (φ, ψ) angles. |
| β- and γ-Amino Acids | β-Alanine, Gabapentin | Proteolytic Stability, Novel Scaffolds: Expands the peptide backbone, creating protease-resistant structures.[9] | The altered backbone geometry is not recognized by standard proteases. |
| Side-Chain Modifications | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) | Conformational Constraint, Enhanced Potency: Locks the side-chain orientation, improving target binding.[10] | The cyclic nature of the side chain reduces the number of rotatable bonds, favoring a specific bioactive conformation. |
| Bioorthogonal Handles | p-Azido-L-phenylalanine | Site-Specific Conjugation: Enables "click" chemistry for attaching payloads (dyes, drugs, PEG). | The azide group is chemically inert in biological systems but reacts specifically with alkyne-functionalized molecules. |
Strategies for Incorporating Non-Natural Amino Acids
The successful integration of ncAAs into a peptide sequence relies on robust chemical and biological methodologies. The choice of method depends on the desired peptide length, the complexity of the ncAA, and the required scale.
Solid-Phase Peptide Synthesis (SPPS): The Chemist's Workhorse
Solid-Phase Peptide Synthesis (SPPS) is the most prevalent and versatile method for chemically synthesizing peptides containing ncAAs.[7][11] The technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[12] This approach simplifies purification, as excess reagents and byproducts are removed by simple washing and filtration steps.[12]
// Node Definitions Resin [label="1. Resin Support\n(e.g., Wang, Rink Amide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="2. Nα-Deprotection\n(e.g., 20% Piperidine in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="3. Washing\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="4. Amino Acid Coupling\n(ncAA + Activator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="5. Washing\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Repeat [label="Repeat Cycle (n-1) times", shape=ellipse, style=dashed, fontcolor="#5F6368"]; Cleavage [label="6. Cleavage & Side-Chain\nDeprotection (e.g., TFA cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="7. Purification & Analysis\n(HPLC, Mass Spec)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Resin -> Deprotection [label="Start Cycle"]; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Repeat [label="Next Amino Acid"]; Repeat -> Deprotection [style=dashed]; Wash2 -> Cleavage [label="Final Cycle Complete"]; Cleavage -> Purification; }
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Causality in SPPS Protocol Design: The success of SPPS for ncAAs hinges on overcoming challenges not typically encountered with natural amino acids.[7]
-
Steric Hindrance: Bulky ncAAs may couple inefficiently. Experimental Choice: Use more potent coupling reagents (e.g., HATU, COMU) and extend reaction times or perform a "double coupling" to ensure the reaction goes to completion.
-
Side-Chain Reactivity: Novel side chains may require unique protecting groups that are orthogonal to the standard Fmoc/tBu strategy. Experimental Choice: Select a protecting group that is stable to the piperidine used for Nα-deprotection but can be removed during the final trifluoroacetic acid (TFA) cleavage step.
Experimental Protocol: Manual Fmoc-SPPS of a Tripeptide Containing an ncAA
This protocol describes the synthesis of Ac-Ala-[N-Me-Phe]-Gly-NH₂ on a Rink Amide resin, a self-validating system where each step's completion can be monitored.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-Gly-OH, Fmoc-N-Me-Phe-OH, Fmoc-Ala-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Capping Reagent: Acetic Anhydride
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Qualitative Test: Kaiser test kit
Methodology:
-
Resin Swelling: Swell 200 mg of Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.
-
First Amino Acid (Glycine) Coupling:
-
Deprotect the resin's Fmoc group with 20% piperidine/DMF (2 x 10 min). Wash thoroughly with DMF and DCM.
-
Pre-activate Fmoc-Gly-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.
-
Add the activated mixture to the resin and shake for 2 hours.
-
Validation: Take a small sample of resin beads, wash, and perform a Kaiser test. A negative result (yellow beads) confirms complete coupling.
-
-
Deprotection: Remove the Fmoc group from the resin-bound Glycine with 20% piperidine/DMF (2 x 10 min). Wash thoroughly.
-
Second Amino Acid (ncAA: N-Me-Phe) Coupling:
-
Pre-activate Fmoc-N-Me-Phe-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add to the resin and shake for 4 hours. Rationale: N-methylated amino acids are sterically hindered and require longer coupling times.
-
Validation: Perform a Kaiser test. If positive (blue beads), repeat the coupling step ("double couple").
-
-
Deprotection: Remove the Fmoc group as in step 3.
-
Third Amino Acid (Alanine) Coupling:
-
Couple Fmoc-Ala-OH as in step 2 (2 hours). Validate with a Kaiser test.
-
-
N-Terminal Acetylation:
-
Deprotect the final Fmoc group as in step 3.
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF and shake for 30 minutes. This caps the N-terminus.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail and shake for 3 hours.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
-
Verification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Dissolve in a water/acetonitrile mixture and analyze by LC-MS to confirm the correct mass. Purify using preparative HPLC.
Genetic Code Expansion: The Biologist's Approach
For producing large proteins containing ncAAs at specific sites, chemical synthesis becomes impractical.[13] Genetic code expansion is a powerful in vivo strategy that reprograms the cell's translational machinery.[14][15] This is achieved by introducing an "orthogonal pair": an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[14][16]
-
The engineered aaRS is evolved to specifically recognize and charge the desired ncAA (supplied in the cell culture media) onto the engineered tRNA.[17]
-
The engineered tRNA has an anticodon that recognizes a reassigned codon, typically a rare stop codon like UAG (amber codon).[15]
-
When the ribosome encounters the UAG codon in the mRNA sequence of the target protein, the charged orthogonal tRNA delivers the ncAA, resulting in its site-specific incorporation.[16]
// Node Definitions ncAA [label="1. ncAA\n(Supplied in media)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; OrthogonalPair [label="2. Orthogonal Pair\n(Engineered aaRS & tRNA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Charging [label="3. Specific Charging\n(aaRS attaches ncAA to tRNA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mRNA [label="4. Target mRNA with\nReassigned Codon (UAG)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Ribosome [label="5. Ribosome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Incorporation [label="6. Site-Specific Incorporation\nof ncAA into Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ncAA -> Charging; OrthogonalPair -> Charging; Charging -> Ribosome [label="Charged\ntRNA"]; mRNA -> Ribosome [label="Translation"]; Ribosome -> Incorporation; }
Caption: Workflow for ribosomal incorporation of an ncAA.
Applications and Impact in Drug Development
The incorporation of ncAAs has yielded significant advances in peptide therapeutics, transforming molecules with academic potential into viable drug candidates.[3][18]
Case Study: Enhancing Potency and Selectivity of Opioid Peptides
Natural opioid peptides like enkephalins are poor drug candidates due to rapid degradation and lack of receptor selectivity. Research has shown that incorporating conformationally constrained ncAAs can dramatically improve their pharmacological profile.[3]
For example, modifying a dermorphin-based peptide with a constrained ncAA, 2-amino-naphthoazepinone (2-Ana), resulted in a significant shift in receptor selectivity and potency.[3]
| Peptide Analog | Modification | MOR Binding Affinity (IC₅₀) | DOR Binding Affinity (IC₅₀) |
| Parent Peptide (51) | Contains Aba (aminobenzazepinone) | Potent MOR/DOR mixed agonist | Potent MOR/DOR mixed agonist |
| Modified Peptide (52) | Replaced Aba with 2-Ana | 2.19 nM (Higher Potency) | 153 nM (Decreased Affinity) |
| Modified Peptide (53) | Replaced D-Arg with D-Ala in (52) | 2.88 nM (Antagonist) | 306 nM (Weak Antagonist) |
| Data adapted from a 2024 study on unnatural amino acids in medicinal chemistry.[3] |
Interpretation of Results: The introduction of the rigid 2-Ana residue in peptide 52 optimized the peptide's spatial orientation, leading to a nearly 70-fold increase in selectivity for the μ-opioid receptor (MOR) over the δ-opioid receptor (DOR).[3] This demonstrates the power of using ncAAs to fine-tune pharmacodynamics, a critical step in reducing off-target side effects. Further modification in peptide 53 converted the molecule from an agonist to a potent and selective antagonist.[3]
Characterization and Quality Control
The synthesis of a modified peptide is incomplete without rigorous analytical validation. A multi-pronged approach is essential to confirm the identity, purity, and structural integrity of the final product.
// Node Definitions Crude [label="Crude Peptide\n(Post-Cleavage)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purification\n(RP-HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mass [label="Identity Confirmation\n(LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purity [label="Purity Assessment\n(Analytical HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Structure [label="Structural Analysis\n(CD, NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Final Validated\nPeptide", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Crude -> Purify; Purify -> Mass [label="Primary Fractions"]; Mass -> Purity [label="Correct Mass"]; Purity -> Structure [label=">95% Pure"]; Structure -> Final; }
Caption: Standard workflow for peptide purification and analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone of peptide analysis. It confirms that the synthesized peptide has the correct molecular weight, verifying the successful incorporation of the ncAA.[19]
-
High-Performance Liquid Chromatography (HPLC): Used both for purification (preparative HPLC) and to determine the purity of the final product (analytical HPLC).
-
Circular Dichroism (CD) Spectroscopy: Provides information about the peptide's secondary structure (e.g., α-helix, β-sheet). This is crucial for confirming that the ncAA induces the desired conformational change.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complex structural studies, 2D NMR can provide a detailed, atom-level picture of the peptide's three-dimensional structure in solution.
Conclusion and Future Outlook
The use of non-natural amino acids has fundamentally expanded the possibilities of peptide engineering, enabling the creation of molecules with precisely tailored properties. By moving beyond the constraints of the 20 canonical amino acids, researchers can rationally address the key challenges of peptide drug development, including stability, potency, and selectivity. The continued development of novel ncAA building blocks, more efficient incorporation methods, and advanced analytical techniques will further accelerate the discovery of next-generation peptide therapeutics and biomaterials.[5]
References
- Nonnatural Amino Acids for Site-Specific Protein Conjugation. Bioconjugate Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9JIyVQwRz2LWbj4gvnqeMoppPKXPI7l4QZJuzkUN44G8bkWCt-M-KNwk_HvNuP_XOiIKtBu5LlsnMhDJa6ZAZBCLe6THyzSr_lzdGLWjk8XCYTdRwZ7HacK85Qp7q7JfmVCxxTg==]
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcZ_vQ6XPwl1n7lBe8p4yzDvJhXlsQXhKhOHKOOUIGakrUcLEjg3dmsohVoW1EcDwPi6G9ZwVjunButnPpfivr698sUVyJfWWyjqNssqtQDMERcqTryM0xvkgJLNPbuE9h90lEuKXlgdh1Xa4=]
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDbOklknsJ9lZO_-J7YbsOelm-tM88BPvHnKEiPiFH0NvIkW2RD_YPwC8s8SzXxT9LdatNCBBuhHfLFDF97W7bXf1Vwt1CFmpppfVzAJuQiLoDeTPWyCFkrvyex1bnvW20LiHNQKiexEuTw5jKx-IsTZgmD8QuPyxnWdA5nZWL7sdVQotNFVyd06kZkq4YUVQrudxjXiXo00YO6YoH4MBY3BX6ZL_KQLipRi9mmxRaJYuRfXzRN0Pqcx-vF8WN3G8=]
- Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30805677/]
- Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. [URL: https://www.researchgate.
- Genetic Code Expansion. Addgene. [URL: https://www.addgene.org/guides/genetic-code-expansion/]
- Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [URL: https://cem.com/en/solid-phase-peptide-synthesis-spps-explained-a-beginners-guide]
- Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. YouTube. [URL: https://www.youtube.
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11200171/]
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298835/]
- Non-protein amino acids in peptide design. ResearchGate. [URL: https://www.researchgate.net/publication/230784988_Non-protein_amino_acids_in_peptide_design]
- Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra07759h]
- How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.3c05949]
- Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20687878/]
- Genetic Code Expansion: A Brief History and Perspective. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8288894/]
- Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Publications. [URL: https://pubs.acs.org/doi/10.
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00110]
- Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [URL: https://www.biopharmaspec.
- Genetic Code Expansion: A Brief History and Perspective. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.biochem.1c00318]
- Chemical Synthesis of Unnatural Amino Acids. QYAOBIO. [URL: https://www.qyaobio.
- Introduction to Peptide Synthesis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4740259/]
- Unnatural Amino Acids Potential for Innovating Drug Discovery. Biosynth. [URL: https://www.biosynth.
- Solid Phase Peptide Synthesis (SPPS) explained. Bachem. [URL: https://www.bachem.com/knowledge-center/technologies-innovations/solid-phase-peptide-synthesis-spps-explained/]
- Unnatural Amino Acids: Definition, Synthesis, and Applications. BOC Sciences. [URL: https://www.bocsci.
- Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science Publishers. [URL: https://www.eurekaselect.com/article/33221]
- Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. Bitesize Bio. [URL: https://bitesizebio.com/22533/unnatural-amino-acids-essential-tools-in-synthetic-biology-and-your-research/]
- Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [URL: https://scholarsarchive.byu.edu/etd/9681/]
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-t-20.html]
- Methods for the synthesis of unnatural amino acids. ResearchGate. [URL: https://www.researchgate.
Sources
- 1. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 5. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 6. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. bachem.com [bachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. addgene.org [addgene.org]
- 16. youtube.com [youtube.com]
- 17. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. biopharmaspec.com [biopharmaspec.com]
An In-Depth Technical Guide to Fmoc-D-Dab(Dnp)-OH: A Specialized Building Block for Peptide Synthesis
For researchers, scientists, and professionals in the field of drug development, the strategic selection of amino acid derivatives is paramount to the successful synthesis of complex peptides. Among the repertoire of specialized reagents, N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-(2,4-dinitrophenyl)-D-2,4-diaminobutyric acid, commonly abbreviated as Fmoc-D-Dab(Dnp)-OH, serves as a critical building block. This guide provides a comprehensive overview of its chemical properties, applications, and the technical considerations for its use in solid-phase peptide synthesis (SPPS).
Physicochemical Properties and Identification
This compound is a non-proteinogenic amino acid derivative that incorporates two key protecting groups: the base-labile Fmoc group at the α-amino position and the Dnp group protecting the γ-amino group of the diaminobutyric acid side chain. The D-configuration of the chiral center can influence the conformational properties and biological activity of the resulting peptide.
| Property | Value | Source |
| CAS Number | 1263047-25-1 | [1] |
| Alternative CAS | 1263047-22-8 | [2] |
| Molecular Formula | C₂₅H₂₂N₄O₈ | [3][4] |
| Molecular Weight | 506.46 g/mol | [3] |
| Appearance | Typically a white to off-white powder | |
| Storage | Store at 2-8°C in a dark, inert atmosphere | [5] |
The 2,4-dinitrophenyl (Dnp) group is a well-established protecting group in peptide synthesis, particularly for the side chains of amino acids like histidine and, in this case, diaminobutyric acid.[6][7][8] Its stability under the basic conditions used for Fmoc group removal makes it an orthogonal protecting group, which is a fundamental requirement in SPPS to prevent unintended side reactions.[9][10]
Caption: General workflow for SPPS using this compound.
Experimental Protocol: Incorporation of this compound
The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Coupling Reagents:
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (HCTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Dnp Deprotection Solution: Thiophenol and triethylamine in DMF [8]* Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 5-10 minutes.
-
Drain and repeat the deprotection step for another 10-15 minutes. The causality here is to ensure complete removal of the Fmoc group, which is monitored by a colorimetric test (e.g., Kaiser test) or UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and byproducts. This is a critical self-validating step to prevent side reactions in the subsequent coupling step.
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3-5 equivalents relative to the resin substitution) with the coupling reagent (e.g., HCTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes. Pre-activation is crucial for efficient coupling and to minimize racemization.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (absence of blue color) indicates the completion of the coupling.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for the coupling of the subsequent amino acids in the peptide sequence.
-
Dnp Group Removal:
-
Once the peptide chain is fully assembled, the Dnp group can be removed while the peptide is still on the resin.
-
Suspend the peptide resin in DMF.
-
Add thiophenol and triethylamine and shake the mixture at room temperature for approximately 90 minutes. [8]The thiolytic cleavage of the Dnp group is a specific and efficient method. [6] * Filter and wash the resin with DMF, DCM, and methanol.
-
-
Cleavage and Final Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with the cleavage cocktail to cleave the peptide from the solid support and remove any remaining acid-labile side-chain protecting groups.
-
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Supplier Information
This compound can be sourced from various chemical suppliers specializing in reagents for peptide synthesis. When selecting a supplier, it is crucial to consider the purity of the compound, as impurities can lead to failed syntheses and the generation of difficult-to-remove byproducts. Reputable suppliers include:
-
BLD Pharm [1]* ChemicalBook [3][4]* MySkinRecipes [2]* Bachem (for related Dap derivatives) [11] It is recommended to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound before use.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex peptides. Its orthogonal protecting group strategy allows for selective functionalization, making it an essential tool for researchers in drug discovery and peptide chemistry. A thorough understanding of its properties and the rationale behind the experimental protocols is key to its successful application in the laboratory.
References
-
The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]
-
Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection. Biotecnología Aplicada. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. APPLERA. [Link]
-
Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. Aapptec Peptides. [Link]
-
Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Fmoc-D-Abu(N3)-OH, Fmoc-D-Dab(N3)-OH [1263047-53-5]. Aapptec Peptides. [Link]
-
Fmoc-Dab(Dnp)-OH. MySkinRecipes. [Link]
-
Fmoc-D-Dab(Boc)-OH [114360-56-4]. Aapptec Peptides. [Link]
-
Fmoc-D-Dab-OH. Lead Sciences. [Link]
-
The Role of Fmoc-D-Dab(Boc)-OH in Custom Peptide Synthesis and Pricing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. 1263047-25-1|this compound|BLD Pharm [bldpharm.com]
- 2. Fmoc-Dab(Dnp)-OH [myskinrecipes.com]
- 3. This compound [amp.chemicalbook.com]
- 4. This compound [m.chemicalbook.com]
- 5. Fmoc-D-Dab-OH - Lead Sciences [lead-sciences.com]
- 6. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. biosynth.com [biosynth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. shop.bachem.com [shop.bachem.com]
Methodological & Application
Application Note: Strategic Incorporation of Fmoc-D-Dab(Dnp)-OH in Solid-Phase Peptide Synthesis
Abstract
This document provides a comprehensive guide for the application of N-α-Fmoc-N-γ-Dnp-D-diaminobutyric acid (Fmoc-D-Dab(Dnp)-OH) in solid-phase peptide synthesis (SPPS). The 2,4-dinitrophenyl (Dnp) group serves as a critical orthogonal protecting group for the side-chain amine of D-diaminobutyric acid, enabling the synthesis of complex peptides. This guide details the strategic advantages of the Fmoc/Dnp protection scheme, step-by-step protocols for its incorporation and selective deprotection, and key considerations for researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of this compound
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, enabling the creation of custom peptide sequences with high fidelity.[1][2] The incorporation of non-proteinogenic amino acids, such as D-2,4-diaminobutyric acid (D-Dab), offers a powerful strategy to introduce unique structural and functional elements into peptides.[3] These modifications can enhance proteolytic stability, modulate receptor affinity, or provide a specific site for conjugation or cyclization.
The key to successfully using multifunctional building blocks like Dab lies in an orthogonal protection strategy .[4][5] This principle ensures that different protecting groups can be removed under distinct chemical conditions, allowing for precise, site-selective modifications without affecting other parts of the peptide.[5]
This compound is an exemplary reagent for this purpose. It employs two distinct protecting groups:
-
N-α-Fmoc group: A base-labile group, typically removed with piperidine, that protects the alpha-amino group during peptide chain elongation.[6][7] This is the standard temporary protecting group in the most common SPPS chemistry.[1][7]
-
N-γ-Dnp group: The 2,4-dinitrophenyl group protects the side-chain (gamma) amine. The Dnp group is stable to the basic conditions used for Fmoc removal and the strong acidic conditions (e.g., Trifluoroacetic acid, TFA) used for final peptide cleavage from the resin.[8] It is selectively removed by thiolysis , most commonly with thiophenol.[9][10][11]
This orthogonality provides a synthetic "handle" that can be unmasked on-resin at a desired step, allowing for:
-
Site-specific labeling with fluorophores, biotin, or other moieties.
-
Peptide branching by building a second peptide chain from the Dab side chain.
-
Lactam cyclization to create constrained cyclic peptides.
Materials and Reagents
Proper preparation and quality of reagents are paramount for successful SPPS.
| Reagent/Material | Grade | Recommended Supplier | Purpose |
| This compound | Peptide Synthesis | BenchChem, Others | Amino acid building block |
| Rink Amide or Wang Resin | 100-200 mesh | Aapptec, ChemPep | Solid support for peptide synthesis |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Sigma-Aldrich | Primary solvent for washing and reactions |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Solvent for resin swelling and washing |
| Piperidine | Reagent Grade | Sigma-Aldrich | Reagent for Fmoc-group removal |
| HBTU / HATU | Peptide Synthesis | ChemPep | Coupling activator |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Sigma-Aldrich | Activation base |
| Thiophenol | Reagent Grade | Sigma-Aldrich | Primary reagent for Dnp-group removal |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich | Reagent for final peptide cleavage from resin |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich | Scavenger for cleavage cocktail |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Sigma-Aldrich | Scavenger for cleavage cocktail |
Experimental Protocols
The following protocols are based on a standard 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Standard SPPS Cycle for this compound Incorporation
This protocol outlines a single cycle of deprotection and coupling. The process is repeated until the desired peptide sequence is assembled.
Caption: On-resin selective deprotection of the Dnp group via thiolysis.
Protocol Steps:
-
Resin Preparation:
-
Thiolysis Reaction:
-
Prepare a solution of 20% thiophenol (v/v) in DMF. Caution: Thiophenol has a strong, unpleasant odor and must be handled in a certified chemical fume hood.
-
Add the thiophenol solution to the resin. Some protocols also recommend the addition of a mild base like triethylamine (TEA) or DIPEA to facilitate the reaction. [9][12] * Agitate the mixture at room temperature for 60-90 minutes. [9][12]Repeat the treatment for another 60 minutes for difficult cases.
-
-
Thorough Washing:
-
Filter the resin and wash extensively to remove the highly odorous thiophenol and byproducts.
-
Perform sequential washes: DMF (5 times), DCM (5 times), Methanol (3 times), and finally DMF (3 times). [9][12] The resin now bears a peptide with a free gamma-amino group on the Dab residue, ready for conjugation, branching, or cyclization before the final cleavage step.
-
Final Cleavage and Deprotection
This protocol cleaves the completed peptide from the solid support and removes any remaining acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).
-
Cleavage Cocktail: Prepare a standard cleavage cocktail such as Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT. The Dnp group is stable to this cocktail. [11]* Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol scale).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC.
-
Causality and Field-Proven Insights
-
Why Thiophenol? Thiophenol is a soft nucleophile that readily attacks the electron-deficient aromatic ring of the Dnp group, displacing the amine in a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is highly specific and does not affect acid-labile (Boc, tBu) or base-labile (Fmoc) groups, ensuring orthogonality. [8][13]* Coupling this compound: While standard coupling reagents like HBTU are effective, some diaminobutyric acid derivatives can be prone to side reactions like lactam formation. [14][15]If coupling efficiency is low, using a more potent activator like HATU or extending the coupling time may be necessary. Always verify completion with a Kaiser test.
-
Dnp vs. Other Orthogonal Groups: Compared to other side-chain protecting groups like Mtt or Dde, the Dnp group offers robust stability to acid. While Dde is removed with hydrazine and Mtt with very mild acid, Dnp's unique removal via thiolysis provides an additional layer of orthogonality for complex synthetic schemes. [12][16]
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling of this compound (Positive Kaiser Test) | Steric hindrance or poor resin swelling. | Double couple the residue (repeat the coupling step). Ensure adequate resin swelling before starting synthesis. |
| Incomplete Dnp Removal | Insufficient thiophenol exposure or reagent degradation. | Repeat the thiolysis treatment for an additional 1-2 hours. Use fresh thiophenol. |
| Yellow Coloration of Peptide-Resin | Residual Dnp group. | This is expected. The yellow color will disappear upon successful thiolysis. |
| Low Final Yield after Cleavage | Premature cleavage or incomplete Dnp removal interfering with subsequent steps. | Ensure Dnp group is fully removed before any further on-resin chemistry. Verify stability of resin linkage. |
References
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- Benchchem. (2025). The Strategic Role of Boc-D-His(DNP)-OH in Peptide Synthesis: A Technical Guide.
- Reyes, O., et al. (n.d.). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc-deprotection.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Benchchem. (2025). Application Notes and Protocols: Cleavage Cocktail for Peptides Containing His(Dnp).
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- Benchchem. (2025). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Uniprot. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
- Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Matsoukas, M.T., et al. (1990). Thiolysis of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group. An approach towards a general deprotection scheme in peptide synthesis. PubMed.
- Lam, P.L., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry.
- ResearchGate. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution.
Sources
- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Thiolysis of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group. An approach towards a general deprotection scheme in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
Application Notes and Protocols for Standard Coupling Methods of Fmoc-D-Dab(Dnp)-OH
Introduction: Navigating the Challenges of Incorporating Fmoc-D-Dab(Dnp)-OH
The non-proteinogenic amino acid, N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-(2,4-dinitrophenyl)-D-2,4-diaminobutyric acid, or this compound, is a valuable building block in the synthesis of complex peptides. Its unique structure, featuring a D-configuration and a bulky, electron-withdrawing 2,4-dinitrophenyl (Dnp) protecting group on the side-chain amine, offers synthetic versatility. The D-configuration can impart resistance to enzymatic degradation, while the Dnp group provides orthogonal protection that can be selectively removed under mild thiolytic conditions, allowing for site-specific modifications such as branching or labeling.
However, the very features that make this compound a powerful synthetic tool also present significant challenges during its incorporation into a growing peptide chain via solid-phase peptide synthesis (SPPS). The steric hindrance posed by the bulky Dnp group, in proximity to the α-carbon, can impede the approach of coupling reagents and the N-terminal amine of the peptide chain, leading to slow and incomplete coupling reactions. This can result in deletion sequences and overall lower purity of the final peptide.
This technical guide provides a comprehensive overview of robust and efficient coupling methodologies for this compound. We will delve into the rationale behind the selection of specific coupling reagents and protocols, offering field-proven insights to overcome the challenges associated with this sterically hindered amino acid.
Understanding the Steric Challenge
The primary obstacle in the efficient coupling of this compound is steric hindrance. The bulky Dnp group can shield the activated carboxyl group, making it less accessible to the incoming nucleophilic amine of the resin-bound peptide. This necessitates the use of highly reactive coupling reagents and optimized reaction conditions to drive the reaction to completion.
Recommended Coupling Reagents and Strategies
For sterically demanding couplings, the choice of activating reagent is critical. While standard carbodiimide reagents like DIC in combination with HOBt can be effective for many amino acids, they are often insufficient for highly hindered residues.[1] More potent activating reagents are therefore recommended.
Aminium/Uronium Salt-Based Reagents: The High-Reactivity Choice
Aminium/uronium salt-based reagents are renowned for their high reactivity and efficiency, making them a primary choice for difficult couplings.[2][3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is one of the most powerful coupling reagents available.[2] It reacts with the carboxylic acid in the presence of a non-nucleophilic base to form a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, further accelerating the coupling reaction.[2] This makes HATU particularly effective for overcoming the steric hindrance of this compound.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is a cost-effective alternative to HATU with comparable reactivity.[3] It forms a 6-chloro-OBt active ester, which is more reactive than the standard OBt ester.[3]
Key Consideration for Aminium/Uronium Reagents: A potential side reaction is guanidinylation of the free N-terminal amine if the coupling reagent is used in large excess.[4] This can be mitigated by using a slight excess of the amino acid and a pre-activation step.
Phosphonium Salt-Based Reagents: A Cleaner Alternative
Phosphonium salt-based reagents offer high reactivity with a reduced risk of certain side reactions compared to their aminium/uronium counterparts.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is a widely used and effective coupling reagent for sterically hindered amino acids.[5][6] It activates the carboxylic acid to form a reactive OBt-ester. A key advantage of phosphonium reagents like PyBOP is that they do not cause guanidinylation of the N-terminus.[6]
Carbodiimide Reagents with High-Performance Additives
While traditional DIC/HOBt may be sluggish, the combination of a carbodiimide with a more advanced additive can significantly enhance performance.
-
DIC/OxymaPure®: OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive and highly effective alternative to HOBt.[7][8] When used with DIC, it forms a highly reactive oxime ester, leading to faster acylation rates and reduced epimerization.[7][9] This combination offers a potent, cost-effective, and safer option for coupling this compound.
Comparative Overview of Recommended Coupling Reagents
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Potential Considerations |
| HATU | Aminium/Uronium Salt | Very High | Fast coupling kinetics, highly effective for sterically hindered amino acids.[2][5] | Higher cost, potential for guanidinylation if used in excess.[4] |
| HCTU | Aminium/Uronium Salt | Very High | Similar reactivity to HATU, often more cost-effective.[3] | Potential for guanidinylation. |
| PyBOP | Phosphonium Salt | High | Effective for hindered couplings, no guanidinylation side reaction.[5][6] | Byproducts can sometimes be difficult to remove in solution-phase synthesis. |
| DIC/OxymaPure® | Carbodiimide/Additive | High | Cost-effective, non-explosive, high efficiency and low racemization.[7][8][9] | May require longer coupling times compared to HATU for the most difficult sequences. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.
General Fmoc-SPPS Cycle
A standard cycle of Fmoc-SPPS involves the following steps, which are applicable to all the subsequent specific coupling protocols.
-
Resin Swelling: Swell the resin (e.g., Rink Amide for peptide amides, Wang for peptide acids) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Coupling: Proceed with one of the specific coupling protocols below.
-
Washing: After the coupling step, wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
-
Monitoring: It is highly recommended to monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test to detect the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a successful coupling.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving the highest coupling efficiency, especially for challenging sequences.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring and Recoupling: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, a "double coupling" is recommended.[1] To do this, drain the reaction vessel and repeat steps 1-3 with a fresh solution of activated this compound.
Diagram of the HATU Coupling Workflow
Caption: Generalized activation pathways for carbodiimide and onium salt coupling reagents.
Carbodiimides like DIC form an initial O-acylisourea intermediate, which is then converted by an additive like OxymaPure® into a more stable and highly reactive oxime ester. [9]Onium salts such as HATU and PyBOP, in the presence of a base, directly convert the carboxylic acid into a highly reactive OAt or OBt ester, respectively. [2][6]
Troubleshooting and Advanced Strategies
If incomplete coupling persists even after a double coupling, several advanced strategies can be employed:
-
Capping: To prevent the formation of deletion peptides, any unreacted N-terminal amines can be "capped" by acetylation. This is typically done using a solution of acetic anhydride and DIPEA in DMF.
-
Elevated Temperature: For particularly difficult couplings, performing the reaction at an elevated temperature (e.g., 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted peptide synthesis is also a highly effective tool for accelerating such reactions.
-
Solvent Choice: While DMF is the standard solvent for SPPS, for sequences prone to aggregation, the use of more chaotropic solvents like N-methyl-2-pyrrolidone (NMP) or the inclusion of solvent mixtures (e.g., DCM/DMF/NMP) can improve solvation and coupling efficiency.
Conclusion
The successful incorporation of the sterically hindered amino acid this compound is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For routine synthesis, DIC/OxymaPure® offers a robust and cost-effective solution. For more challenging sequences or when maximum efficiency is required, the use of high-reactivity aminium/uronium salts like HATU and HCTU, or the phosphonium salt PyBOP, is highly recommended. By understanding the underlying chemical principles and employing the detailed protocols provided in this guide, researchers can confidently utilize this valuable building block to advance their peptide synthesis projects.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®. [Link]
- Guylaine, C., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 237-252.
-
AGTC Bioproducts. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]
- Farkas, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?.
-
Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros. [Link]
-
CEM Corporation. (n.d.). OxymaPure. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Luxembourg Bio Technologies Ltd. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. [Link]
- El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. CSIC.
- Wöhr, T., & Mutter, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- El-Faham, A., et al. (2015). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups.
- de la Torre, B. G., & Albericio, F. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. OxymaPure [cem.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. oxymapure.com [oxymapure.com]
protocol for DNP group cleavage from diaminobutyric acid
Application Note & Protocol
Topic: High-Efficiency Thiolytic Cleavage of the 2,4-Dinitrophenyl (DNP) Protecting Group from Diaminobutyric Acid Residues
Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.
Introduction: The Strategic Role of DNP in Peptide Synthesis
The 2,4-dinitrophenyl (DNP) group is a robust and effective protecting group for the side-chain amino functionality of residues such as L-2,4-diaminobutyric acid (DAB). In solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl strategy, protecting the side-chain amine of DAB is critical to prevent unwanted acylation and branching during peptide chain elongation.[1][2] The DNP group offers excellent stability to the acidic conditions required for Nα-Boc deprotection (e.g., trifluoroacetic acid, TFA).[3]
However, its stability necessitates a dedicated, orthogonal deprotection step before the final cleavage of the peptide from the resin.[4] The most reliable and widely adopted method for DNP removal is thiolysis, a nucleophilic aromatic substitution (SNAr) reaction that proceeds efficiently under mild conditions.[3][5] This application note provides a detailed, field-proven protocol for the cleavage of the DNP group from DAB residues using thiophenol, explains the underlying chemical mechanism, and offers insights for optimization and troubleshooting.
Mechanism of DNP Cleavage via Thiolysis
The cleavage of the DNP group is a classic SNAr reaction. The process is driven by two key factors:
-
Activation of the Aryl Ring: The two electron-withdrawing nitro (–NO₂) groups on the phenyl ring strongly activate the carbon atom attached to the amine (C1) for nucleophilic attack.
-
Potent Nucleophile: Thiophenol (PhSH), particularly in the presence of a mild base to generate the more nucleophilic thiophenolate anion (PhS⁻), serves as a powerful nucleophile.[6]
The reaction proceeds as follows: The thiophenolate anion attacks the C1 carbon of the DNP ring, forming a transient, resonance-stabilized intermediate known as a Meisenheimer complex. The complex then collapses, expelling the now-deprotected side-chain amine of the diaminobutyric acid residue and forming a stable 2,4-dinitrophenyl thioether byproduct. This byproduct, along with excess reagents, is then washed away from the resin-bound peptide.
Experimental Protocol: On-Resin DNP Cleavage
This protocol is optimized for peptides synthesized on a solid support (e.g., Merrifield or PAM resin) and should be performed after the full peptide sequence is assembled but before the final strong-acid cleavage from the resin.
Materials and Reagents
-
Peptide-Resin: DNP-protected peptide bound to solid support (e.g., 100-200 mesh polystyrene resin).
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Deprotection Reagent: Thiophenol (PhSH).
-
Base (Optional but Recommended): Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA).
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH).
-
Equipment: Solid-phase synthesis vessel, shaker or agitator, sintered glass funnel, vacuum flask.
Safety Precaution: Thiophenol has an extremely unpleasant and pervasive odor and is toxic. All steps involving thiophenol must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
Step-by-Step Methodology
This procedure is based on a 0.2 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Swelling:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.[7]
-
Drain the DMF using a sintered glass funnel.
-
-
Deprotection Cocktail Preparation & Reaction:
-
Prepare the deprotection solution immediately before use. For a 20-fold molar excess over the peptide, add thiophenol (approx. 370 µL, 4 mmol) to 4 mL of DMF in the reaction vessel containing the swollen resin.[8]
-
Optional: To enhance the reaction rate, add TEA or DIEA (approx. 280 µL, 2 mmol) to the mixture. This generates the thiophenolate anion in situ.
-
Seal the vessel and agitate the slurry at room temperature. A characteristic deep yellow or orange color will develop as the DNP-thioether byproduct is formed.[7]
-
Allow the reaction to proceed for 1 to 2 hours .[8] For sterically hindered sites, the reaction can be extended or repeated.
-
-
Reaction Monitoring (Optional):
-
To monitor completion, a small sample of resin beads can be removed, washed thoroughly, dried, and subjected to a test cleavage (e.g., with TFA). The resulting peptide fragment can be analyzed by HPLC-MS to check for the mass corresponding to the deprotected peptide.
-
-
Washing and Purification:
-
Drain the yellow deprotection cocktail from the resin. Crucially, collect this waste in a dedicated container for thiol-containing waste.
-
Perform a rigorous washing sequence to completely remove the thiophenol and the colored byproduct. A typical sequence is:[7][8]
-
DMF (5 x 10 mL)
-
DCM (3 x 10 mL)
-
MeOH (3 x 10 mL)
-
DCM (3 x 10 mL)
-
-
Continue washing until the filtrate runs clear and colorless.
-
-
Drying:
-
After the final wash, dry the deprotected peptide-resin under a high vacuum for at least 4 hours, or until a constant weight is achieved.
-
The peptide-resin is now ready for the final cleavage from the solid support (e.g., using HF or TFMSA) or for subsequent on-resin manipulations.
-
Protocol Summary Table
| Parameter | Recommended Condition | Rationale & Notes |
| Reagent | Thiophenol | Potent nucleophile for efficient SNAr reaction.[5][6] |
| Solvent | N,N-Dimethylformamide (DMF) | Excellent swelling solvent for polystyrene resins and solubilizes reagents. |
| Reagent Excess | 20-fold molar excess | Drives the reaction to completion.[8] |
| Base (Optional) | TEA or DIEA (0.5 eq. to PhSH) | Generates thiophenolate, increasing nucleophilicity and reaction rate.[7] |
| Temperature | Room Temperature (~25 °C) | Sufficient for the reaction to proceed efficiently without side reactions. |
| Reaction Time | 1–2 hours | Typically sufficient for complete deprotection.[8] |
| Washing | Extensive (DMF, DCM, MeOH) | Critical for removing malodorous and interfering residual reagents.[7] |
Workflow and Troubleshooting
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient reaction time/reagent excess. 2. Steric hindrance around the DAB residue. 3. Poor quality or decomposed thiophenol. | 1. Extend reaction time to 4 hours or overnight. 2. Repeat the deprotection step with fresh reagents. 3. Use fresh, distilled thiophenol. Ensure base is added to boost nucleophilicity. |
| Persistent Yellow Color on Resin | Inadequate washing. | Increase the number and volume of wash cycles, particularly with DMF, which is effective at dissolving the DNP-thioether byproduct. |
| Low Yield in Final Peptide | 1. Premature cleavage from resin if conditions are too harsh (unlikely). 2. Re-alkylation if thiophenol is not completely removed. | 1. Confirm that only DNP cleavage is occurring. 2. Ensure the washing protocol is followed rigorously to remove all traces of thiophenol before proceeding to strong acid cleavage.[8] |
References
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis (2nd ed.). Pierce Chemical Company.
- AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage.
- Shabanka, B. I., et al. (1997). The cleavage of the dinitrophenyl (Dnp), a protecting group of the imidazole ring of histidine, under 9-fluoroenylmethoxycarbonyl (Fmoc-) deprotection conditions. Biotecnología Aplicada, 14.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
Sources
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Mastering Peptide Modification: A Guide to Incorporating Fmoc-d-dab(dnp)-oh
Introduction: The Strategic Advantage of Fmoc-d-dab(dnp)-oh in Peptide Synthesis
In the intricate landscape of peptide science, the introduction of non-proteinogenic amino acids is a cornerstone for innovation, enabling the development of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties. Among the arsenal of specialized building blocks, N-α-Fmoc-N-γ-(2,4-dinitrophenyl)-D-2,4-diaminobutyric acid, or this compound, stands out as a versatile and powerful tool for researchers and drug development professionals.
This unique amino acid derivative serves a dual purpose. The γ-amino group is protected by a 2,4-dinitrophenyl (Dnp) group, which not only acts as a stable protecting group but also functions as an efficient quencher in Förster Resonance Energy Transfer (FRET) based assays.[1][2][3][4] The D-configuration of the α-carbon can impart increased resistance to enzymatic degradation, a desirable characteristic for therapeutic peptides.
This comprehensive guide provides detailed application notes and protocols for the successful incorporation of this compound into peptide sequences. We will delve into the intricacies of its handling, coupling, and the selective deprotection of the Dnp group, empowering you to leverage this valuable reagent to its full potential in your research and development endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use.
| Property | Value | Source |
| CAS Number | 1263047-25-1 | [5][6][7][8] |
| Molecular Formula | C₂₅H₂₂N₄O₈ | [5] |
| Molecular Weight | 506.46 g/mol | [5] |
| Appearance | Typically a yellow or off-white solid | General Knowledge |
| Solubility | Soluble in common organic solvents used in peptide synthesis such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). | General Knowledge |
| Storage | Store in a cool, dry place, protected from light and moisture. | General Knowledge |
Safety Precautions:
Core Application: Solid-Phase Peptide Synthesis (SPPS) Incorporation
The incorporation of this compound into a growing peptide chain follows the standard principles of Fmoc-based solid-phase peptide synthesis (SPPS). However, due to its potential steric bulk, optimization of coupling conditions is crucial to ensure high efficiency and prevent deletion sequences.
Experimental Workflow for SPPS
Caption: General workflow for incorporating this compound in SPPS.
Protocol 1: Standard Coupling of this compound
This protocol outlines a standard method for coupling this compound using HBTU as the activating agent.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Preparation: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and by-products.
-
Activation and Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction progress. A negative test (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and MeOH (3 x 1 min).
-
Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.
Protocol 2: Optimized Coupling for Sterically Hindered Sequences
For sequences where the N-terminal amino acid is sterically hindered, or if the initial coupling of this compound is sluggish, a double coupling strategy with a more potent activating agent like HATU is recommended.
Additional Materials:
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
First Coupling:
-
Pre-activate this compound (2 equivalents) with HATU (1.9 equivalents) and DIPEA (4 equivalents) in DMF.
-
Add to the resin and couple for 45-60 minutes.
-
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Second Coupling: Repeat the activation and coupling step with a fresh solution of activated this compound.
-
Follow steps 5-7 from Protocol 1.
Selective Deprotection of the Dnp Group by Thiolysis
A key advantage of the Dnp protecting group is its stability to the acidic conditions used for final peptide cleavage from the resin (e.g., trifluoroacetic acid). However, it can be selectively removed on-resin using a nucleophilic thiol, a process known as thiolysis.[9] This orthogonality is crucial for subsequent side-chain modifications or for "unquenching" a FRET peptide.
Mechanism of Dnp Deprotection
Caption: Thiolysis of the Dnp group from a Dab residue.
Protocol 3: On-Resin Dnp Deprotection
This protocol is adapted from the established method for deprotecting Dnp-histidine and is applicable to Dnp-protected diaminobutyric acid.[9]
Materials:
-
Dnp-protected peptide-resin
-
Thiophenol
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Dnp-protected peptide-resin in DMF (10 mL/g of resin).
-
Deprotection Cocktail: Prepare a solution of thiophenol (2 mL/g of resin) and TEA (2 mL/g of resin) in DMF.
-
Thiolysis Reaction: Add the deprotection cocktail to the swollen resin and shake the mixture at room temperature for 90 minutes.
-
Washing: Filter the resin and wash it thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and MeOH (3 x 1 min) to remove the cleaved Dnp-adduct and excess reagents.
-
Drying: Dry the resin under vacuum. The deprotected γ-amino group of the Dab residue is now available for further modification or the peptide is ready for final cleavage.
Important Consideration: It has been reported that the Dnp group can be partially cleaved under standard Fmoc deprotection conditions (20% piperidine in DMF).[10] While this is generally a slow and incomplete reaction, it is a critical factor to consider, especially during prolonged or repeated exposure to piperidine. For syntheses where absolute Dnp stability during chain elongation is required, alternative protecting groups may be considered.
Application in FRET-Based Enzyme Assays
This compound is an excellent building block for the synthesis of internally quenched FRET peptide substrates for studying protease activity.[1][2][3][4] In a typical FRET peptide, a fluorescent donor (fluorophore) and a non-fluorescent acceptor (quencher) are positioned on opposite sides of a protease cleavage site. When the peptide is intact, the quencher absorbs the energy emitted by the fluorophore, resulting in minimal fluorescence. Upon enzymatic cleavage of the peptide bond between the donor and acceptor, they are separated, leading to an increase in fluorescence that can be monitored in real-time.
The Dnp group on the Dab side chain serves as the quencher, and it is commonly paired with fluorophores such as (7-methoxycoumarin-4-yl)acetyl (Mca) or 2-aminobenzoyl (Abz).[1][2][3]
Design and Synthesis of a Mca/Dnp FRET Peptide
Caption: Mechanism of a Mca/Dnp FRET peptide for protease detection.
Protocol 4: Synthesis of a Mca-Peptide-Dab(Dnp)-Resin
This protocol describes the synthesis of a generic FRET peptide substrate incorporating Mca as the fluorophore and this compound as the quencher-containing residue.
Procedure:
-
Peptide Synthesis: Assemble the peptide sequence on a suitable resin using standard Fmoc-SPPS protocols. Incorporate this compound at the desired position (P' side of the cleavage site) using Protocol 1 or 2.
-
N-terminal Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Mca Coupling:
-
Dissolve (7-methoxycoumarin-4-yl)acetic acid (Mca-OH) (1.5 equivalents) and HBTU (1.45 equivalents) in DMF.
-
Add DIPEA (3 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated Mca-OH solution to the deprotected peptide-resin and couple for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF, DCM, and MeOH.
-
Cleavage and Purification: Cleave the peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Precipitate the peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Conclusion
This compound is a highly valuable and versatile building block in modern peptide chemistry. Its unique properties as both a protected amino acid and a FRET quencher open up a wide range of applications, from the synthesis of proteolytically stable peptides to the development of sensitive enzyme assays. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and effectively incorporate this compound into their peptide sequences, paving the way for new discoveries and therapeutic innovations.
References
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved January 19, 2026, from [Link]
-
Arctom. (n.d.). CAS NO. 1263047-25-1 | this compound. Retrieved January 19, 2026, from [Link]
- Pessi, A., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc-deprotection. Biotecnología Aplicada, 14(3), 193-195.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
-
CAS号查询. (n.d.). 1263047-25-1_this compound. Retrieved January 19, 2026, from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing D-α-Aminobutyric Acid using Fmoc-D-Abu-OH.
- Fields, G. B. (2005). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Current Protocols in Protein Science, Chapter 21, Unit 21.4.
- BenchChem. (2025). Optimizing coupling conditions for difficult Fmoc-His(3-Me)-OH sequences.
-
CD Formulation. (n.d.). Quenched Fluorescent Peptide (FRET Peptide) Synthesis. Retrieved January 19, 2026, from [Link]
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219.
- Pedersen, S. L., & Jensen, K. J. (2013). Peptide release, side-chain deprotection, work-up, and isolation. Methods in Molecular Biology, 1047, 43-63.
-
ResearchGate. (n.d.). Schematic representation of the FRET peptide mechanism with the Abz/Dnp... [Image]. Retrieved January 19, 2026, from [Link]
-
QYAOBIO. (n.d.). TR-FRET Peptide. Retrieved January 19, 2026, from [Link]
-
Eurogentec. (n.d.). FRET Peptides | Custom peptide Synthesis. Retrieved January 19, 2026, from [Link]
Sources
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quenched Fluorescent Peptide (FRET Peptide) Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. qyaobio.com [qyaobio.com]
- 4. FRET Peptides | Custom peptide Synthesis| Eurogentec [eurogentec.com]
- 5. 1263047-25-1|this compound|BLD Pharm [bldpharm.com]
- 6. Linegal Chemicals, odczynniki chemiczne, szkło laboratoryjne, środki dezynfekcyjne, kompleksowe wyposażenie laboratoriów [sklep.linegal.pl]
- 7. arctomsci.com [arctomsci.com]
- 8. 1263047-25-1_Fmoc-d-dab(dnp)-ohCAS号:1263047-25-1_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Use of Fmoc-D-Dab(Dnp)-OH in the Synthesis of Fluorescently Labeled Peptides for Protease Activity Assays: Application Notes and Protocols
Introduction: Illuminating Protease Activity with FRET Chemistry
The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding numerous physiological and pathological processes. Consequently, the development of sensitive and specific assays to monitor protease activity is of paramount importance in both basic research and drug discovery. A powerful approach for this purpose is the use of internally quenched fluorescent (IQF) peptide substrates, which operate on the principle of Förster Resonance Energy Transfer (FRET).[1][2] These synthetic peptides are dual-labeled with a fluorophore (donor) and a quencher (acceptor) moiety. In the intact peptide, the close proximity of the quencher to the fluorophore suppresses its fluorescent emission. Upon enzymatic cleavage of a specific peptide bond between the two, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
This guide focuses on the application of a key building block in the synthesis of such FRET peptides: Fmoc-D-Dab(Dnp)-OH . Here, the 2,4-dinitrophenyl (Dnp) group, attached to the side chain of a D-diaminobutyric acid (Dab) residue, serves as an efficient non-fluorescent quencher.[3] The use of a D-amino acid at this position is a strategic choice to enhance the peptide's stability against degradation by exopeptidases, thereby ensuring that the observed fluorescence is a direct result of the targeted endopeptidase activity. This document provides a detailed exploration of the principles, applications, and protocols for utilizing this compound to create highly sensitive probes for protease activity.
Part 1: The Chemistry of Quenching - Understanding this compound
Chemical Properties and Rationale for Use
This compound is a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid. The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, making it perfectly suited for standard solid-phase peptide synthesis (SPPS) protocols.[4] The key functional component is the Dnp group attached to the side-chain amino group. The Dnp moiety is an excellent quencher for a variety of fluorophores, particularly those with emission spectra in the blue to green range, such as 7-methoxycoumarin-4-yl)acetyl (Mca) and 2-aminobenzoyl (Abz).[3][5]
The quenching mechanism of Dnp is primarily attributed to FRET, where the emission spectrum of the fluorophore overlaps with the absorbance spectrum of the Dnp group.[1] This non-radiative energy transfer is highly dependent on the distance between the donor and acceptor, following an inverse sixth power relationship.[6] Therefore, efficient quenching is achieved when the Dnp group is positioned in close proximity to the fluorophore within the peptide sequence.
Advantages of the Dnp Quencher:
-
Broad Quenching Spectrum: Dnp can effectively quench a range of commonly used fluorophores.
-
Small Size: Compared to other quenchers like Dabcyl, the Dnp group is smaller, which can minimize potential steric hindrance and interference with enzyme-substrate recognition.[2]
-
Cost-Effectiveness: Dnp-containing building blocks are often more economical than those with other quencher moieties.
Common FRET Pairs with the Dnp Quencher
The selection of an appropriate fluorophore-quencher pair is critical for the development of a sensitive FRET assay. The key consideration is the spectral overlap between the fluorophore's emission and the quencher's absorption. Below is a table summarizing the spectral properties of common FRET pairs involving the Dnp quencher.
| Fluorophore (Donor) | Excitation Max (λex) | Emission Max (λem) | Dnp (Acceptor) Absorbance Max (λabs) | Förster Distance (R₀) |
| Mca | ~325 nm | ~392 nm | ~348 nm | ~36.5 Å[1] |
| Abz | ~320 nm | ~420 nm | ~348 nm | Not widely reported |
| ACC | ~355 nm | ~460 nm | ~360 nm | ~34.7 Å[1] |
Note: Spectral properties can be influenced by the solvent and local environment. The Förster distance (R₀) is the distance at which FRET efficiency is 50%.
Part 2: Synthesis of Dnp-Labeled Fluorescent Peptides
The synthesis of peptides containing this compound is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS). The following section provides a detailed, step-by-step protocol and explains the rationale behind the key steps.
The Synthesis Workflow
The overall process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for SPPS of a Dnp-Labeled Peptide
This protocol describes the manual synthesis of a generic Mca-peptide-Dab(Dnp)-peptide-resin.
Materials:
-
Rink Amide resin (for C-terminal amide peptides)
-
Fmoc-protected amino acids (including this compound)
-
(7-Methoxycoumarin-4-yl)acetic acid (Mca-OH)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[7]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
SPPS reaction vessel
Protocol Steps:
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin in the reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes. This is crucial for exposing the reactive sites on the resin.
-
Drain the DMF.
-
-
First Amino Acid Coupling (Loading):
-
If starting with a pre-loaded resin, proceed to step 3.
-
To couple the first Fmoc-amino acid, dissolve 3 equivalents of the amino acid and 2.9 equivalents of HCTU in DMF. Add 6 equivalents of DIPEA.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for another 15-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Chain Elongation):
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU or HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours.
-
Expert Insight: For the coupling of this compound, which can be considered a sterically hindered amino acid, using a more potent coupling reagent like HATU is recommended to ensure high coupling efficiency.[7] In cases of difficult couplings, a second coupling step ("double coupling") with fresh reagents can be performed.[7]
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
Wash the resin thoroughly with DMF.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
-
-
Fluorophore Labeling (N-terminal Mca):
-
After the final Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly.
-
Couple Mca-OH (3 equivalents) using the same activation method as for the amino acids (e.g., with HBTU/DIPEA).
-
Allow the reaction to proceed for 2-4 hours.
-
Wash the resin extensively with DMF and then with DCM.
-
Dry the resin under vacuum.
-
-
Cleavage and Final Deprotection:
-
Add the cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5) to the dried peptide-resin.[8]
-
Causality: The TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. The scavengers (TIS, water, etc.) are crucial to prevent side reactions with reactive carbocations generated during deprotection.
-
Gently agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
-
Troubleshooting Peptide Synthesis
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete Fmoc deprotection or coupling. | Use fresh deprotection solution; for coupling, use a more potent activator like HATU, perform a double coupling, or increase reaction time.[7] |
| Peptide aggregation. | Use a solvent with better solvating properties like NMP instead of DMF.[7] | |
| Deletion Sequences | Inefficient coupling. | Optimize coupling conditions as mentioned above. |
| Side Reactions | Aspartimide formation at Asp residues. | Use a backbone-protecting group on the preceding amino acid. |
| Racemization of His residues. | Use a pre-activated His derivative or a coupling additive that minimizes racemization. | |
| Dnp-related Issues | The Dnp group is generally stable during Fmoc-SPPS. However, ensure complete cleavage as residual Dnp-protected peptides can be a source of impurity. | Use a well-established cleavage cocktail with appropriate scavengers.[8] |
Part 3: Application in Protease Activity Assays
Once the Dnp-labeled fluorescent peptide is synthesized and purified, it can be used as a substrate in a variety of protease assays. This section outlines a general protocol for a fluorometric protease assay.
Assay Principle
The principle of the assay is based on the enzymatic cleavage of the FRET peptide, leading to an increase in fluorescence that can be monitored over time.
Caption: Principle of a FRET-based protease assay.
Detailed Protocol for a Fluorometric Protease Assay
Materials:
-
Purified Dnp-labeled fluorescent peptide substrate
-
Purified protease of interest
-
Assay buffer (optimized for the specific protease)
-
96-well black microplate (for fluorescence measurements)
-
Fluorescence microplate reader
Protocol Steps:
-
Reagent Preparation:
-
Prepare a stock solution of the peptide substrate in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
Prepare a stock solution of the protease in an appropriate buffer.
-
Prepare the assay buffer. The optimal pH, ionic strength, and any required cofactors will depend on the protease being studied.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the assay buffer.
-
Add the peptide substrate to each well to a final concentration typically in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined experimentally and is ideally at or below the Michaelis constant (Km) for accurate kinetic measurements.
-
Include appropriate controls:
-
No-enzyme control: Substrate in assay buffer to measure background fluorescence.
-
Inhibitor control: Substrate and enzyme in the presence of a known inhibitor to confirm the specificity of the cleavage.
-
Positive control: A known active protease preparation.
-
-
-
Initiation and Measurement:
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the protease to the wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 325/392 nm for Mca).[5]
-
Record the fluorescence at regular intervals over a set period of time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each sample.
-
The initial rate of the reaction (the linear portion of the curve) is proportional to the protease activity.
-
Calculate the initial velocity (v₀) from the slope of the linear phase of the progress curve.
-
Protease activity can be quantified by comparing the reaction rates to a standard curve generated with a known amount of the free fluorophore.
-
Troubleshooting Protease Assays
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Impure peptide substrate (contains free fluorophore). | Re-purify the peptide substrate by RP-HPLC. |
| Autofluorescence from assay components or the sample matrix. | Run appropriate controls and subtract the background fluorescence. | |
| Low or No Signal | Inactive enzyme. | Use a fresh enzyme preparation and ensure proper storage and handling. |
| Suboptimal assay conditions (pH, temperature). | Optimize the assay buffer and conditions for the specific protease. | |
| Inner filter effect at high substrate concentrations. | Use a lower substrate concentration. | |
| Non-linear Reaction Progress | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration (if not limited by the inner filter effect). |
| Enzyme instability. | Check the stability of the enzyme under the assay conditions. |
Conclusion
This compound is a versatile and valuable building block for the synthesis of internally quenched fluorescent peptide substrates. Its incorporation into peptides via standard Fmoc-SPPS allows for the creation of robust and sensitive tools for the real-time monitoring of protease activity. The principles and protocols outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully synthesize and utilize these powerful probes in their studies of protease function and inhibition. By understanding the underlying chemistry and paying careful attention to the experimental details, one can harness the power of FRET to shed light on the intricate roles of proteases in health and disease.
References
-
FPbase. (2019, January 20). FRET Calculator. Retrieved from [Link]
- Vogel, S. S., Nguyen, T., & van der Meer, B. W. (2012). Estimating the distance separating fluorescent protein FRET pairs. PLoS One, 7(1), e29334.
- Albericio, F., & Kruger, H. G. (2012). Choosing the right coupling reagent for peptides: a twenty-five-year journey. Organic Process Research & Development, 16(2), 159-173.
-
Michael Hooker Microscopy Facility. (n.d.). Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins. Retrieved from [Link]
- Okamoto, R., & Kodama, K. (2020). Comparison of side reactions during DNPBS solid-phase peptide synthesis (SPPS) and Fmoc SPPS. Scientific Reports, 10(1), 1-9.
-
The Fluorescence Laboratory. (n.d.). Calculate Resonance Energy Transfer (FRET) Efficiencies. Retrieved from [Link]
- Opris, D. M., & Tita, D. (2017). Quenching of Tryptophan Fluorescence in the Presence of 2, 4-DNP, 2, 6-DNP, 2, 4-DNA and DNOC and Their Mechanism of Toxicity. Molecules, 22(10), 1699.
-
AnaSpec. (2008). FRET brochure Version 2_008.indd. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
PeptaNova. (n.d.). Assay Method Using Nma/Dnp type Fluorescence-Quenching Substrates. Retrieved from [Link]
- Poreba, M., Szalek, A., Kasperkiewicz, P., & Drag, M. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. Scientific reports, 7(1), 1-13.
- Lam, P. L., Wu, Y., & Wong, K. L. (2022). Incorporation of Fmoc-Dab (Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & biomolecular chemistry, 20(13), 2601-2604.
- Kale, S. S., & Le, T. N. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Netzel-Arnett, S., Fields, G. B., Birkedal-Hansen, H., & Van Wart, H. E. (1993). Using fluorogenic peptide substrates to assay matrix metalloproteinases. Methods in enzymology, 223, 235-253.
- Poreba, M., Szalek, A., Kasperkiewicz, P., & Drag, M. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. Scientific Reports, 7(1), 43135.
- Opris, D. M., & Tita, D. (2017). Quenching of Tryptophan Fluorescence in the Presence of 2, 4-DNP, 2, 6-DNP, 2, 4-DNA and DNOC and Their Mechanism of Toxicity. Molecules, 22(10), 1699.
- Green, N. M. (1963). Avidin. 5. Quenching of fluorescence by dinitrophenyl groups. Biochemical Journal, 89(3), 599.
- Lam, P. L., Wu, Y., & Wong, K. L. (2022). Incorporation of Fmoc-Dab (Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601-2604.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Poreba, M., Szalek, A., Kasperkiewicz, P., & Drag, M. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. Scientific reports, 7(1), 1-13.
- Li, W., & McArthur, J. B. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 33(6), 1018-1027.
- Lam, P. L., Wu, Y., & Wong, K. L. (2022). Correction: Incorporation of Fmoc-Dab (Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(15), 3121-3121.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Reverter, D., & Krumm, J. (2018). Investigation of Impurities in Peptide Pools. Journal of proteome research, 17(1), 478-485.
- Kumar, A., & P, R. (2015). Fluorescent protein based FRET pairs with improved dynamic range for fluorescence lifetime measurements. PloS one, 10(9), e0137803.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 13(12), 757-769.
- Lam, P. L., Wu, Y., & Wong, K. L. (2022). Correction: Incorporation of Fmoc-Dab (Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & biomolecular chemistry, 20(15), 3121-3121.
- Lam, P. L., Wu, Y., & Wong, K. L. (2022). Incorporation of Fmoc-Dab (Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & biomolecular chemistry, 20(13), 2601-2604.
- Bollhagen, R., Schmiedberger, M., Barlos, K., & Grell, E. (1994). A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Retrieved from [Link]
Sources
- 1. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.thomasnet.com [cdn.thomasnet.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. The fluorescence laboratory. - Calculate Resonance Energy Transfer (FRET) Efficiencies [fluortools.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
Application Notes & Protocols: Strategic Synthesis of Peptide Libraries Using Orthogonally Protected Fmoc-D-Dab(Dnp)-OH
Introduction: The Imperative for Chemical Diversity in Peptide Drug Discovery
The pursuit of novel therapeutics is fundamentally a search for molecular entities with high affinity and specificity for biological targets. Peptide libraries represent a powerful tool in this endeavor, offering a vast chemical space for identifying lead compounds. However, the synthesis of complex libraries, particularly those involving branched structures, cyclization, or site-specific conjugations, poses significant synthetic challenges. The success of such ventures hinges on a meticulously planned orthogonal protection strategy , which allows for the selective deprotection and modification of specific functional groups without affecting others on the growing peptide chain.[1][2]
This guide focuses on the strategic application of N-α-Fmoc-N-γ-Dnp-D-diaminobutyric acid (Fmoc-D-Dab(Dnp)-OH) , a versatile building block for advanced peptide library synthesis. The incorporation of a D-amino acid enhances proteolytic stability, a critical attribute for therapeutic peptides. More importantly, the unique combination of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amine and the thiol-labile 2,4-dinitrophenyl (Dnp) group at the γ-side-chain amine provides two distinct chemical handles. This orthogonality is the cornerstone of its utility, enabling the precise, on-resin modification of the peptide side chain after the primary backbone has been assembled. This allows for the creation of branched peptides, the attachment of cytotoxic payloads, or the introduction of reporter molecules with exceptional control.
The Principle of Orthogonality: Fmoc vs. Dnp
In solid-phase peptide synthesis (SPPS), an orthogonal protection scheme is one where different classes of protecting groups can be removed under distinct chemical conditions.[3] The Fmoc/tBu strategy is a classic example, where the Nα-Fmoc group is removed with a mild base (e.g., piperidine), while side-chain protecting groups (like tert-butyl, tBu) are removed with a strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage step.[4]
This compound introduces a third dimension of orthogonality:
-
Nα-Fmoc Group (Base-Labile): Protects the primary amine during peptide bond formation. It is quantitatively removed at each cycle of synthesis using a solution of 20% piperidine in dimethylformamide (DMF).[5]
-
Side-Chain Dnp Group (Thiol-Labile): Protects the γ-amine of the Dab residue. The Dnp group is stable to the repetitive basic conditions of Fmoc removal and the final acidic cleavage conditions.[6] It can be selectively cleaved on-resin using a process of thiolysis, typically with a reagent like thiophenol in the presence of a base.[7][8]
This tri-orthogonal system allows for a sophisticated synthetic workflow:
-
Assemble the linear peptide backbone using standard Fmoc/tBu chemistry.
-
Selectively remove the Dnp group from the Dab side chain while the peptide remains anchored to the solid support and other protecting groups are intact.
-
Elaborate the newly exposed side-chain amine by coupling additional amino acids (creating a branch), attaching a label, or conjugating another molecule.
-
Cleave the final, modified peptide from the resin and remove the remaining acid-labile side-chain protecting groups.
Workflow for Branched Peptide Synthesis using this compound
Caption: Workflow for synthesizing a branched peptide using this compound.
Detailed Experimental Protocols
These protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
-
Resin: Rink Amide resin (or other suitable resin for C-terminal amides).
-
Amino Acids: Fmoc-protected amino acids, including this compound.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU.
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Fmoc Deprotection: 20% (v/v) Piperidine in DMF.
-
Dnp Deprotection: Thiophenol, Triethylamine (TEA) or DIEA.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Precipitation: Cold diethyl ether.
Protocol 1: Standard Fmoc-SPPS Chain Elongation
This protocol describes a single cycle of amino acid addition.
-
Resin Swelling: Place the resin (0.1 mmol) in a synthesis vessel. Add DMF (~10 mL/g resin) and gently agitate for 30-60 minutes. Drain the solvent.[9]
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes. Drain the solution.[10]
-
Washing: Wash the resin thoroughly by adding DMF, agitating for 1 minute, and draining. Repeat this wash cycle 5-7 times to ensure complete removal of piperidine and the fulvene byproduct.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq., 0.3 mmol) and HBTU (2.9 eq., 0.29 mmol) in DMF.
-
Add DIEA (6 eq., 0.6 mmol) to the vial. The solution will typically turn yellow. Allow to pre-activate for 2-5 minutes.[10]
-
Add the activated amino acid solution to the resin in the synthesis vessel.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound at the desired position.
Protocol 2: Selective On-Resin Deprotection of the Dnp Group
This step is performed after the full linear peptide backbone is assembled but before final cleavage from the resin.
-
Resin Preparation: After the final coupling and washing step (Protocol 1, step 5), ensure the resin is well-swollen in DMF.
-
Deprotection Cocktail Preparation: Prepare a deprotection solution consisting of Thiophenol and a tertiary amine base in DMF. A commonly used mixture is 1 M Thiophenol and 1 M TEA or DIEA in DMF.
-
Dnp Cleavage: Add the Dnp deprotection cocktail to the peptide-resin (e.g., 10 mL for a 0.1 mmol synthesis). Agitate the mixture at room temperature. The solution will typically turn yellow as the S-Dnp-thiol adduct is formed.[7]
-
Reaction Monitoring: The reaction is typically complete within 1-2 hours. For difficult cases, the reaction can be repeated with a fresh portion of the deprotection solution. Monitor cleavage by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.
-
Washing: After complete deprotection, drain the solution and wash the resin extensively with DMF (5-7 times) followed by DCM (3-5 times) to remove all traces of thiophenol and byproducts. The resin is now ready for side-chain modification.
Protocol 3: On-Resin Side-Chain Modification (Branching)
This protocol describes the coupling of a new building block to the deprotected Dab side-chain amine.
-
Coupling: Perform a standard amino acid coupling reaction as described in Protocol 1, step 4 , using the desired Fmoc-amino acid or other carboxylic acid to be attached to the Dab side chain.
-
Elaboration (Optional): If building a longer branch, repeat the standard Fmoc-SPPS cycle (Protocol 1, steps 2-5) until the desired branch sequence is assembled.
-
Final Washing: Once the side-chain modification is complete, wash the resin thoroughly with DMF (5 times) and DCM (5 times), then dry the resin under vacuum.
Protocol 4: Final Cleavage and Peptide Isolation
-
Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.
-
Cleavage: Add the cleavage cocktail (TFA/TIS/Water, 95:2.5:2.5) to the resin (~10 mL/g resin). Agitate at room temperature for 2-3 hours.[10]
-
Peptide Collection: Filter the resin and collect the TFA filtrate into a centrifuge tube.
-
Precipitation: Add cold diethyl ether (approx. 10 times the volume of the filtrate) to the tube to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with fresh cold ether and centrifuge again.
-
Drying: Dry the crude peptide pellet under vacuum to yield the final product, which can then be purified by reverse-phase HPLC.
Data Presentation and Characterization
Successful synthesis and modification must be validated. The primary tools are High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation.
Table 1: Example Characterization Data for a Branched Peptide
| Step/Peptide | Expected Mass (Da) | Observed Mass (Da) | HPLC Purity (%) |
| Linear Peptide (Ac-Y-K-Dab(Dnp)-G-NH₂) | 652.6 | 652.5 | >95% |
| Linear Peptide after Dnp removal (Ac-Y-K-Dab-G-NH₂) | 486.5 | 486.6 | >95% |
| Final Branched Peptide (Ac-Y-K-[Ac-A]-Dab-G-NH₂) | 557.6 | 557.7 | >90% (crude) |
Chemical Deprotection Schemes
Caption: Orthogonal deprotection of Fmoc, Dnp, and other side-chain groups (P).
Conclusion and Field Insights
The use of this compound is a testament to the power of strategic chemical design in peptide science. It provides a reliable and robust method for introducing molecular complexity in a controlled, stepwise manner directly on the solid support. This capability is invaluable for researchers in drug development, as it facilitates the synthesis of libraries with branched architectures, site-specific conjugations, and other modifications aimed at enhancing therapeutic profiles. By understanding and applying the principles of orthogonal protection outlined in these protocols, scientists can significantly expand the scope of their peptide-based drug discovery programs.
References
-
The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. PubMed. Available at: [Link]
-
Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. AAPPTec. Available at: [Link]
-
Garay, H. E., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection conditions during the synthesis of the peptide Gly-His-Ala-Leu-Gly. Biotecnología Aplicada, 14, 193-195. Available at: [Link]
-
Low-cost synthesis of peptide libraries and their use for binding studies via temperature-related intensity change. National Institutes of Health (NIH). Available at: [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Protheragen. Available at: [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. PubMed. Available at: [Link]
-
Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Fmoc-d-dab(dnp)-oh in the synthesis of constrained peptides
Application Notes and Protocols
Topic: Fmoc-D-Dab(Dnp)-OH in the Synthesis of Constrained Peptides
Audience: Researchers, scientists, and drug development professionals.
Unlocking Conformational Control: A Guide to Lactam-Bridged Peptides Using this compound
Abstract Constraining the conformational flexibility of peptides is a cornerstone strategy in modern drug discovery, often leading to significant improvements in stability, receptor affinity, and bioavailability.[1] Side-chain lactam bridges are a robust method for introducing such constraints, effectively "stapling" a peptide into a bioactive conformation.[2][3] This guide details the strategic use of N-α-Fmoc-D-2,4-diaminobutyric acid (N-γ-dinitrophenyl), or this compound, a specialized amino acid derivative designed for the precise construction of these intramolecular bridges. We will explore the underlying chemical principles and provide detailed, field-tested protocols for its application in solid-phase peptide synthesis (SPPS).
The Strategic Advantage of this compound
The efficacy of this compound hinges on its trifecta of chemical functionalities, each playing a critical role in a meticulously planned synthetic sequence. Understanding these components is key to appreciating the causality behind the protocols that follow.
-
The Fmoc Group (N-α-protection): The fluorenylmethyloxycarbonyl (Fmoc) group is the standard temporary protecting group for the α-amine in modern SPPS.[4] Its lability to mild basic conditions (typically 20% piperidine in DMF) allows for sequential, N-to-C terminal peptide elongation without disturbing the more robust side-chain protecting groups.[5]
-
The D-Diaminobutyric Acid (D-Dab) Scaffold: As a non-proteinogenic amino acid, D-Dab provides the crucial side-chain (γ) primary amine necessary for forming the lactam bridge. The use of the D-enantiomer can be a strategic choice to induce specific turn conformations in the peptide backbone, which may be critical for receptor engagement.
-
The Dnp Group (Side-Chain Protection): The 2,4-dinitrophenyl (Dnp) group is the linchpin of this methodology. It serves as a semi-permanent protecting group for the γ-amine of the Dab side chain. The Dnp group exhibits perfect orthogonality within the Fmoc/tBu synthesis strategy; it is stable to the repetitive basic treatments for Fmoc removal and to the final strong acid cleavage (e.g., TFA) used for removing tert-Butyl-based side-chain protection.[6][7] Its selective removal is achieved under specific, mild conditions—thiolysis—which do not affect other protecting groups.[8][9] This selective deprotection is the gateway to forming the intramolecular bridge on-resin.
The Workflow: From Linear Chain to Cyclic Product
The synthesis of a lactam-bridged peptide using this compound follows a logical and sequential workflow. The core principle is to assemble the linear peptide, selectively deprotect only the two side chains that will form the bridge, and then induce the intramolecular cyclization before final deprotection and cleavage.
Experimental Protocols
These protocols are designed as a robust starting point. Researchers should note that optimization may be necessary based on the specific peptide sequence, particularly for coupling times and cyclization efficiency.
This protocol outlines a standard manual Fmoc-SPPS cycle. This cycle is repeated for each amino acid in the sequence, including the incorporation of this compound and a corresponding acidic amino acid (e.g., Fmoc-L-Glu(OtBu)-OH).
| Parameter | Recommended Condition/Reagent | Purpose |
| Resin | Rink Amide or Wang Resin (0.2-0.5 mmol/g) | Solid support for peptide elongation.[4] |
| Fmoc Deprotection | 20% Piperidine in DMF (1 x 2 min, 1 x 8 min) | Removal of the temporary Fmoc protecting group.[1] |
| Amino Acid Coupling | 4 eq. Fmoc-AA, 3.9 eq. HCTU, 8 eq. DIPEA in DMF | Efficient amide bond formation. |
| Coupling Time | 45-90 minutes | Ensures complete reaction. Monitor with Kaiser test. |
| Washing Steps | 3x DMF, 3x DCM between steps | Removal of excess reagents and byproducts. |
Step-by-Step Cycle:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for the specified time. Drain and repeat.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with HCTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 45-90 minutes.
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, repeat the coupling.[10]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
This step is performed after the full linear peptide has been assembled. It selectively exposes the γ-amine of the D-Dab residue.
Causality: The Dnp group is susceptible to nucleophilic aromatic substitution. Thiols, such as thiophenol, are excellent nucleophiles for this reaction, cleaving the Dnp group from the amine under conditions that leave all other protecting groups intact.[8][9]
Reagents:
-
Deprotection Solution: 1 M Thiophenol in DMF.
-
Washing Solvents: DMF, DCM.
Procedure:
-
Wash the fully assembled peptide-resin with DMF (3x) and DCM (3x) and then again with DMF (3x).
-
Add the deprotection solution (1 M Thiophenol in DMF) to the resin, ensuring it is fully submerged.
-
Agitate the mixture at room temperature for 1 hour.
-
Drain the solution and repeat the treatment with fresh deprotection solution for another hour.
-
Monitoring: The reaction progress can be monitored by the appearance of a yellow color in the solution due to the released Dnp-thiophenol adduct. A small sample of resin can be cleaved and analyzed by LC-MS to confirm complete deprotection.
-
Washing: Thoroughly wash the resin with DMF (6x) and DCM (6x) to remove all traces of thiophenol and the Dnp byproduct.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Orthogonal Protection Strategy for Complex Peptide Synthesis using Fmoc-D-Dab(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of complex peptides, such as those with branched or cyclic architectures, necessitates a sophisticated approach to protecting group strategy. Orthogonal protecting groups, which can be selectively removed under distinct chemical conditions, are paramount for achieving such intricate molecular designs. This application note provides a detailed guide to the use of N-α-Fmoc-D-2,4-diaminobutyric acid(N-γ-Dnp)-OH (Fmoc-D-Dab(Dnp)-OH), a versatile building block that enables a powerful orthogonal protection scheme. We will explore the chemical principles of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the thiol-labile 2,4-dinitrophenyl (Dnp) group, provide detailed protocols for their selective cleavage, and discuss applications in the synthesis of advanced peptide structures.
Introduction to Orthogonal Protection in Peptide Synthesis
In Solid-Phase Peptide Synthesis (SPPS), protecting groups are essential for preventing unwanted side reactions at the N-α-amino group and reactive amino acid side chains.[1] The concept of "orthogonality" in this context refers to the use of multiple classes of protecting groups within the same molecule, where each class can be removed by a specific chemical mechanism without affecting the others.[2] This allows for precise, site-specific modifications of a peptide while it is still attached to the solid support.
The most common strategy in modern SPPS is the Fmoc/tBu approach. Here, the N-α-amino group is protected by the base-labile Fmoc group, while side chains are typically protected by acid-labile groups like tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt). For the synthesis of more complex structures like branched or cyclic peptides, a third, mutually orthogonal protecting group is required.[3][4][5][6] This is where the utility of the Dnp group, in combination with Fmoc, becomes evident.
The this compound Building Block: A Dual-Protection System
This compound is a derivative of the non-proteinogenic amino acid 2,4-diaminobutyric acid, which contains an additional amino group on its side chain.[1] This side-chain amine provides a valuable point for branching, cyclization, or conjugation. The strategic placement of two distinct protecting groups on this single building block is the key to its utility.
Chemical Structure and Properties
The structure of this compound features two key protecting groups with orthogonal lability:
-
N-α-Fmoc group: Protects the alpha-amino group, which is involved in peptide bond formation. It is removed under mild basic conditions.[7]
-
N-γ-Dnp group: Protects the side-chain gamma-amino group. It is stable to the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage, but is selectively cleaved by thiolysis.[8]
Caption: Structure of this compound with orthogonal protecting groups.
The Role of the Fmoc Group: Base-Labile Nα-Protection
The Fmoc group is the cornerstone of many SPPS strategies.[2] Its removal is typically achieved using a solution of a secondary amine, such as 20% piperidine in dimethylformamide (DMF).[9] The mechanism involves a β-elimination reaction, which is rapid and clean, leaving the Dnp group and acid-labile side-chain protecting groups intact.[10]
The Role of the Dnp Group: Thiolysis-Labile Side-Chain Protection
The 2,4-dinitrophenyl (Dnp) group is stable to the basic conditions of Fmoc deprotection and the strong acidic conditions (e.g., trifluoroacetic acid) used for final cleavage from the resin.[11] Its removal is accomplished through nucleophilic aromatic substitution by a thiol, a reaction known as thiolysis.[8][11] Thiophenol is a commonly used reagent for this purpose.[12] This unique cleavage condition makes the Dnp group orthogonal to both Fmoc and acid-labile protecting groups.
The Orthogonal Deprotection Workflow
The orthogonality of the Fmoc and Dnp groups allows for two distinct synthetic pathways after the incorporation of this compound into a peptide chain.
Caption: Orthogonal deprotection workflow for this compound.
This dual-pathway capability is the foundation for creating complex peptide architectures. For example, one can elongate the peptide chain from the N-terminus, then deprotect the Dab side chain to build a second peptide sequence, creating a branched peptide. Alternatively, the deprotected side chain can be reacted with the N-terminus to form a cyclic peptide.[4]
Experimental Protocols
Materials and Reagents
| Reagent | Purpose | Typical Concentration/Amount |
| This compound | Amino acid building block | 3-5 equivalents |
| HCTU/HATU | Coupling activator | 2.9-4.9 equivalents |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling | 6-10 equivalents |
| Dimethylformamide (DMF) | SPPS solvent | - |
| Dichloromethane (DCM) | SPPS solvent/wash | - |
| Piperidine | Fmoc deprotection | 20% (v/v) in DMF |
| Thiophenol | Dnp deprotection | 1 M in DMF |
| Trifluoroacetic Acid (TFA) | Final cleavage | 95% with scavengers |
| Triisopropylsilane (TIS) | Scavenger | 2.5% (v/v) |
| Water | Scavenger | 2.5% (v/v) |
Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS
This protocol assumes a standard manual Fmoc-SPPS workflow.
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 5 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[1]
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle of deprotection and coupling.
Protocol 2: Selective On-Resin Deprotection of the Dnp Group
-
Resin Preparation: After peptide chain assembly is complete, ensure the N-terminal Fmoc group is still attached to prevent side reactions.
-
Washing: Wash the peptide-resin with DMF (3x).
-
Dnp Cleavage: Prepare a solution of 1 M thiophenol and 1 M DIPEA in DMF. Add this solution to the resin and agitate for 1 hour at room temperature. Repeat this step.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of thiophenol and byproducts.
-
Confirmation: The newly freed side-chain amine can be confirmed with a Kaiser test.
Protocol 3: On-Resin Side-Chain Modification post-Dnp Cleavage
With the side-chain amine of the Dab residue now free, various modifications can be performed, such as:
-
Branching: Couple another Fmoc-protected amino acid to the side chain using the standard coupling protocol (4.2).
-
Cyclization: Deprotect the N-terminal Fmoc group and perform an on-resin cyclization reaction, typically using coupling reagents like HATU or PyBOP at high dilution to favor intramolecular reaction.[4]
-
Labeling: React the side-chain amine with a fluorescent dye, biotin, or other molecular probes.
Protocol 4: Final Cleavage from Resin and Global Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum.
-
Cleavage: Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.[1]
-
Incubation: Gently agitate the mixture for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and purify the crude product by reverse-phase HPLC.
Analytical Characterization
Throughout the synthesis, it is crucial to monitor the efficiency of coupling and deprotection steps.[13][14][15]
-
Kaiser Test: A qualitative colorimetric test to detect free primary amines. A blue bead color indicates the presence of free amines (incomplete coupling or successful deprotection), while a yellow/clear color indicates their absence.[16]
-
UV-Vis Spectroscopy: The cleavage of the Fmoc group can be monitored in real-time by measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
-
LC-MS: After cleavage, liquid chromatography-mass spectrometry is essential to verify the mass of the desired peptide and assess the purity of the crude product.
Applications
The orthogonal strategy enabled by this compound is instrumental in the synthesis of:
-
Branched Peptides: For creating synthetic vaccines, multivalent ligands, or protein mimetics.
-
Cyclic Peptides: To enhance metabolic stability, receptor binding affinity, and bioavailability.[4][6]
-
Peptide Conjugates: For attaching drugs, imaging agents, or other functional moieties at a specific internal site of a peptide sequence.
Troubleshooting and Best Practices
| Issue | Potential Cause | Solution |
| Incomplete Dnp Deprotection | Insufficient reaction time or reagent concentration. Steric hindrance. | Increase reaction time to 2 hours per treatment. Ensure fresh thiophenol solution is used. |
| Unwanted Fmoc Cleavage during Dnp Removal | The base used with thiophenol (e.g., piperidine) can slowly cleave Fmoc. | Use a non-nucleophilic base like DIPEA or DBU instead of piperidine for the thiolysis step. |
| Side-chain to side-chain dimerization | High concentration during on-resin cyclization. | Perform cyclization reactions under high dilution to favor intramolecular over intermolecular reactions. |
| Poor coupling efficiency to Dab side-chain | Steric hindrance from the peptide backbone. | Use a stronger coupling agent like HATU and extend the coupling time. Double coupling may be necessary. |
References
-
Ingenta Connect. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis | Request PDF. Retrieved from [Link]
-
Freie Universität Berlin. (2019, November 11). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Refubium. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Retrieved from [Link]
-
(n.d.). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis and Application of Unprotected Cyclic Peptides as Building Blocks for Peptide Dendrimers. Journal of the American Chemical Society. Retrieved from [Link]
-
PubMed. (1995, February). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Photolithographic synthesis of cyclic peptide arrays using a differential deprotection strategy. Chemical Communications. Retrieved from [Link]
-
National Institutes of Health. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Retrieved from [Link]
-
PubMed. (2025, May 21). Development of Thiol-Labile α-Amino Protecting Groups for Efficient Solid-Phase Peptide Synthesis. ChemBioChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates | Request PDF. Retrieved from [Link]
-
(n.d.). The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Removal of Dnp Protecting Groups. Retrieved from [Link]
-
National Institutes of Health. (2025, January 20). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of cyclic peptides.
-
Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Retrieved from [Link]
-
PubMed. (2025, January 20). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA2345407A1 - Synthesis of cyclic peptides - Google Patents [patents.google.com]
- 6. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. total-synthesis.com [total-synthesis.com]
- 11. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 14. researchgate.net [researchgate.net]
- 15. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Analytical Characterization of Peptides Containing D-2,4-diaminobutyric acid (DNP)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Strategic Incorporation of D-Dab(DNP) in Peptide Therapeutics
The landscape of peptide-based drug development is continually evolving, with a primary focus on enhancing the therapeutic potential of these versatile molecules. A significant hurdle in the clinical translation of native L-peptides is their rapid degradation by proteases in vivo. The strategic incorporation of non-canonical amino acids, particularly D-amino acids, is a well-established strategy to confer proteolytic resistance and improve pharmacokinetic profiles. This application note provides a comprehensive guide to the analytical techniques and detailed protocols for the characterization of peptides containing the D-enantiomer of 2,4-diaminobutyric acid, where the side-chain amino group is modified with a 2,4-dinitrophenyl (DNP) group, denoted as D-Dab(DNP).
The D-Dab(DNP) residue introduces several unique characteristics to a peptide. The D-configuration of the alpha-carbon sterically hinders protease recognition, significantly enhancing stability against enzymatic degradation. The DNP group, a well-known hapten, provides a strong chromophore for UV-Vis spectroscopic detection and quantification. Furthermore, the hydrophobicity of the DNP moiety can influence the peptide's chromatographic behavior and its interaction with biological targets. A thorough analytical characterization is therefore paramount to ensure the identity, purity, and stability of these modified peptides, which are critical quality attributes for their development as therapeutic agents.
This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to confidently analyze peptides containing D-Dab(DNP).
I. Core Analytical Techniques: A Multi-faceted Approach
A comprehensive analysis of D-Dab(DNP)-containing peptides necessitates a combination of chromatographic, mass spectrometric, and spectroscopic techniques. Each method provides orthogonal information, leading to a complete understanding of the peptide's physicochemical properties.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Purity and Quantification
RP-HPLC is the cornerstone for assessing the purity of synthetic peptides. The separation is based on the differential partitioning of the peptide between a non-polar stationary phase (typically C18) and a polar mobile phase. The presence of the hydrophobic DNP group in D-Dab(DNP) peptides generally leads to increased retention times compared to their unmodified or L-counterparts.
Causality in Method Development:
-
Mobile Phase Selection: A gradient of increasing organic solvent (typically acetonitrile) in an aqueous solution containing an ion-pairing agent (e.g., trifluoroacetic acid - TFA) is employed. TFA serves to protonate acidic residues and form ion pairs with basic residues, thereby sharpening peaks and improving resolution.
-
Wavelength Selection for Detection: The DNP group exhibits a strong UV absorbance at approximately 360 nm. Monitoring at this wavelength provides high sensitivity and selectivity for the D-Dab(DNP)-containing peptide, minimizing interference from other components in the sample matrix that may absorb at the traditional peptide bond absorbance wavelength of 214 nm.
Mass Spectrometry (MS): Unambiguous Identification and Sequence Verification
Mass spectrometry is an indispensable tool for the unambiguous determination of the molecular weight of D-Dab(DNP) peptides and for confirming their amino acid sequence. Electrospray ionization (ESI) is the most common ionization technique for peptides, as it is a soft ionization method that minimizes fragmentation of the parent molecule.
Key MS Applications:
-
Intact Mass Analysis: Provides the molecular weight of the peptide, confirming the successful incorporation of the D-Dab(DNP) residue.
-
Tandem MS (MS/MS): Involves the fragmentation of the parent ion to generate a series of b- and y-ions, which allows for the verification of the amino acid sequence. While MS cannot differentiate between D- and L-amino acids directly, the fragmentation pattern can confirm the position of the Dab(DNP) residue within the peptide chain.
UV-Visible Spectroscopy: A Direct Handle on Concentration and Stability
The DNP chromophore provides a convenient and accurate method for determining the concentration of D-Dab(DNP) peptides using UV-Visible spectroscopy. This technique can also be employed to monitor the stability of the peptide under various conditions, as degradation may lead to changes in the UV spectrum.
Methodological Considerations:
-
Molar Extinction Coefficient: The Beer-Lambert law (A = εbc) is used to calculate the concentration. An accurate molar extinction coefficient (ε) for the D-Dab(DNP) residue at its absorbance maximum (around 360 nm) is required. This can be determined experimentally or estimated from known values for similar DNP-amino acid conjugates.
-
Second-Derivative Spectroscopy: This technique can be used to resolve overlapping spectral features and enhance the detection of subtle structural changes in the peptide that might be missed in a standard zero-order spectrum.
II. Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with built-in quality control measures to ensure the reliability of the results.
Protocol 1: RP-HPLC Purity Analysis and Quantification of a D-Dab(DNP) Peptide
Objective: To determine the purity of a synthesized D-Dab(DNP) peptide and to quantify its concentration using a reference standard.
Materials:
-
D-Dab(DNP) peptide sample
-
D-Dab(DNP) peptide reference standard of known purity and concentration
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in ACN.
-
Degas both mobile phases by sonication or helium sparging.
-
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the D-Dab(DNP) peptide sample and reference standard in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Filter the solutions through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelengths: 214 nm and 360 nm.
-
Gradient:
Time (min) % Mobile Phase B 0 5 30 65 35 95 40 95 41 5 | 50 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas in the chromatograms obtained at both 214 nm and 360 nm.
-
Purity Calculation: Calculate the purity of the sample by dividing the peak area of the main peptide by the total peak area of all peaks in the chromatogram (expressed as a percentage).
-
Quantification: Create a calibration curve by injecting known concentrations of the reference standard. Determine the concentration of the sample by comparing its peak area to the calibration curve.
-
Trustworthiness Check: The dual-wavelength detection provides a self-validating system. The purity calculated at 360 nm should be consistent with the purity at 214 nm. Discrepancies may indicate the presence of impurities that lack the DNP group or have different UV absorbance characteristics.
Protocol 2: Mass Spectrometric Identification of a D-Dab(DNP) Peptide
Objective: To confirm the molecular weight and amino acid sequence of a D-Dab(DNP) peptide.
Materials:
-
D-Dab(DNP) peptide sample (purified by HPLC)
-
Mass spectrometer with ESI source (e.g., Q-TOF or Orbitrap)
-
Solvents for sample preparation (e.g., 50% ACN in water with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Dilute the purified D-Dab(DNP) peptide to a concentration of approximately 10-50 pmol/µL in 50% ACN/0.1% formic acid.
-
-
MS Analysis (Intact Mass):
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire the full MS spectrum in positive ion mode over a relevant m/z range.
-
Deconvolute the resulting multiply charged ion series to obtain the monoisotopic molecular weight of the peptide.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight.
-
-
MS/MS Analysis (Sequencing):
-
Select the most abundant precursor ion of the peptide for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire the MS/MS spectrum.
-
Analyze the fragmentation pattern to identify the b- and y-ion series.
-
Confirm the amino acid sequence, paying close attention to the mass shift corresponding to the Dab(DNP) residue.
-
Authoritative Grounding: The fragmentation pattern of peptides is well-understood and predictable, allowing for confident sequence assignment.
Protocol 3: Stability Assessment of a D-Dab(DNP) Peptide in Human Plasma
Objective: To evaluate the proteolytic stability of a D-Dab(DNP) peptide in human plasma over time.
Materials:
-
D-Dab(DNP) peptide sample
-
Human plasma (from a reputable supplier)
-
Incubator at 37°C
-
Trichloroacetic acid (TCA) or ACN for protein precipitation
-
RP-HPLC system as described in Protocol 1
Procedure:
-
Incubation:
-
Pre-warm the human plasma to 37°C.
-
Spike the D-Dab(DNP) peptide into the plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.
-
-
Protein Precipitation:
-
To each aliquot, add an equal volume of cold 10% (w/v) TCA or three volumes of cold ACN to precipitate the plasma proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the peptide.
-
Analyze the supernatant by RP-HPLC using the method described in Protocol 1.
-
-
Data Analysis:
-
Quantify the amount of intact D-Dab(DNP) peptide remaining at each time point by comparing the peak area to the peak area at time zero.
-
Plot the percentage of intact peptide versus time to determine the degradation profile.
-
Expertise & Experience: The inclusion of a time-zero sample is crucial as it represents 100% of the initial peptide concentration and accounts for any immediate losses due to non-specific binding to the plasma proteins.
III. Visualization of Workflows
Diagram 1: General Analytical Workflow for D-Dab(DNP) Peptides
Caption: A comprehensive workflow for the synthesis, purification, and analytical characterization of D-Dab(DNP)-containing peptides.
Diagram 2: Decision Tree for Troubleshooting Purity Issues in RP-HPLC
Caption: A logical troubleshooting guide for addressing common purity issues encountered during the RP-HPLC analysis of modified peptides.
IV. Quantitative Data Summary
| Analytical Technique | Parameter Measured | Typical Expected Outcome for a High-Quality D-Dab(DNP) Peptide |
| RP-HPLC | Purity | >95% (as determined by peak area at both 214 nm and 360 nm) |
| Mass Spectrometry | Molecular Weight | Experimental MW within ± 0.5 Da of the theoretical MW |
| Sequence | Fragmentation pattern consistent with the expected amino acid sequence | |
| UV-Vis Spectroscopy | Concentration | Accurate determination based on the molar extinction coefficient of DNP |
| Plasma Stability Assay | Half-life (t½) | Significantly longer than the corresponding L-peptide |
V. Conclusion
The analytical characterization of peptides containing D-Dab(DNP) is a critical component of their development as potential therapeutic agents. The combination of RP-HPLC, mass spectrometry, and UV-Visible spectroscopy provides a robust analytical toolkit for ensuring the identity, purity, and stability of these modified peptides. The protocols and insights provided in this application note are intended to empower researchers to confidently and accurately characterize their D-Dab(DNP)-containing peptides, thereby accelerating their path towards clinical translation.
VI. References
-
Li, W., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 582998. Retrieved from [Link]
-
Ayoub, D., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7003. Retrieved from [Link]
-
Fujii, N. (2002). D-Amino Acid in Higher Animals. In D-Amino Acids: A New Frontier in Amino Acid and Protein Research (pp. 25-33). Springer.
-
Ollivaux, C., et al. (2014). Detection of D-amino-acid in peptides by RP-HPLC and mass spectrometry. Methods in Molecular Biology, 1148, 281-291.
-
Chen, S. (2004). The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-D-Dab(Dnp)-OH Coupling Reactions
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) involving Fmoc-D-Dab(Dnp)-OH. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique amino acid into their peptide sequences. This compound is a valuable building block, often used in the synthesis of quenched fluorescent peptide substrates for protease activity assays. However, the bulky 2,4-dinitrophenyl (Dnp) group on the side-chain amine presents significant steric hindrance, which can lead to challenging coupling reactions.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these challenges and achieve optimal synthesis results.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the use of this compound.
Q1: Why is my coupling reaction with this compound failing or showing low efficiency? A1: The primary reason for poor coupling efficiency is the significant steric hindrance caused by the bulky Dnp protecting group on the side-chain γ-amino group. This bulkiness makes it difficult for standard coupling reagents to efficiently activate the α-carboxyl group and for the activated acid to approach the N-terminal amine of the resin-bound peptide. Standard reagents like HBTU may be insufficient, and more potent activators are often required.[1]
Q2: My Kaiser test is bright blue after coupling this compound. What should I do? A2: A positive Kaiser test (intense blue color) indicates the presence of unreacted primary amines on the resin, meaning the coupling was incomplete.[2][3] The recommended immediate action is to perform a "double coupling"—repeating the coupling step with a fresh solution of activated this compound. If the test remains positive, you may need to cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptide impurities.[4][5]
Q3: Which coupling reagent is best for this amino acid? A3: For sterically hindered amino acids like this compound, uronium-based reagents containing a HOAt moiety, such as HATU, are demonstrably superior to their HOBt-based counterparts like HBTU.[1][6] HATU forms a more reactive OAt-active ester, which accelerates the reaction and more effectively overcomes the steric barrier.[6] For extremely difficult cases, phosphonium-based reagents like PyBOP or specialized reagents like DEPBT may also be considered.[7][8]
Q4: Can I pre-activate the this compound solution? A4: Yes, a short pre-activation of 1-2 minutes is standard practice.[9][10] However, be cautious. Some Dab derivatives are prone to side reactions like lactam formation upon prolonged activation, which deactivates the amino acid.[9][11] It is crucial to add the activated mixture to the resin promptly.
Q5: Are there any specific side reactions to be aware of with this compound? A5: Besides incomplete coupling, the primary side reaction of concern is lactam formation. The side chain of diaminobutyric acid can cyclize to form a stable six-membered lactam, especially during the activation step.[9] This is a known issue with Fmoc-Dab derivatives and effectively terminates the chain at that position.[11] Using efficient, rapid coupling protocols helps to minimize this side reaction.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during this compound coupling steps.
Problem 1: Low or No Coupling Efficiency (Positive Kaiser Test)
A persistent blue color on the resin beads after the coupling step is the most frequent issue.
Initial Diagnosis Workflow
Caption: Troubleshooting workflow for a positive Kaiser test.
Detailed Solutions:
-
Verify Reagent Quality: Ensure that your coupling reagents (HATU, HBTU, etc.) and base (DIPEA) are fresh and have been stored under anhydrous conditions. The solvent, typically DMF, must be of high purity and low in water content.
-
Optimize Coupling Reagent and Stoichiometry: If using HBTU, switching to HATU is the most effective first step.[1][6] Experimental evidence consistently shows HATU provides higher yields and faster reaction times for hindered couplings.[1]
| Reagent | Equivalents (vs. Resin) | Base (DIPEA) Equiv. | Typical Reaction Time | Efficacy with Dab(Dnp) |
| HBTU | 3 | 6 | 2-4 hours | Moderate; may require double coupling[1] |
| HATU | 3-4 | 6-8 | 1-2 hours | High; Recommended [6][12] |
| PyBOP | 3 | 6 | 1-2 hours | High; good alternative |
| DEPBT | 3 | 6 | 2-4 hours | Very High; excellent for preventing side reactions[7][8] |
-
Increase Concentration and Time: For difficult sequences, increasing the concentration of the amino acid and coupling reagent solution (e.g., to 0.5 M) can improve reaction kinetics.[13] Extending the coupling time to 4 hours or even overnight may also be beneficial.[14]
-
Change the Solvent System: If peptide aggregation on the resin is suspected (which can block reactive sites), switching the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or adding a small amount of DMSO can help disrupt secondary structures and improve coupling.[4][15]
Problem 2: Appearance of Deletion Sequences in Final HPLC/MS
You observe a significant peak in your final analysis with a mass corresponding to the peptide minus the D-Dab(Dnp) residue (Mass - 349.25 Da).
Causality and Prevention:
This is a direct result of incomplete coupling at the D-Dab(Dnp) step, followed by successful coupling of the subsequent amino acid. The unreacted N-terminal amines from the failed step were available for the next reaction.
-
Primary Solution: Capping. If a Kaiser test remains positive after a double coupling attempt, it is critical to cap the unreacted amines. A solution of 10% acetic anhydride and 5% DIPEA in DMF for 30 minutes will acetylate these amines, rendering them unreactive for subsequent coupling steps and preventing deletion impurities.[4][5]
Problem 3: Low Yield or Unexpected Side Products After Cleavage
The final yield is lower than expected, or mass spectrometry reveals side products that are difficult to characterize.
Potential Causes and Solutions:
-
Lactam Formation: As previously mentioned, intramolecular cyclization of the Dab side chain during activation is a key concern.[9][11]
-
Mitigation: Minimize the pre-activation time to 1-2 minutes. Use a highly efficient reagent like HATU to ensure the intermolecular coupling reaction outcompetes the intramolecular cyclization. A protocol using DEPBT without pre-incubation has also been shown to be effective in preventing this side reaction for similar Dab derivatives.[8]
-
-
Aggregation During Synthesis: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate, making reactive sites inaccessible.[15]
-
Mitigation: Beyond changing solvents, consider synthesizing on a low-substitution resin or a specialized support like TentaGel, which can improve solvation of the peptide chain.[15]
-
Part 3: Key Experimental Protocols
Adherence to validated, step-by-step protocols is critical for reproducibility and success.
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is recommended as the starting point for incorporating this compound.
-
Resin Preparation: After successful deprotection of the N-terminal Fmoc group from the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Solution: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution.
-
Pre-activation: Gently agitate the activation solution for 1-2 minutes. The solution may change color.
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Take a small sample of beads and perform a Kaiser test (see Protocol 2).
-
Washing: If the Kaiser test is negative (yellow/colorless), drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.
-
Troubleshooting: If the Kaiser test is positive (blue), drain the resin and repeat steps 2-6 for a "double coupling."
Protocol 2: The Kaiser (Ninhydrin) Test
This test is essential for monitoring the completion of coupling reactions.[2][3][16]
Reagents:
-
Reagent A: 1 mL of 0.1 M KCN in water diluted into 49 mL of pyridine.[16]
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[16]
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[16]
Procedure:
-
Place 10-15 beads of resin into a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the tube.
-
Heat the tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results
Caption: Interpretation guide for Kaiser test results.[5]
Protocol 3: Test Cleavage and HPLC Analysis
Performing a small-scale test cleavage before committing the entire batch of resin is a prudent step, especially for long or difficult syntheses.
-
Sample Preparation: Take a small amount of dried peptide-resin (approx. 5-10 mg) and place it in a microcentrifuge tube.
-
Cleavage: Add 200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) to the resin.
-
Reaction: Gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to 1.5 mL of cold diethyl ether.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and analyze by RP-HPLC and Mass Spectrometry to confirm the mass of the desired product and identify any major impurities.[17][18][19]
References
- HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. Benchchem.
- Application Notes and Protocols for the Kaiser Test in Peptide Synthesis. Benchchem.
- Kaiser Test Definition. Fiveable.
- Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. Benchchem.
- Kaiser test for monitoring incomplete coupling of modified amino acids. Benchchem.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Yields of the peptide coupling reactions and comparison of HBTU and HATU.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.
- A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. Benchchem.
- Solid phase peptide synthesis help. Reddit.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
- Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Luxembourg Bio Technologies.
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
- Methods and protocols of modern solid phase peptide synthesis.
- HPLC Analysis Methods for Peptide Characteriz
- Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs.
- Introduction to Peptide Synthesis. PMC - NIH.
- His(Fmoc)-OH Coupling in Histidine-Containing Peptide Synthesis. Benchchem.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar.
- Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry.
- Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Org Biomol Chem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. reddit.com [reddit.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. doras.dcu.ie [doras.dcu.ie]
- 18. almacgroup.com [almacgroup.com]
- 19. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
improving low coupling efficiency of Fmoc-d-dab(dnp)-oh
Guide to Overcoming Low Coupling Efficiency in Solid-Phase Peptide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-D-Dab(DNP)-OH during solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we have consolidated field-proven insights and authoritative data to help you troubleshoot and optimize your synthetic workflow.
Introduction: The Challenge of this compound
This compound (N-α-Fmoc-D-α,γ-diaminobutyric acid(γ-2,4-dinitrophenyl)) is a critical building block for synthesizing peptides with specific structural or labeling requirements. However, its successful incorporation is frequently hampered by low coupling efficiencies. The primary cause is the significant steric hindrance imposed by the bulky 2,4-dinitrophenyl (DNP) protecting group on the side-chain amine.[1][2] This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, slowing down or preventing peptide bond formation.
This guide provides a systematic approach to diagnosing and resolving these coupling issues, ensuring the successful synthesis of your target peptide.
Troubleshooting and Optimization (Q&A)
This section addresses the most common questions and issues encountered during the coupling of this compound.
Q1: My standard coupling protocol resulted in a low yield. What is the primary cause?
A1: The principal cause is steric hindrance from the bulky DNP group, which shields the carboxylic acid from efficient activation and subsequent reaction with the resin-bound amine.[1][2] As the peptide chain elongates, it can also fold or aggregate, further blocking reactive sites and exacerbating the problem.[1]
Caption: Steric hindrance from the DNP group impeding peptide bond formation.
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically demanding residues, standard carbodiimide reagents (DCC, DIC) are often insufficient.[3] More potent uronium or phosphonium salt-based reagents are required to generate a highly reactive activated ester. Reagents that form O-Acyl-7-aza-1-hydroxybenzotriazole (OAt) or Oxyma esters are generally superior to those that form O-Benzotriazole (OBt) esters.[1]
| Reagent | Activating Species | Relative Reactivity | Key Considerations |
| HATU / HCTU | OAt / O-6-ClBt Ester | Very High | Industry standards for difficult couplings. HATU is highly effective but derived from potentially explosive HOAt.[1][3][4] |
| PyAOP / PyBOP | OAt / OBt Ester | High | Phosphonium-based alternatives. PyAOP is highly efficient.[1][5] Avoids guanidinylation side reaction possible with uronium salts.[4][6] |
| COMU | Oxyma Ester | Very High | Excellent performance comparable to HATU with a superior safety profile (non-explosive byproducts).[1][3] |
| HBTU / TBTU | OBt Ester | Moderate | Better than carbodiimides but may be insufficient for severely hindered residues like Dab(DNP).[1][7] |
Recommendation: Start with HATU or COMU for the highest probability of success.
Q3: I've switched to HATU, but the coupling is still incomplete. What other conditions can I optimize?
A3: If a powerful reagent is not enough, a multi-faceted approach is necessary. The following strategies, often used in combination, can drive the reaction to completion.
-
Double Coupling: This is the most common and effective method. After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid and reagents.[1] This second treatment helps acylate any remaining free amines.
-
Increase Reaction Temperature: For conventional synthesis, raising the temperature to 40-50°C can overcome the activation energy barrier.[3] Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective, as it dramatically accelerates reaction rates for difficult couplings.[1][3]
-
Extend Reaction Time: For slow reactions, increasing the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[3]
-
Optimize Solvent Choice: Inadequate solvation of the growing peptide chain can lead to aggregation and hinder reactions.[1] N-Methyl-2-pyrrolidone (NMP) has superior solvating properties to Dimethylformamide (DMF).[1] Using pure NMP or a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]
Caption: Troubleshooting workflow for improving this compound coupling.
Q4: Can the DNP group itself cause side reactions during synthesis?
A4: Yes. While robust, the DNP group is not completely inert. It can be partially cleaved by the standard 20% piperidine in DMF solution used for Fmoc-deprotection, particularly with extended or repeated exposure.[8] This premature deprotection of the side-chain amine can lead to side-chain acylation or peptide branching. This phenomenon has been well-documented for His(Dnp) and is a potential risk for Dab(DNP).[8]
Mitigation Strategy: Keep Fmoc deprotection times to a minimum (e.g., 1 + 5 minutes) and ensure efficient washing to completely remove piperidine before the subsequent coupling step.
Detailed Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is designed for coupling this compound to a resin-bound peptide.
-
Resin Preparation:
-
Swell the peptide-resin (0.1 mmol scale) in DMF or NMP for at least 30 minutes in the reaction vessel.
-
Perform Fmoc deprotection using 20% piperidine in DMF (1 x 1 min, then 1 x 5-10 min).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in a minimal volume of NMP (approx. 2 mL for 0.1 mmol scale).
-
Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol).
-
Vortex the solution for 1-5 minutes to pre-activate the carboxylic acid.[1]
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Washing and Monitoring:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (e.g., colorless beads for Kaiser test) indicates reaction completion.
-
Protocol 2: Double Coupling Strategy
If the monitoring test in Protocol 1 indicates incomplete coupling, proceed immediately to a second coupling.
-
First Coupling: Follow steps 1-3 from Protocol 1.
-
Intermediate Wash: Wash the resin with DMF (3 times). Do not perform a full deprotection.
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described in Protocol 1, Step 2.
-
Add this new solution to the resin and agitate for an additional 1-2 hours.
-
-
Final Washing and Monitoring:
-
Repeat Step 4 from Protocol 1. The monitoring test should now be negative, confirming complete coupling.
-
References
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection. SciELO. Available at: [Link]
-
Optimizing Peptide Coupling: Key Techniques. Technology Networks. Available at: [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]
-
Comparative study of methods to couple hindered peptides. PubMed. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Removal of Dnp Protecting Groups. Aapptec Peptides. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Solid Phase Peptide Synthesis Help. Reddit. Available at: [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry. Available at: [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution | Request PDF. ResearchGate. Available at: [Link]
-
The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. PubMed. Available at: [Link]
-
Planning a Peptide Synthesis. AAPPTec. Available at: [Link]
Sources
Technical Support Center: Optimization of DNP Deprotection from Dab Residues
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the deprotection of the 2,4-dinitrophenyl (DNP) group from the side chain of L-2,4-diaminobutyric acid (Dab) residues in solid-phase peptide synthesis (SPPS). As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights to navigate this critical step with confidence and precision.
Introduction: The Chemistry of DNP Deprotection
The 2,4-dinitrophenyl (DNP) group is a widely utilized protecting group for the primary amine on the side chain of amino acids like Dab, ornithine, and lysine. Its stability to the acidic conditions often used for Nα-Boc deprotection makes it a valuable tool in orthogonal peptide synthesis strategies.[1] The removal of the DNP group is most commonly achieved via thiolysis, a nucleophilic aromatic substitution (SNAr) reaction.[2] In this process, a potent nucleophile, typically a thiolate anion generated from a thiol like thiophenol, attacks the electron-deficient aromatic ring of the DNP group, leading to its cleavage from the amine.
The efficiency of this deprotection is paramount for the successful synthesis of the final peptide. Incomplete DNP removal can lead to truncated or modified peptides, complicating purification and reducing overall yield. This guide will address the common challenges encountered during this process and provide systematic solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve specific problems you may encounter during the DNP deprotection of Dab-containing peptides.
Issue 1: Incomplete DNP Deprotection
-
Symptom: HPLC or Mass Spectrometry (MS) analysis of the crude peptide reveals a significant peak corresponding to the mass of the DNP-protected peptide (an increase of 166 Da). A persistent yellow color on the resin beads after extensive washing may also be observed.
-
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Peptide Aggregation | As the peptide chain elongates, it can form secondary structures that hinder the access of the deprotection reagents to the DNP-Dab residue. This is particularly common in hydrophobic sequences. | • Solvent Choice: Switch from DMF to a more polar, "chaotropic" solvent like N-methylpyrrolidone (NMP), or use a mixture of DMF and NMP.• Elevated Temperature: Perform the deprotection at a slightly elevated temperature (e.g., 35-40°C) to help disrupt secondary structures.[3]• Chaotropic Salts: Add a chaotropic salt, such as 0.5 M LiCl, to the deprotection solution to disrupt aggregation. |
| Insufficient Reagent Concentration or Reaction Time | The standard deprotection time may not be sufficient for sterically hindered DNP-Dab residues or for peptides with significant secondary structure. | • Increase Reaction Time: Extend the deprotection time in increments of 30-60 minutes. Monitor the progress by taking small resin samples for cleavage and analysis.• Increase Reagent Concentration: While standard protocols often use 20% thiophenol, increasing the concentration or using a larger excess relative to the resin substitution may be beneficial. |
| Degraded Thiol Reagent | Thiophenol can oxidize over time, reducing its efficacy. | • Use Fresh Reagent: Always use freshly opened or distilled thiophenol for optimal results. Store thiophenol under an inert atmosphere (argon or nitrogen) to minimize oxidation. |
| Inadequate Resin Swelling | If the resin is not properly swelled, the deprotection reagents cannot efficiently access the peptide chains within the beads. | • Swell Resin Adequately: Ensure the resin is fully swelled in the reaction solvent (e.g., DMF or NMP) for at least 1-2 hours before initiating the deprotection reaction. |
Issue 2: Unwanted Side Reactions
-
Symptom: HPLC or MS analysis shows unexpected peaks with masses corresponding to modifications of the peptide.
-
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Base-Catalyzed Side Reactions | While a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to generate the thiophenolate anion, prolonged exposure to strong bases can lead to side reactions such as aspartimide formation in susceptible sequences (e.g., Asp-Gly).[4] | • Minimize Base Exposure: Use the minimum effective concentration of the base. Consider protocols that do not require a tertiary amine base if your sequence is particularly base-labile.• Choice of Base: Use a hindered base like DIPEA instead of TEA to minimize potential side reactions. |
| Thiol Adducts | In some cases, the thiol reagent can form adducts with other reactive groups on the peptide, especially if the deprotection conditions are harsh. | • Optimize Reaction Conditions: Avoid excessively long reaction times or high temperatures.• Thorough Washing: After deprotection, wash the resin extensively with DMF, followed by DCM and methanol, to remove all traces of the thiol reagent and byproducts.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best reagent for DNP deprotection from Dab?
Thiophenol is the most commonly used and generally most effective reagent for DNP removal due to its high nucleophilicity.[2][5] Other thiols like 2-mercaptoethanol or dithiothreitol (DTT) can also be used, but may require longer reaction times or higher concentrations.[6]
Q2: Can I use piperidine for DNP deprotection from Dab?
While 20% piperidine in DMF, the standard reagent for Fmoc deprotection, has been reported to cleave the DNP group from histidine, it is generally less efficient than thiolysis.[6] This method may lead to incomplete deprotection, especially for sterically hindered residues or aggregated peptides. Thiolysis with thiophenol remains the recommended method for robust and complete DNP removal.
Q3: How can I monitor the progress of the DNP deprotection reaction?
The most reliable way to monitor the reaction is to take a small aliquot of the resin at different time points, cleave the peptide from the solid support, and analyze the crude product by HPLC and mass spectrometry. The disappearance of the DNP-protected peptide peak and the appearance of the deprotected peptide peak will indicate the reaction's progress.
Q4: Is the DNP group on Dab more or less stable than on histidine?
Q5: What is the visual indicator of a successful DNP deprotection?
During the deprotection reaction with thiophenol, the solution will typically turn a deep yellow or orange color as the DNP group is cleaved and goes into solution. After the reaction is complete and the resin has been thoroughly washed, the resin beads should be colorless or off-white. A persistent yellow color on the resin suggests incomplete deprotection.
Optimized Experimental Protocols
Protocol 1: Standard Thiophenol-Mediated DNP Deprotection
This protocol is a good starting point for most Dab(DNP)-containing peptides.
-
Resin Swelling: Swell the DNP-protected peptide-resin in DMF (10 mL per gram of resin) for 1-2 hours in a suitable reaction vessel.
-
Deprotection Cocktail Preparation: In a separate container, prepare the deprotection cocktail. For each gram of resin, mix:
-
10 mL of DMF
-
2 mL of thiophenol
-
2 mL of triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
-
Deprotection Reaction: Drain the DMF from the swelled resin. Add the deprotection cocktail to the resin.
-
Agitation: Gently agitate the mixture at room temperature for 90 minutes.[1]
-
Washing: Filter the resin and wash it thoroughly with the following solvents:
-
DMF (3 x 10 mL per gram of resin)
-
DCM (3 x 10 mL per gram of resin)
-
Methanol (3 x 10 mL per gram of resin)
-
-
Drying: Dry the deprotected peptide-resin under vacuum.
Protocol 2: Optimized Deprotection for Difficult Sequences
This protocol incorporates strategies to overcome peptide aggregation.
-
Resin Swelling: Swell the DNP-protected peptide-resin in NMP (10 mL per gram of resin) for 1-2 hours.
-
Deprotection Cocktail Preparation: Prepare a deprotection solution of 20% (v/v) thiophenol in NMP.
-
Deprotection Reaction: Drain the NMP from the swelled resin. Add the deprotection cocktail to the resin.
-
Agitation and Heating: Gently agitate the mixture at 35-40°C for 2-3 hours.
-
Monitoring: After 2 hours, take a small sample of the resin for cleavage and analysis to check the deprotection status. If incomplete, extend the reaction time.
-
Washing: Filter the resin and wash it thoroughly with NMP, followed by DCM and methanol.
-
Drying: Dry the deprotected peptide-resin under vacuum.
Visualizing the Workflow and Mechanism
To further clarify the process, the following diagrams illustrate the experimental workflow and the chemical mechanism of DNP deprotection.
Caption: General workflow for DNP deprotection from Dab residues on solid support.
Sources
- 1. peptide.com [peptide.com]
- 2. scilit.com [scilit.com]
- 3. Synthesis and membrane action of polymyxin B analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
Technical Support Center: Managing Fmoc-D-Dab(DNP)-OH in Peptide Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing Fmoc-D-Dab(DNP)-OH, with a particular focus on managing on-resin aggregation. As Senior Application Scientists, we combine established scientific principles with practical, field-tested solutions to guide you through your synthesis challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
This compound is a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid. The alpha-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for standard solid-phase peptide synthesis (SPPS). The side-chain gamma-amino group is protected by a 2,4-dinitrophenyl (DNP) group. The DNP group can act as a quencher in fluorescence resonance energy transfer (FRET) peptide substrates when paired with a fluorophore.
Q2: I'm observing poor coupling efficiency and resin shrinking after incorporating this compound. What is the likely cause?
The most probable cause is on-resin peptide aggregation. This occurs when growing peptide chains self-associate through intermolecular hydrogen bonds, forming secondary structures like β-sheets.[1] This aggregation can physically block the N-terminus, preventing complete deprotection and coupling of the next amino acid. A key visual indicator of aggregation is the failure of the peptide-resin to swell properly, often appearing shrunken.[1]
Q3: Does the DNP group on the Dab side chain contribute to aggregation?
While direct studies on DNP-induced aggregation are limited, the chemical nature of the 2,4-dinitrophenyl group suggests it could contribute to aggregation. The aromatic DNP ring can participate in π-π stacking interactions with other aromatic residues or with the DNP groups on adjacent peptide chains. These non-covalent interactions can stabilize the aggregated state, exacerbating the problem, particularly in hydrophobic sequences.
Q4: Are there any side reactions specific to the DNP protecting group I should be aware of during Fmoc-SPPS?
Yes. The DNP group has been reported to be partially cleaved under the standard Fmoc deprotection conditions of 20% piperidine in DMF.[2] This premature deprotection of the Dab side chain can lead to undesired side reactions, such as branching, if the newly exposed amine reacts during a subsequent coupling step.
In-Depth Troubleshooting Guides
Issue 1: Incomplete Coupling Following an this compound Residue
Symptoms:
-
Positive Kaiser or TNBS test after coupling, indicating unreacted free amines.[3]
-
Shrinking of the peptide-resin bed.
-
Low yield of the target peptide upon cleavage.
-
Presence of deletion sequences (n-1) identified by mass spectrometry.
Causality: This is a classic sign of on-resin aggregation, where the N-terminus of the growing peptide chain becomes inaccessible to the incoming activated amino acid. The bulky and potentially interactive DNP group may contribute to the formation of a stable, aggregated peptide-resin matrix.
Workflow for Diagnosing and Mitigating Aggregation
The following diagram outlines a systematic approach to troubleshooting aggregation issues when working with this compound.
Caption: Troubleshooting workflow for aggregation during SPPS.
Detailed Mitigation Strategies
Solvent System Modification
The choice of solvent is critical for maintaining peptide chain solvation and preventing aggregation.[4]
-
N-Methyl-2-pyrrolidone (NMP): Often superior to N,N-Dimethylformamide (DMF) in solvating peptide-resins and can improve coupling yields.[4]
-
Dimethyl Sulfoxide (DMSO): Adding DMSO (up to 20% v/v) to DMF or NMP for both coupling and deprotection steps can be highly effective. DMSO is a powerful dissociating solvent that disrupts the hydrogen bonds responsible for aggregation.
-
"Magic Mixture": For extremely difficult sequences, a mixture of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X100 and 2M ethylene carbonate at elevated temperatures (e.g., 55°C) can be employed.
| Solvent/Additive | Concentration | Rationale & Key Considerations |
| NMP | 100% | Superior solvating properties compared to DMF for many sequences.[4] |
| DMSO | 10-20% in DMF or NMP | Excellent at disrupting intermolecular hydrogen bonds causing aggregation. |
| LiCl or NaClO₄ | 0.4 - 0.8 M in DMF | Chaotropic salts disrupt water structure and weaken hydrophobic interactions.[1] |
| KSCN | up to 4 M in DMF | A powerful chaotropic agent for severe aggregation.[1] |
Table 1: Recommended Solvents and Additives for Difficult Couplings.
Application of Chaotropic Agents
Chaotropic agents are salts that disrupt the structure of water and weaken the hydrophobic interactions that can contribute to peptide aggregation.[1] They can be added to wash steps prior to coupling or directly to the coupling mixture.
Protocol: Coupling with a Chaotropic Salt Additive
This protocol describes the use of Lithium Chloride (LiCl) to mitigate aggregation during a difficult coupling step.
Materials:
-
Peptide-resin with suspected aggregation
-
Fmoc-protected amino acid (e.g., the one following this compound) (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
Base (e.g., DIPEA) (6-10 equivalents)
-
Anhydrous DMF
-
0.4 M LiCl in anhydrous DMF
Procedure:
-
Resin Wash: After the deprotection of the previous amino acid, wash the resin with DMF (3x).
-
Chaotropic Wash: Wash the resin with 0.4 M LiCl in DMF (2 x 2 minutes). This helps to pre-disrupt any existing aggregated structures.
-
Standard DMF Wash: Wash the resin again with anhydrous DMF (3x) to remove excess LiCl that might interfere with activation.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid and coupling reagent in DMF. Add the base to begin activation.
-
Coupling: Add the activated amino acid solution to the peptide-resin. Agitate the mixture for 1-2 hours.
-
Monitoring: Perform a Kaiser or TNBS test to check for completion. If the test is positive, a second coupling may be necessary.
-
Final Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x) to remove all reagents and byproducts.
Backbone Protection and Structure-Disrupting Elements
For sequences known to be highly prone to aggregation, a proactive approach is to incorporate structure-disrupting elements.
-
Pseudoproline Dipeptides: These derivatives of Ser or Thr introduce a "kink" in the peptide backbone, effectively disrupting the formation of stable β-sheet structures.[1] They are incorporated as dipeptides and the native structure is restored during final TFA cleavage.
-
Dmb/Hmb Amino Acids: Attaching a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group to the backbone nitrogen of an amino acid physically prevents hydrogen bond formation. These are often introduced as dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) to overcome the sterically hindered coupling of the Dmb-protected residue itself.
Caption: Mechanism of aggregation disruption by pseudoprolines.
References
-
Garay, H. E., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection conditions during the synthesis of the peptide Gly-His-Ala-Leu-Gly. Biotecnología Aplicada, 14, 193-195. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Bodanszky, M. (1993). Principles of peptide synthesis. Springer-Verlag.
-
Wu, Y., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601-2604. [Link]
-
Hart, A. C., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 586-597. [Link]
-
AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
-
Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. (2022). Molecules, 27(7), 2118. [Link]
-
The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. (1995). International Journal of Peptide and Protein Research, 45(2), 116-121. [Link]
-
Deliver Therapeutics. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information Green solvent mixture for ultrasound-assistant solid-phase peptide synthesis: a fast versatility method. [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit18.1. [Link]
-
Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. (2023). Molecules, 28(12), 4851. [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Rational development of a strategy for modifying the aggregatibility of proteins. (2007). Proceedings of the National Academy of Sciences, 104(1), 121-126. [Link]
Sources
Technical Support Center: Synthesis of Peptides with D-Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating D-amino acids. The inclusion of these non-canonical amino acids offers significant advantages, particularly in enhancing peptide stability against enzymatic degradation. However, their unique stereochemistry presents distinct challenges during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve successful synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when incorporating D-amino acids into a peptide sequence?
The most significant challenge is the risk of epimerization (racemization) at the α-carbon of the amino acid.[1] This is the unwanted conversion of the D-amino acid to its L-enantiomer, or vice-versa, during the synthesis process. This leads to the formation of diastereomeric impurities that are often difficult to separate from the target peptide due to their similar physical properties.[2][3]
Q2: Why are D-amino acids more susceptible to certain side reactions?
The stereochemistry of D-amino acids can lead to unfavorable steric interactions during peptide bond formation. This "steric hindrance" can slow down coupling reactions, requiring more forceful conditions (e.g., extended reaction times, stronger coupling reagents) which, in turn, can increase the likelihood of side reactions like epimerization.[4]
Q3: How does the position of a D-amino acid in the sequence affect the synthesis?
The impact of a D-amino acid can be sequence-dependent. For instance, a D-amino acid adjacent to a bulky residue can exacerbate steric hindrance. Furthermore, certain amino acids like cysteine and histidine are naturally more prone to racemization, and this susceptibility is present for both their L- and D-enantiomers.[5][6]
Q4: Can I use the same coupling reagents for D-amino acids as I do for L-amino acids?
While the same coupling reagents can be used, their selection is more critical when working with D-amino acids. To mitigate epimerization, it is often recommended to use coupling reagents known for their ability to suppress this side reaction.[6][7] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are highly recommended to be used with carbodiimide reagents like DIC to minimize racemization.[1][6]
Q5: Are there specific analytical techniques required for peptides containing D-amino acids?
Yes, due to the potential for diastereomeric impurities, standard analytical techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) may not be sufficient to confirm stereochemical purity. Chiral HPLC, capillary electrophoresis (CE), and nuclear magnetic resonance (NMR) spectroscopy are often necessary to detect and quantify epimerization.[2][4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of peptides containing D-amino acids, offering potential causes and actionable solutions.
Problem 1: Low Coupling Efficiency or Incomplete Reaction
Symptom: Monitoring of the coupling reaction (e.g., via a ninhydrin test) indicates an incomplete reaction, or mass spectrometry of the crude product shows a significant amount of a deletion sequence lacking the D-amino acid.
Potential Cause: Steric hindrance from the D-amino acid and/or the preceding residue on the growing peptide chain is preventing efficient peptide bond formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Solutions:
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solutions can enhance reaction kinetics.[8]
-
Double Coupling: Perform the coupling step for the D-amino acid twice to drive the reaction to completion.[8]
-
Change Coupling Reagent: Switch to a more potent coupling reagent. Phosphonium-based reagents like PyBOP or uronium-based reagents like HATU or HCTU are generally more effective for sterically hindered couplings.[9][10]
-
Elevated Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered couplings.
-
Optimize Solvent: Switching from DMF to NMP, or using a solvent mixture, can sometimes improve solvation and reaction efficiency.[11]
Problem 2: Detection of Diastereomeric Impurities (Epimerization)
Symptom: Chiral HPLC or other stereochemistry-sensitive analytical methods reveal the presence of an unexpected peak corresponding to the diastereomer of your target peptide.
Potential Cause: The activation or coupling conditions are too harsh, leading to the abstraction of the α-proton and subsequent reprotonation, causing epimerization.[7]
Strategies to Minimize Epimerization:
| Strategy | Mechanism of Action | Key Considerations |
| Choice of Coupling Reagent | Different reagents have varying propensities to cause epimerization. Carbodiimides alone can be problematic. | Use aminium/uronium or phosphonium salt-based reagents like HATU, HCTU, or PyAOP, which are known to suppress racemization.[9][12] |
| Use of Additives | Additives like HOBt and OxymaPure form active esters that are less prone to epimerization than the intermediates formed with carbodiimides alone.[6] | Always use an additive when coupling with DIC or EDC.[13] |
| Control of Base | The presence of a tertiary amine base can promote epimerization.[7] | Use the minimum necessary amount of a sterically hindered base like diisopropylethylamine (DIEA). |
| Reaction Temperature | Lower temperatures generally reduce the rate of epimerization.[13] | Perform coupling reactions at room temperature or below if epimerization is a concern. |
| Pre-activation Time | Prolonged pre-activation of the amino acid can increase the risk of epimerization. | Minimize the time between activation of the amino acid and its addition to the resin. |
Experimental Protocol: Coupling a D-Amino Acid with Minimal Epimerization
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is completely removed and the resin is thoroughly washed.
-
Amino Acid and Reagent Preparation: In a separate vessel, dissolve the Fmoc-protected D-amino acid (3 eq.), a coupling reagent such as HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF.
-
Activation: Add a sterically hindered base like DIEA (6 eq.) to the amino acid solution and allow for a brief pre-activation period (typically 1-2 minutes).
-
Coupling: Immediately add the activated D-amino acid solution to the resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction for completion using a qualitative test like the ninhydrin test.
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
Problem 3: Difficult Purification of the Final Peptide
Symptom: RP-HPLC analysis of the crude product shows broad or overlapping peaks, making it challenging to isolate the desired peptide with high purity.
Potential Cause:
-
The presence of closely eluting diastereomers due to epimerization during synthesis.[14]
-
For peptides containing D-proline, the presence of cis/trans isomers of the peptide bond can lead to peak broadening or splitting.[11]
-
Aggregation of hydrophobic peptides.[15]
Purification Troubleshooting:
Caption: Troubleshooting workflow for difficult peptide purification.
Solutions:
-
Optimize Chromatography:
-
Gradient: Employ a shallower gradient during RP-HPLC to improve the resolution between closely eluting species.
-
Temperature: Running the chromatography at an elevated temperature can sometimes improve peak shape, especially for cis/trans isomers.[]
-
pH: Altering the pH of the mobile phase can change the selectivity of the separation.
-
-
Chiral Chromatography: If diastereomers are present, purification using a chiral stationary phase may be necessary.[17]
-
Address Aggregation: For hydrophobic peptides, adding organic modifiers like isopropanol or acetonitrile to the sample solvent, or using chaotropic agents, can help disrupt aggregates.[15]
Orthogonal Protection Strategies for Complex Peptides
For the synthesis of more complex peptides containing D-amino acids, such as cyclic or branched peptides, a robust orthogonal protection strategy is essential. This allows for the selective removal of certain protecting groups while others remain intact.[18]
Common Orthogonal Protecting Groups:
| Protecting Group | Removal Conditions | Use Case |
| Fmoc | 20% Piperidine in DMF | Nα-amino protection (temporary) |
| Boc | Strong acid (e.g., TFA) | Nα-amino protection or side-chain protection |
| tBu | Strong acid (e.g., TFA) | Side-chain protection (permanent) |
| Trt | Mild acid | Side-chain protection (semi-permanent) |
| Alloc | Pd(0) catalyst | Side-chain protection (semi-permanent) |
| Dde/ivDde | 2% Hydrazine in DMF | Side-chain protection (semi-permanent) |
Workflow for On-Resin Cyclization Using an Orthogonal Strategy:
Caption: Workflow for on-resin cyclization.
This guide provides a foundational understanding of the challenges and solutions associated with the synthesis of peptides containing D-amino acids. For more specific issues, consulting detailed literature and seeking expert advice is always recommended.
References
- BenchChem. (2025). Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. BenchChem Technical Support.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products. Biosynth.
- BenchChem. (2025). Technical Support Center: Solid-Phase Synthesis of D-Ala-D-Ala Peptides. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. BenchChem Technical Support.
- Strege, M. A., & Toth, F. I. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
- BenchChem. (2025). Side reaction prevention in the synthesis of cyclic peptides. BenchChem Technical Support.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
- Biondina, M., & Cudic, P. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 169.
- Li, Y., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 30(8), 1234.
- AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec.
- Rehman, M. M. U., Jabeen, A., & Mariya, M. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology, 10(2), 1-11.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- Al-Musaimi, O., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
- Epimeriz
- Rehman, M. M. U., Jabeen, A., & Mariya, M. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
- Polypeptide Group. (n.d.).
- de la Torre, B. G., & Albericio, F. (2020). Side Reactions on Amino Groups in Peptide Synthesis. Molecules, 25(22), 5379.
- Creative Peptides. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- AAPPTec. (n.d.).
- Imperiali, B., & O'Connor, S. E. (1999). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 121(37), 8683-8684.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
- Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
- Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Gyros Protein Technologies.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Introduction to Peptide Synthesis. Methods in Molecular Biology, 339, 91-106.
- American Chemical Society. (2025, June 3). Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine.
- Bachem. (n.d.).
- Julian, R. R., & Beauchamp, J. L. (2012). Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. International Journal of Mass Spectrometry, 325-327, 139-147.
- CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube.
- Ganesan, A. (2025, August 10). Procedures to Improve Difficult Couplings.
- Al-Musaimi, O., et al. (2023). Epimerisation in Peptide Synthesis.
- Li, L., & Sweedler, J. V. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 85(24), 11774-11781.
- BenchChem. (2025, December). Technical Support Center: Purification of Peptides Containing D-proline. BenchChem Technical Support.
- Lin, C. W., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Molecules, 29(3), 558.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 1-21.
- Schweitzer-Stenner, R. (2021). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv.
- Suazo, K. F., & Distefano, M. D. (2017). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Molecular Biology, 1596, 103-113.
- Ilisz, I., Aranyi, A., & Péter, A. (2013). Peptide Diastereomers, Separation of. e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
- BOC Sciences. (n.d.).
- Vasantha, T., & Sureshbabu, V. V. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- ResearchGate. (2020, December 22). SPPS: peptide failure to elongate?.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. biosynth.com [biosynth.com]
- 3. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. bachem.com [bachem.com]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Topic: Troubleshooting and Preventing Premature DNP Cleavage During Fmoc Deprotection
Welcome to the technical support center for advanced solid-phase peptide synthesis. As a Senior Application Scientist, I understand that synthesizing complex peptides requires precision and a deep understanding of the underlying chemistry. One particularly persistent challenge is the premature cleavage of the dinitrophenyl (DNP) protecting group from histidine side chains during the standard piperidine-mediated Fmoc deprotection step.
This guide provides in-depth, field-tested solutions and explanations to help you diagnose, troubleshoot, and ultimately prevent this costly side reaction.
Part 1: Understanding the Problem - The "Why"
Q1: What is the DNP protecting group and why is it used on histidine?
The 2,4-dinitrophenyl (DNP) group is a protecting group for the imidazole side chain of histidine. Its primary role is to prevent side reactions at the imidazole nitrogen during peptide synthesis. Specifically, the electron-withdrawing nature of the two nitro groups on the DNP moiety significantly reduces the basicity and nucleophilicity of the imidazole ring. This prevents the histidine side chain from catalyzing undesirable reactions, such as the racemization of the activated amino acid during coupling steps.[1]
Q2: What is the chemical mechanism behind premature DNP cleavage during Fmoc deprotection?
Standard Fmoc deprotection is accomplished using a 20-50% solution of piperidine in a solvent like N,N-Dimethylformamide (DMF).[2][3] Piperidine is a secondary amine and a relatively strong base, which efficiently removes the Fmoc group via a β-elimination mechanism.[4][5]
However, piperidine is also a potent nucleophile. Premature DNP cleavage occurs when piperidine directly attacks the electron-deficient aromatic ring of the DNP group, leading to a nucleophilic aromatic substitution (SNAr) reaction. This reaction displaces the histidine imidazole, leaving it unprotected for subsequent steps and forming a DNP-piperidine adduct. This is a well-documented side reaction in Boc-SPPS as well, where DNP removal is an intended step but highlights the group's susceptibility to nucleophiles.[6]
dot graph "DNP_Cleavage_Mechanism" { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes His_DNP [label="His(DNP)-Peptide-Resin", fillcolor="#FFFFFF"]; Piperidine [label="Piperidine\n(Nucleophile)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TransitionState [label="Meisenheimer Complex\n(Intermediate)", shape=diamond, fillcolor="#FBBC05"]; Products [label="Unprotected His-Peptide-Resin\n+\nDNP-Piperidine Adduct", fillcolor="#FFFFFF"];
// Edges His_DNP -> TransitionState [label="Nucleophilic Attack"]; Piperidine -> TransitionState; TransitionState -> Products [label="Imidazole Displacement"];
// Graph title labelloc="t"; label="Mechanism of Piperidine-Induced DNP Cleavage"; fontsize=12; fontcolor="#202124"; } dot Caption: Piperidine attacks the DNP group, leading to its removal from histidine.
Q3: What are the consequences of premature DNP cleavage for my peptide synthesis?
Premature DNP removal can have several detrimental effects on your synthesis:
-
Racemization: Once deprotected, the exposed imidazole side chain of histidine can act as a general base, catalyzing the racemization of the subsequent activated amino acid being coupled.[1] This introduces diastereomeric impurities that are often difficult to separate from the target peptide.
-
Modification of Other Residues: The free imidazole can catalyze other side reactions, such as aspartimide formation if an aspartic acid residue is nearby.
-
Truncated or Modified Peptides: The DNP-piperidine adduct can sometimes react with the growing peptide chain, leading to unexpected modifications.
-
Purification Challenges: The presence of diastereomers and other side products significantly complicates the final purification by HPLC, leading to lower yields of the desired pure peptide.[7]
Part 2: Diagnosis and Solutions - The "How"
Q4: How can I detect if premature DNP cleavage is occurring?
Identifying the problem is the first step to solving it. Here are two effective methods:
-
Analyze the Fmoc-Deprotection Solution: Collect the piperidine solution after the deprotection step. The DNP-piperidine adduct has a characteristic yellow color. You can analyze this solution using RP-HPLC and/or LC-MS to confirm the presence of the adduct.
-
Test Cleavage and Analysis: Cleave a small amount of resin from an intermediate point in your synthesis (after a few couplings post-histidine addition).[8] Analyze the resulting crude peptide by LC-MS. Look for masses corresponding to peptides lacking the DNP group or the presence of diastereomers, which would suggest racemization has occurred.
Q5: What are the most effective scavengers to add to the piperidine solution to prevent DNP cleavage?
The most common and effective strategy is to add a scavenger to the piperidine deprotection solution. The scavenger's role is to react with the DNP group preferentially or to otherwise mitigate the nucleophilic attack by piperidine.
| Scavenger | Recommended Concentration (in 20% Piperidine/DMF) | Efficacy & Mechanism | Notes & Considerations |
| Indole | 0.1 M - 0.2 M | Highly effective. Indole is an electron-rich aromatic compound that can act as a scavenger for reactive electrophiles.[9][10] It is thought to either intercept reactive intermediates or compete in the SNAr reaction. | Can be prone to oxidation. Use freshly prepared solutions. It is a known scavenger for various reactive species in peptide chemistry. |
| 1-Hydroxybenzotriazole (HOBt) | 0.1 M | Moderately effective. HOBt can act as a proton source, potentially protonating the piperidine and reducing its nucleophilicity. It is also a known scavenger. | HOBt is commonly used in coupling reactions, so its compatibility is well-established.[11] |
| p-Methoxyphenol | 0.1 M | Potentially effective. Phenols are known scavengers that can trap carbocations formed during cleavage,[12][13] and may offer protection by a similar mechanism here. | This is a less common but plausible alternative based on general scavenger chemistry.[12][13] |
Note: Data synthesized from common laboratory practices and principles of scavenger chemistry in SPPS.
Q6: Can I use a different base instead of piperidine for Fmoc deprotection?
Yes, altering the base is a viable strategy, particularly if scavenger use is insufficient or undesirable. The goal is to use a base that is strong enough to effect β-elimination of the Fmoc group but is a weaker nucleophile than piperidine.
-
4-Methylpiperidine (4-MP): This is a direct, drop-in replacement for piperidine.[4][14] It has nearly identical basicity and deprotection kinetics but its slightly increased steric bulk can sometimes reduce side reactions. It is not a controlled substance, simplifying procurement.[14]
-
Piperazine/DBU Mixtures: A combination of a less nucleophilic base (piperazine) with a strong, non-nucleophilic base catalyst (DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene) can achieve rapid Fmoc deprotection with significantly reduced nucleophile-driven side reactions.[15][16] A common cocktail is 5% piperazine with 1% DBU in DMF.[16]
-
Diethylamine/Triethylamine: While these can remove the Fmoc group, the reaction is often significantly slower than with piperidine and may be incomplete, leading to deletion sequences.[5][17]
Q7: Protocol: Preparing and Using Piperidine/Indole Deprotection Solution
This protocol outlines the preparation and use of the most common and effective scavenger solution to prevent DNP cleavage.
Materials:
-
Solid Indole
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Volumetric flasks and graduated cylinders
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare 0.1 M Indole in DMF:
-
Weigh out the appropriate amount of indole (MW = 117.15 g/mol ). For 100 mL of solution, you will need 1.17 g.
-
Add the indole to a 100 mL volumetric flask.
-
Add ~70 mL of DMF and stir until the indole is completely dissolved.
-
Bring the final volume to 100 mL with DMF and mix thoroughly.
-
-
Prepare the Final Deprotection Solution (20% Piperidine, 0.1 M Indole in DMF):
-
In a separate larger flask, measure 80 mL of the 0.1 M Indole/DMF solution prepared in step 1.
-
Carefully add 20 mL of piperidine to the flask.
-
Note: The final concentration of indole will be slightly diluted to 0.08 M, which is typically sufficient. For a precise 0.1 M concentration, the initial indole stock should be made more concentrated to account for the final volume.
-
Mix the solution thoroughly. Prepare this solution fresh daily for best results.
-
-
Application in SPPS:
-
Use this solution in your automated peptide synthesizer or manual synthesis setup exactly as you would use a standard 20% piperidine/DMF solution.
-
Standard deprotection times (e.g., two treatments of 3-10 minutes each) are typically sufficient.
-
Part 3: Advanced Strategies & Prevention
Q8: Are there alternative protecting groups for histidine that avoid this issue entirely?
Yes. If DNP-related side reactions are persistent, especially in a long or complex synthesis, switching to a different histidine protecting group is the most robust solution.
-
Trityl (Trt): This is the most common alternative. Fmoc-His(Trt)-OH is widely used and is stable to piperidine. However, it is known to be susceptible to causing racemization during coupling.[1][18]
-
4-methoxybenzyloxymethyl (MBom): The Fmoc-His(π-MBom)-OH derivative offers excellent protection against racemization and is stable to piperidine.[19][20] It is a superior choice for sequences where histidine chirality is critical.
-
Boc (tert-butyloxycarbonyl): Fmoc-His(Boc)-OH is another option that protects the imidazole nitrogen and prevents racemization more effectively than Trt.[18]
Q9: Workflow: Troubleshooting DNP Cleavage Issues
This flowchart provides a logical path for addressing premature DNP cleavage.
dot graph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Problem: Suspected Premature\nDNP Cleavage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect [label="Q4: Detect Side Reaction\n(HPLC of deprotection solution or test cleavage)", fillcolor="#FBBC05"]; IsCleavage [label="DNP Cleavage Confirmed?", shape=diamond, style=filled, fillcolor="#FBBC05"]; ImplementScavenger [label="Q5 & Q7: Implement Scavenger\n(0.1M Indole in 20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReEvaluate [label="Re-evaluate with Test Cleavage", fillcolor="#FBBC05"]; IsProblemSolved [label="Problem Solved?", shape=diamond, style=filled, fillcolor="#FBBC05"]; ChangeBase [label="Q6: Change Deprotection Base\n(e.g., 4-Methylpiperidine or Piperazine/DBU)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ChangePG [label="Q8: Change His Protecting Group\n(e.g., to Trt or MBom)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End_Success [label="Continue Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End_Reassess [label="Reassess Synthesis Strategy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoCleavage [label="No DNP Cleavage Detected.\nInvestigate other potential side reactions.", fillcolor="#FFFFFF"];
// Edges Start -> Detect; Detect -> IsCleavage; IsCleavage -> ImplementScavenger [label="Yes"]; IsCleavage -> NoCleavage [label="No"]; ImplementScavenger -> ReEvaluate; ReEvaluate -> IsProblemSolved; IsProblemSolved -> End_Success [label="Yes"]; IsProblemSolved -> ChangeBase [label="No, Minor Improvement"]; IsProblemSolved -> ChangePG [label="No, Major Problem"]; ChangeBase -> ReEvaluate [style=dashed]; ChangePG -> End_Reassess; } dot Caption: A decision tree for diagnosing and solving premature DNP cleavage.
Q10: Can I modify the Fmoc deprotection time or temperature to minimize DNP cleavage?
Modifying reaction conditions can have an impact, but it's a delicate balance.
-
Time: Reducing the deprotection time can decrease the extent of DNP cleavage. However, you risk incomplete Fmoc removal, which leads to deletion sequences—often a more severe problem. If you shorten the time, you must rigorously verify complete Fmoc deprotection using a method like the Kaiser test.[21]
-
Temperature: Standard SPPS is performed at room temperature. Increasing the temperature (e.g., in microwave-assisted synthesis) will accelerate both the desired Fmoc deprotection and the undesired DNP cleavage. Therefore, for this specific issue, increasing the temperature is not recommended.
Ultimately, using the correct chemical tools (scavengers or alternative reagents) is a more reliable and robust solution than attempting to optimize reaction kinetics alone.
References
-
Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 8(6), 876-879). [Link]
-
Kumar, S., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(118), 97579-97583. [Link]
-
Galdeano, C., et al. (2020). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 22(19), 6397-6406. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-33). Academic Press. [Link]
-
Hibino, H., Miki, Y., & Nishiuchi, Y. (2012). Synthesis and application of N(α)‐Fmoc‐N(π)‐4‐methoxybenzyloxymethylhistidine in solid phase peptide synthesis. Journal of Peptide Science, 18(11), 689-695. [Link]
-
de la Torre, B. G., & Andreu, D. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
ResearchGate. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. ResearchGate Publication. [Link]
-
Yang, M., et al. (2022). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry, 24(19), 7437-7445. [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage Blog. [Link]
-
Stolcova, M., et al. (1996). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Brain Research Bulletin, 41(5), 313-320. [Link]
-
Goolcharran, C., & Borchardt, R. T. (2001). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of Pharmaceutical Sciences, 90(2), 153-162. [Link]
-
Bofill, J. M., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(19), 6527. [Link]
-
Aapptec. (2012). New Histidine Derivative for Fmoc SPPS. Aapptec Technical Notes. [Link]
-
RSC Publishing. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances. [Link]
-
ResearchGate. (2019). The reaction pathways of direct C–N bond cleavage of piperidine. ResearchGate Publication. [Link]
-
ResearchGate. (2017). Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate Publication. [Link]
-
Coin, I., et al. (2007). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 12(1), 1-20. [Link]
-
Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Aapptec Guides. [Link]
-
Han, Y., et al. (2017). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 1554, 113-125. [Link]
-
Fields, C. G., et al. (1997). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in Enzymology, 289, 34-52. [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies Technical Review. [Link]
-
The Organic Chemistry Tutor. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. [Link]
-
MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]
-
Ho, C. T., et al. (2019). Indole: A Promising Scavenging Agent for Methylglyoxal and Related Carbonyls in Tryptophan Containing Maillard Model Systems. Journal of Agricultural and Food Chemistry, 67(25), 7176-7184. [Link]
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. [Link]
-
ResearchGate. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate Publication. [Link]
-
Iris Biotech. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Iris Biotech Academy. [Link]
-
Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8092. [Link]
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. youtube.com [youtube.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole: A Promising Scavenging Agent for Methylglyoxal and Related Carbonyls in Tryptophan Containing Maillard Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jpt.com [jpt.com]
- 12. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. renyi.hu [renyi.hu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. peptide.com [peptide.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-D-Dab(Dnp)-OH Reactions
Welcome to the technical support center for researchers utilizing Fmoc-D-Dab(Dnp)-OH in peptide synthesis. This guide is designed to provide in-depth, field-proven insights into the common challenges, side reactions, and analytical troubleshooting associated with this unique amino acid derivative. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose issues, optimize your synthesis, and ensure the integrity of your final peptide product.
Introduction: The Role and Structure of this compound
This compound is a non-proteinogenic amino acid building block used in Solid-Phase Peptide Synthesis (SPPS). Its structure is key to its function:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the α-amino group. It is base-labile, typically removed with piperidine, which is the cornerstone of Fmoc-based SPPS.
-
D-Dab (D-2,4-diaminobutyric acid): A chiral amino acid with a side chain containing a primary amine. The "D" configuration can be used to alter peptide conformation and increase resistance to proteolysis.
-
Dnp (2,4-dinitrophenyl) group: Protects the side-chain (γ-amino) group. The Dnp group is a strong electron-withdrawing group, rendering the amine it protects significantly less nucleophilic. It is traditionally removed by thiolysis, making it orthogonal to the acid-labile side-chain protecting groups (like Boc or tBu) commonly used in Fmoc SPPS.[1][2]
This combination of protecting groups allows for the selective deprotection and modification of the Dab side chain, making it a valuable tool for creating branched, cyclic, or labeled peptides.
Caption: Structural components of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and analysis of peptides containing D-Dab(Dnp).
Q1: My HPLC shows an unexpected peak, and the mass is lower than expected by ~167 Da. What happened?
A1: Premature Cleavage of the Dnp Group.
A mass loss of approximately 167 Da corresponds to the loss of the dinitrophenyl group (C₆H₃N₂O₄). This is one of the most common side reactions associated with this building block.
-
Causality: While the Dnp group is designed to be stable to the basic conditions of Fmoc deprotection, it is susceptible to nucleophilic attack. Piperidine, the standard reagent for Fmoc removal, is a nucleophile. Prolonged or repeated exposure to piperidine during a long synthesis can lead to partial or complete cleavage of the Dnp group.[3] This side reaction becomes more significant if the peptide sequence requires numerous coupling cycles after the introduction of the D-Dab(Dnp) residue.[3]
-
Troubleshooting & Prevention:
-
Use DBU for Fmoc Deprotection: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that removes the Fmoc group much faster than piperidine, minimizing the contact time required.[4][5] A common cocktail is 2% DBU and 2% piperidine in DMF; the small amount of piperidine acts as a scavenger for the dibenzofulvene byproduct without causing significant Dnp cleavage.[6]
-
Strategic Placement: If possible, design your synthesis to incorporate the this compound residue as late as possible (closer to the N-terminus). This reduces the number of Fmoc deprotection cycles the Dnp group is exposed to.
-
Analytical Verification: If you suspect Dnp loss, subject a small amount of the cleaved, crude peptide to LC-MS analysis. The presence of a peak with the mass [M - 167.0 + H]⁺ confirms the issue.
-
Q2: My mass spec shows a major peak at M+22 and another at M+41. Are these byproducts?
A2: These are likely salt adducts, not synthesis byproducts.
During electrospray ionization mass spectrometry (ESI-MS), it is very common for peptides to form adducts with cations present in the solvent or on glassware.
-
Causality:
-
[M+Na]⁺ (M+22 Da): Formation of a sodium adduct is the most common observation. Sodium is ubiquitous in laboratory environments (glassware, solvents, dust).
-
[M+K]⁺ (M+39 Da): Potassium adducts are also frequently observed.
-
[M+ACN+H]⁺ (M+42 Da): If acetonitrile (ACN) is used in your mobile phase, an adduct with ACN can form.
-
-
Troubleshooting & Verification:
-
Check for Expected Mass: The primary peak of interest should be the protonated molecular ion, [M+H]⁺. If this peak is present and is the base peak or a major peak, your synthesis is likely successful.
-
Look for Isotope Patterns: Observe the isotopic distribution of the main peak and the adduct peaks. They should have similar patterns.
-
Improve Sample Preparation: To reduce adduct formation, you can try desalting the peptide sample using a C18 ZipTip or a similar solid-phase extraction method before MS analysis.
-
Q3: I see a peak with a mass corresponding to my target peptide minus one or more amino acids. What is this?
A3: This indicates the presence of deletion sequences due to incomplete coupling.
Deletion sequences are a common class of byproducts in SPPS and are not specific to this compound, but can be exacerbated by sterically hindered couplings.[7][8]
-
Causality: Incomplete coupling occurs when the incoming activated amino acid fails to react with all the free N-terminal amines on the growing peptide chains attached to the resin. If the unreacted amines are not "capped" (e.g., by acetylation), they will react in the next coupling cycle, leading to a peptide sequence that is missing an amino acid.[8] While D-Dab(Dnp) itself is not particularly bulky, difficult sequences (e.g., those prone to aggregation) can hinder any coupling step.
-
Troubleshooting & Prevention:
-
Monitor Coupling Reactions: Use a qualitative test like the Kaiser test to check for the presence of free primary amines after the coupling step.[8] A positive result (blue/purple beads) indicates an incomplete reaction.
-
Double Couple: If the Kaiser test is positive, the most straightforward solution is to repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.[8]
-
Use a Stronger Coupling Reagent: If you consistently see incomplete coupling, switch to a more potent coupling reagent. For example, if you are using HBTU, consider switching to HATU or HCTU.
-
Capping: If double coupling fails, you must cap the unreacted amines to prevent the formation of deletion sequences. This is typically done using a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.[8]
-
Caption: Decision tree for troubleshooting peptide synthesis with this compound.
Analytical Workflows & Protocols
Accurate identification of byproducts relies on robust analytical methods. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for analyzing crude peptide products.[7][9]
Protocol 1: General HPLC-MS Analysis of Crude Peptide
This protocol provides a starting point for analyzing the purity of your peptide and identifying potential byproducts.
-
Sample Preparation:
-
Cleave a small aliquot of the peptide-resin (approx. 2-5 mg) using your standard cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5).[10]
-
Incubate for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) to a final concentration of 1 mg/mL.
-
-
HPLC Conditions (Analytical Scale):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting gradient is 5% to 65% B over 15-20 minutes. This should be optimized based on the hydrophobicity of your peptide.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection: UV at 214 nm and 280 nm. The Dnp group also absorbs strongly around 350-360 nm, so monitoring this wavelength can be a useful diagnostic for Dnp-containing species.[11]
-
-
Mass Spectrometry Conditions (ESI):
-
Mode: Positive Ion Mode.
-
Scan Range: A broad range, e.g., 300 - 2000 m/z, to capture the expected peptide mass as well as potential fragments or multimers.
-
Data Analysis: Deconvolute the resulting spectrum to determine the monoisotopic mass of the major peaks. Compare these masses to the theoretical masses of your target peptide and potential byproducts.
-
Data Interpretation: Common Mass Shifts
The following table summarizes common byproducts and their expected mass shifts relative to the target peptide mass (M).
| Mass Shift (Da) | Identity of Byproduct | Common Cause |
| -167.0 | Loss of Dnp group | Premature cleavage by piperidine or other nucleophiles. |
| - (Mass of AA) | Deletion Sequence | Incomplete amino acid coupling. |
| +18.0 | Hydrolysis | Water contamination in reagents. |
| +22.0 | Sodium Adduct | Contamination from glassware/solvents. |
| +39.0 | Potassium Adduct | Contamination from glassware/solvents. |
| +57.0 | Acetylation (+CH₂CO) | Capping of N-terminus. |
| -18.0 | Cyclization (e.g., pyroglutamate) | N-terminal Gln cyclization under acidic or basic conditions. |
References
-
Title: Analysis of peptide synthesis products by electrospray ionization mass spectrometry Source: Methods in Enzymology URL: [Link]
-
Title: A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides Source: Analytical Biochemistry URL: [Link]
-
Title: Technical Support Information Bulletin 1173 - Fmoc Removal with DBU Source: Aapptec Peptides URL: [Link]
-
Title: Technical Support Information Bulletin 1173 - Aapptec Peptides (Alternative Link) Source: Aapptec Peptides URL: [Link]
- Title: Methods for Removing the Fmoc Group Source: In Fmoc Solid Phase Peptide Synthesis: A Practical Approach URL
-
Title: Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis Source: ACS Omega URL: [Link]
-
Title: Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins Source: Synlett URL: [Link]
-
Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL: [Link]
-
Title: Side reactions in peptide synthesis: An overview Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
-
Title: Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study Source: Almac Group URL: [Link]
-
Title: The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides Source: Analytical Biochemistry URL: [Link]
-
Title: Analytical Methods for Solid Phase Peptide Synthesis Source: ResearchGate URL: [Link]
-
Title: Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups Source: Aapptec Peptides URL: [Link]
-
Title: Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection Source: Biotecnología Aplicada URL: [Link]
-
Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: Aapptec URL: [Link]
-
Title: LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning Source: Journal of Analytical Toxicology URL: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. almacgroup.com [almacgroup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Fmoc-D-Dab(DNP)-OH Coupling
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered amino acid derivative, Fmoc-D-Dab(DNP)-OH. The unique structural characteristics of this reagent, namely the bulky 2,4-dinitrophenyl (DNP) protecting group on the side chain of D-diaminobutyric acid (Dab), frequently lead to suboptimal coupling efficiencies in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve successful peptide synthesis.
I. Understanding the Core Challenge: Steric Hindrance
The primary obstacle in the successful incorporation of this compound is the significant steric hindrance imposed by the DNP group. This bulky aromatic moiety, positioned on the side-chain amine, physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. This spatial interference can lead to a cascade of issues including slowed reaction kinetics and incomplete coupling, ultimately resulting in deletion sequences and decreased purity of the final peptide product.
II. Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the coupling of this compound, their probable causes, and actionable solutions.
Issue 1: Low Coupling Efficiency and Incomplete Reactions
Symptoms:
-
A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted primary amines.[1]
-
The need for repeated or "double" coupling cycles to drive the reaction to completion.[1]
-
Identification of deletion sequences (peptides lacking the Dab(DNP) residue) in the final crude product analysis by mass spectrometry.
Root Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficient Reagent Potency | Standard carbodiimide coupling reagents like DCC and DIC are often not powerful enough to overcome the significant steric barrier presented by the DNP group.[2] | Upgrade to a high-potency coupling reagent. Aminium/uronium salts such as HATU, HBTU, or HCTU , or phosphonium salts like PyBOP or PyAOP , are significantly more effective.[2][3] These reagents form highly reactive esters that can overcome steric challenges.[2] HATU and PyAOP are often considered superior as they generate OAt esters, which are more reactive than the OBt esters formed by HBTU or PyBOP.[2] |
| Suboptimal Reaction Conditions | Steric hindrance dramatically slows down the reaction rate.[2] Standard coupling times may be insufficient for the reaction to reach completion. | Extend the reaction time. Instead of the typical 1-2 hour coupling, consider an overnight reaction.[2] Gentle heating can also be employed to provide the necessary activation energy, but must be used judiciously to minimize the risk of racemization.[2] Microwave-assisted peptide synthesis (MAPS) is a highly effective alternative for driving difficult couplings to completion rapidly.[2] |
| Poor Solvation | Inadequate solvation of the peptide-resin complex can lead to chain aggregation, further exacerbating steric hindrance and blocking reactive sites.[2][4] | Optimize your solvent system. N-methylpyrrolidone (NMP) is often a better choice than Dimethylformamide (DMF) due to its superior solvating properties.[2] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[2] |
Issue 2: Side Reactions and Impurity Formation
Symptom:
-
Presence of unexpected masses in the final product, corresponding to side reactions.
Root Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Lactam Formation | During the activation step, the activated carboxyl group of this compound can undergo an intramolecular cyclization with the side-chain amine to form a stable lactam. This inactive species cannot couple to the peptide chain, leading to lower yields.[5] | Use pre-activation with careful monitoring. Minimize the time between activation and addition to the resin. The choice of coupling reagent can also influence the rate of this side reaction. |
III. Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
The difficulty arises primarily from the steric bulk of the 2,4-dinitrophenyl (DNP) group attached to the side-chain amine.[6] This large, rigid group physically hinders the approach of the necessary reagents for amide bond formation, slowing down the reaction and often leading to incomplete coupling.[2][6]
Q2: Are there alternatives to the DNP protecting group for Dab?
Yes, several other protecting groups are available for the side chain of Dab, each with its own advantages and disadvantages. For example, the Boc (tert-butyloxycarbonyl) group is commonly used and offers a different steric profile.[5] The choice of protecting group will depend on the specific requirements of your synthesis, including the desired orthogonality and the overall sequence.
Q3: Can I just "double couple" every time I use this compound?
While double coupling (repeating the coupling step with fresh reagents) is a common strategy to drive difficult reactions to completion, it is not always the most efficient approach.[1][2] It increases synthesis time and reagent consumption. Optimizing the initial coupling conditions by selecting a more potent coupling reagent and appropriate solvent is often a more effective primary strategy.[2]
Q4: How does the growing peptide chain affect the coupling of this compound?
As the peptide chain elongates, it can fold into secondary structures or aggregate on the solid support.[2][4] This can further restrict access to the N-terminal amine, compounding the steric hindrance issues already present with this compound. This is why careful selection of solvents and disruption of aggregation are critical.
IV. Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is designed to maximize coupling efficiency for this sterically hindered amino acid.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-methylpyrrolidone (NMP)
-
Resin-bound peptide with a free N-terminal amine
-
Standard SPPS washing solvents (e.g., DMF, DCM)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a negative Kaiser test). Swell the resin in NMP.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in NMP.
-
Activation: Add DIPEA (6 equivalents) to the activation solution and vortex briefly. Allow for a short pre-activation time of 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture for a minimum of 4 hours at room temperature. For extremely difficult couplings, extend the reaction time to overnight.
-
Monitoring: After the coupling period, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling is necessary.
-
Washing: Once the coupling is complete, thoroughly wash the resin with NMP, followed by DCM, and then NMP again to remove all excess reagents and byproducts.
Diagram: High-Efficiency Coupling Workflow
Caption: Workflow for high-efficiency coupling of this compound.
V. References
-
Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(12), 1885-1902. [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11469-11475. [Link]
-
PubMed. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 45(2), 116-121. [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
National Institutes of Health. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 183. [Link]
-
Royal Society of Chemistry. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601-2604. [Link]
-
Frontiers. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 183. [Link]
Sources
Validation & Comparative
A Comparative Guide to Orthogonal Protection Strategies: Fmoc-D-Dab(DNP)-OH vs. Fmoc-D-Dab(Boc)-OH in Solid-Phase Peptide Synthesis
Introduction: The Strategic Role of Diaminobutyric Acid in Modern Peptide Synthesis
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone of innovation. These unique building blocks allow for the creation of peptides with enhanced stability, novel structural motifs, and tailored functionalities. Among these, D-2,4-diaminobutyric acid (D-Dab) is particularly valuable. Its side chain contains a primary amine, offering a versatile handle for a wide range of chemical modifications, including the formation of lactam bridges for cyclization, the attachment of polyethylene glycol (PEG) chains, the conjugation of cytotoxic payloads, or the construction of branched peptides.[1][2]
The success of these advanced synthetic strategies hinges on a robust and selective protecting group scheme. In the context of Fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS), the α-amino group is temporarily protected by the base-labile Fmoc group.[3][] Consequently, the side-chain amine of D-Dab must be protected by a group that is stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) but can be selectively cleaved under orthogonal conditions. This principle of "orthogonality" is fundamental to achieving complex peptide architectures without resorting to solution-phase manipulations.[5][6][7]
This guide provides an in-depth, data-supported comparison of two commercially available Fmoc-D-Dab derivatives: Fmoc-D-Dab(Boc)-OH , which utilizes the acid-labile tert-butyloxycarbonyl (Boc) group, and Fmoc-D-Dab(DNP)-OH , which employs the thiolysis-labile 2,4-dinitrophenyl (DNP) group. Our analysis will delve into the mechanistic nuances, experimental performance, and strategic applications of each, empowering researchers to make informed decisions for their specific synthetic challenges.
Chemical Structures and Protecting Group Philosophies
The choice between Boc and DNP is not merely a matter of preference; it is a strategic decision dictated by the overall synthetic plan and the chemical nature of the final peptide product.
Figure 1: Chemical structures and side-chain protecting groups (PG).
-
Fmoc-D-Dab(Boc)-OH : This is the most widely used derivative for orthogonal applications in Fmoc-SPPS. The Boc group is stable to the repetitive piperidine treatments required for Fmoc deprotection but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[8][9] This acid-lability is shared with many other common side-chain protecting groups (e.g., tert-butyl for Asp, Glu, Tyr; Trityl for Cys, Asn, Gln), which can be an advantage for simultaneous deprotection during final cleavage or a challenge if selective deprotection is required.[3]
-
This compound : The DNP group offers an alternative orthogonal scheme. It is completely stable to the strong acids (TFA, HF) used for final peptide cleavage.[10] Instead, it is selectively removed via nucleophilic aromatic substitution using a thiol, typically thiophenol, in a basic medium.[11] This provides true orthogonality to both base-labile (Fmoc) and acid-labile (Boc, tBu, Trt) protecting groups.
Performance Comparison in Fmoc-SPPS
The ideal protected amino acid must integrate seamlessly into the standard SPPS workflow while ensuring the complete integrity of its side-chain protection until its designated removal step.
Figure 2: A standard cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).
| Feature | Fmoc-D-Dab(Boc)-OH | This compound |
| Side-Chain PG Removal | Mild to strong acid (e.g., 1-50% TFA in DCM).[12] | Thiolysis (e.g., 1 M Thiophenol, 0.5 M DIPEA in DMF).[11] |
| Orthogonality to Fmoc | Excellent. The Boc group is completely stable to repeated piperidine treatments.[][8] | Good, with a caveat. The DNP group is generally stable, but some studies on His(DNP) report partial cleavage (up to 84%) by 20% piperidine/DMF.[13] This risk, while lower for an alkyl amine than an imidazole, must be considered for long syntheses. |
| Orthogonality to TFA Cleavage | None. Boc is removed during standard TFA cleavage. Selective on-resin removal requires carefully controlled, milder acidic conditions. | Excellent. The DNP group is completely stable to standard TFA cleavage cocktails.[10][14] |
| Potential Side Reactions | Premature deprotection if very acid-labile linkers are used. During selective deprotection, careful control of TFA concentration and time is needed to avoid loss of other acid-labile groups. | The yellow color of the DNP group can be used for visual confirmation but can also interfere with certain on-resin monitoring tests. Thiophenol has a strong, unpleasant odor and requires careful handling and disposal. |
| Primary Application | On-resin side-chain modification or cyclization where subsequent steps are compatible with acidic conditions.[15] | On-resin modification or cyclization when the peptide contains acid-sensitive functionalities or when absolute orthogonality to all acid-labile groups is required. |
Experimental Protocols: A Practical Guide
The following protocols are generalized methodologies. Researchers should always optimize conditions based on their specific peptide sequence and resin.
Protocol 1: On-Resin Selective Deprotection of Dab(Boc)
This protocol is designed for the selective removal of the Boc group from the D-Dab side chain while the peptide remains attached to the resin and other acid-labile groups (like tBu) are largely preserved.
-
Resin Swelling: Swell the peptidyl-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail: Prepare a solution of 1-2% TFA in DCM. The low concentration is critical to minimize the cleavage of more acid-stable groups like tert-butyl ethers/esters.
-
Causality: TFA protonates the carbonyl oxygen of the Boc group, initiating its decomposition into isobutylene and CO₂, leaving a free primary amine. The low concentration provides the necessary acidity while kinetically disfavoring the deprotection of more stable groups.
-
-
Deprotection Reaction: Treat the resin with the deprotection cocktail (10 mL per gram of resin) for 5 minutes. Repeat this treatment 3-4 times.
-
Washing: Wash the resin thoroughly with DCM (3x), 10% N,N-Diisopropylethylamine (DIPEA) in DCM to neutralize residual acid (2x), DCM (3x), and finally Dimethylformamide (DMF) (3x) to prepare for the subsequent reaction.
-
Validation: Confirm the presence of a free primary amine using a qualitative test like the Kaiser test. A positive (blue) result validates successful deprotection.
Protocol 2: On-Resin Selective Deprotection of Dab(DNP)
This protocol leverages thiolysis for a highly orthogonal deprotection of the DNP group.
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.
-
Deprotection Cocktail: Prepare a solution of 1 M thiophenol in DMF.
-
Causality: The thiophenolate anion, generated in situ or by adding a base, acts as a potent nucleophile, attacking the electron-deficient aromatic ring of the DNP group and displacing the protected amine.[16]
-
-
Deprotection Reaction: Treat the resin with the deprotection cocktail (10 mL per gram of resin). Agitate at room temperature for 60-90 minutes. Some protocols recommend the addition of a non-nucleophilic base like DIPEA or triethylamine to facilitate the reaction.[11]
-
Washing: Wash the resin extensively with DMF (5x), DCM (3x), and Methanol (3x) to ensure complete removal of thiophenol and its byproducts.[11]
-
Validation: Perform a Kaiser test to confirm the presence of the newly exposed primary amine.
Strategic Application: Synthesis of an Acid-Sensitive Branched Peptide
Consider the synthesis of a peptide where a pH-sensitive fluorescent dye must be conjugated to the Dab side chain while the peptide is still on the resin.
Figure 3: Logical workflow for choosing a protecting group based on downstream chemistry.
In this scenario, This compound is the superior choice . The deprotection of its side chain occurs under mild, non-acidic conditions (thiolysis), preserving the integrity of the acid-sensitive dye. Attempting this synthesis with Fmoc-D-Dab(Boc)-OH would require acidic deprotection, risking the destruction of the dye before it can even be coupled to the peptide.
Conclusion and Recommendations
Both Fmoc-D-Dab(Boc)-OH and this compound are powerful tools for the synthesis of complex peptides, but their applications are governed by their distinct orthogonal chemistries.
-
Choose Fmoc-D-Dab(Boc)-OH for routine applications, such as the synthesis of simple cyclic peptides (via lactam bridge) or when the planned side-chain modification is compatible with mild acidic conditions. Its robustness against piperidine is a significant advantage for ensuring high peptide purity. It is the workhorse for most standard orthogonal strategies.[15]
-
Choose this compound for specialized applications where absolute orthogonality to acid-labile groups is paramount. It is the ideal choice when conjugating acid-sensitive molecules, working with ultra-acid-sensitive resins, or when designing a multi-step on-resin modification strategy that requires multiple, distinct deprotection schemes. However, researchers should remain vigilant about the potential, albeit low, for DNP cleavage during prolonged or repeated Fmoc deprotection steps.
Ultimately, the selection is a strategic decision that should be made during the initial design phase of the peptide synthesis. By understanding the underlying chemical principles and performance characteristics of each protecting group, researchers can unlock new possibilities in the design of sophisticated and potent peptide therapeutics.
References
-
Coy, D. H., & Barany, G. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection. Biotecnología Aplicada, 14(3), 193-195. [Link]
-
Häring, M., & Zinner, G. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International journal of peptide and protein research, 45(2), 116–121. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2024). The Role of Fmoc-Dab(Boc)-OH in Advanced Peptide Synthesis. [Link]
-
Aapptec. (n.d.). Removal of Dnp Protecting Groups. Technical Support Information Bulletin 1150. [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Yang, M., et al. (2021). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 26(15), 4483. [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Li, P., et al. (2018). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 16(43), 8204-8211. [Link]
-
ResearchGate. (n.d.). Design, synthesis and glycosidase inhibition of DAB derivatives with C-4 peptide and dipeptide branches. [Link]
-
Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Angewandte Chemie International Edition, 47(36), 6851-6855. [Link]
-
ResearchGate. (n.d.). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. [Link]
-
The Royal Society of Chemistry. (2018). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. [Link]
-
ResearchGate. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. [Link]
-
Wu, J., et al. (2024). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules, 29(10), 2288. [Link]
-
ResearchGate. (n.d.). The Synthesis of Cyclic Peptides. [Link]
-
Wang, W., et al. (2024). Cationizing Lugdunin through Trp3 Hydrophobic Fine-Tuning and Cationic Side Chain Engineering. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds | MDPI [mdpi.com]
- 7. biosynth.com [biosynth.com]
- 8. nbinno.com [nbinno.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. drivehq.com [drivehq.com]
- 13. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 14. chempep.com [chempep.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DNP and Boc Protecting Groups for the Side Chain of 2,4-Diaminobutyric Acid (Dab)
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and the development of complex molecular architectures, the strategic selection of protecting groups is a critical determinant of success. For non-proteinogenic amino acids like 2,4-diaminobutyric acid (Dab), which possesses a reactive primary amine on its side chain, robust and orthogonal protection strategies are paramount. This guide provides an in-depth, objective comparison of two commonly employed protecting groups for the γ-amino group of Dab: the 2,4-dinitrophenyl (DNP) group and the tert-butoxycarbonyl (Boc) group. This analysis is grounded in experimental data and established chemical principles to empower researchers in making informed decisions for their synthetic endeavors.
Introduction to Side-Chain Protection of Dab
2,4-diaminobutyric acid is a versatile building block in medicinal chemistry, valued for its ability to introduce a positive charge or serve as a branching point in peptides and other bioactive molecules. The presence of two primary amines—the α-amino group and the γ-amino group—necessitates a differential protection strategy to achieve regioselective functionalization. While the α-amino group is typically protected with Fmoc or Boc for peptide chain elongation, the choice of the "permanent" side-chain protecting group is crucial for the overall synthetic scheme. An ideal protecting group should be stable throughout the synthesis and selectively removable under conditions that do not affect other protecting groups or the peptide backbone.
The Boc Protecting Group: A Well-Established Standard
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, including the side chain of Dab. Its popularity stems from its reliable performance in both solution-phase and solid-phase peptide synthesis (SPPS).
Chemical Characteristics and Mechanism
The Boc group is introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. It is characterized by its stability to a wide range of nucleophilic and basic conditions, making it compatible with many synthetic transformations.
The key feature of the Boc group is its lability under acidic conditions. Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA), which cleaves the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation. This acid-lability forms the basis of its orthogonality with the base-labile Fmoc group, a cornerstone of modern SPPS.
Advantages of Boc Protection for Dab:
-
Orthogonality: Boc is orthogonal to the Fmoc and Cbz protecting groups, allowing for selective deprotection and functionalization.
-
High Yields: Both the protection and deprotection steps for Boc typically proceed in high yields.
-
Commercial Availability: A wide variety of Boc-protected amino acids, including Fmoc-Dab(Boc)-OH, are commercially available, facilitating their direct use in synthesis.
Disadvantages and Potential Side Reactions:
-
Harsh Deprotection: The requirement for strong acids like TFA for deprotection can lead to the cleavage of other acid-sensitive functional groups within the molecule.
-
Carbocation Side Reactions: The generation of the tert-butyl cation during deprotection can lead to the alkylation of nucleophilic residues such as tryptophan and methionine. This often necessitates the use of scavengers in the cleavage cocktail.
The DNP Protecting Group: A Classic with Unique Properties
The 2,4-dinitrophenyl (DNP) group is a classic protecting group for amines, historically used in protein sequencing. While less common than Boc in contemporary peptide synthesis, it offers a unique set of properties that can be advantageous in specific synthetic strategies.
Chemical Characteristics and Mechanism
The DNP group is typically introduced by the nucleophilic aromatic substitution of 2,4-dinitrofluorobenzene (DNFB) with the amine. The electron-withdrawing nature of the two nitro groups makes the phenyl ring highly susceptible to nucleophilic attack.
Deprotection of the DNP group is achieved through thiolysis, a nucleophilic aromatic substitution reaction with a thiol-containing reagent such as thiophenol or 2-mercaptoethanol in the presence of a base. This cleavage mechanism provides a distinct mode of orthogonality. Interestingly, it has also been reported that the DNP group can be cleaved by 20% piperidine in DMF, the same condition used for Fmoc removal, which has significant implications for its use in Fmoc-based SPPS.
Advantages of DNP Protection for Dab:
-
Orthogonality: The DNP group is stable to the acidic conditions used for Boc deprotection, offering an orthogonal protection scheme. Its removal by thiolysis provides an alternative deprotection strategy.
-
Stability: The DNP group is stable under a wide range of conditions encountered in peptide synthesis.
-
Alternative Deprotection: The possibility of cleavage with piperidine offers a potential on-resin deprotection method in Fmoc-SPPS, although this can also be a liability if not desired.
Disadvantages and Potential Side Reactions:
-
Harsh Deprotection Reagents: Thiol reagents like thiophenol have a strong, unpleasant odor and require careful handling and disposal.
-
Potential for Side Reactions: The strong electron-withdrawing nature of the DNP group can influence the reactivity of the protected amine and adjacent functionalities.
-
Limited Commercial Availability: While some DNP-protected amino acids are commercially available, the selection is less extensive compared to their Boc-protected counterparts. However, Fmoc-Dab(Dnp)-OH is commercially available.
Head-to-Head Comparison: DNP vs. Boc for Dab Side-Chain Protection
| Feature | DNP Protecting Group | Boc Protecting Group |
| Protection Chemistry | Nucleophilic aromatic substitution with DNFB | Reaction with Boc anhydride |
| Deprotection Condition | Thiolysis (e.g., thiophenol, 2-mercaptoethanol) or 20% piperidine in DMF | Strong acid (e.g., TFA) |
| Orthogonality | Orthogonal to Boc (acid-labile groups). Potentially non-orthogonal with Fmoc (base-labile groups). | Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis-labile) groups. |
| Stability | Generally stable to acidic and mild basic conditions. | Stable to basic and nucleophilic conditions. |
| Potential Side Reactions | Possible side reactions during thiolysis. Unintended cleavage with piperidine in Fmoc-SPPS. | Alkylation of sensitive residues by the tert-butyl cation during acidolysis. |
| Commercial Availability | Less common, but specific derivatives like Fmoc-Dab(DNP)-OH are available. | Widely available for most amino acids, including Fmoc-Dab(Boc)-OH. |
Experimental Protocols
Synthesis of N-γ-Boc-L-2,4-diaminobutyric Acid
A reported method for the synthesis of Nα-Boc-L-α,γ-diaminobutyric acid (which can be adapted for the N-γ protected version) involves the Hofmann rearrangement of Nα-Boc-L-Gln-OH. This method has been shown to produce the desired product in high yield.
Protocol: Synthesis of Nα-Boc-L-α,γ-diaminobutyric acid
-
Reaction Setup: Suspend Nα-Boc-L-Gln-OH in water.
-
Reagent Addition: Add a polymer-supported hypervalent iodine reagent, poly[(4-diacetoxyiodo)styrene] (PSDIB).
-
Reaction: Stir the mixture at room temperature.
-
Workup and Purification: Filter the polymer support and purify the product from the aqueous solution.
Note: This protocol describes the synthesis of the Nα-Boc protected Dab. For the side-chain protected version, a different starting material or a multi-step synthesis would be required.
Synthesis of N-γ-DNP-L-2,4-diaminobutyric Acid
A general method for the N-dinitrophenylation of amino acids involves the use of 2,4-dinitrofluorobenzene (DNFB).
Protocol: General DNP Protection of an Amino Group
-
Dissolution: Dissolve the amino acid in an alkaline aqueous solution (e.g., sodium bicarbonate).
-
Reagent Addition: Add a solution of 2,4-dinitrofluorobenzene (DNFB) in a suitable organic solvent (e.g., ethanol).
-
Reaction: Stir the reaction mixture at room temperature, protected from light.
-
Workup and Purification: Acidify the reaction mixture to precipitate the DNP-amino acid. The product can then be purified by recrystallization or chromatography.
Deprotection Protocols
Boc Deprotection Workflow
Caption: Workflow for the acidic deprotection of a Boc-protected Dab side chain.
DNP Deprotection Workflow
Caption: Workflow for the thiolytic deprotection of a DNP-protected Dab side chain.
Conclusion and Recommendations
The choice between DNP and Boc for the protection of the Dab side chain is highly dependent on the specific requirements of the synthetic strategy.
The Boc group remains the industry standard for most applications due to its well-understood chemistry, high yields, extensive commercial availability, and clean deprotection (when scavengers are used appropriately). Its orthogonality with the Fmoc group makes it the default choice for Fmoc-based solid-phase peptide synthesis.
The DNP group, however, presents a valuable alternative in specific scenarios. Its stability to acid allows for its use in Boc-based SPPS where the Boc group is used for temporary Nα-protection. The thiolysis-based deprotection offers a truly orthogonal cleavage mechanism. The potential for cleavage with piperidine is a double-edged sword: it could be exploited for on-resin deprotection in specific synthetic designs, but it also poses a risk of premature deprotection in standard Fmoc-SPPS.
For researchers embarking on the synthesis of Dab-containing molecules, a thorough evaluation of the overall synthetic plan, including the compatibility of all protecting groups and the sensitivity of the target molecule to acidic or nucleophilic conditions, is essential. While Boc offers a reliable and straightforward path for many, the unique properties of the DNP group may provide elegant solutions for more complex synthetic challenges.
References
- Chen, S. (2004).
A Comparative Guide to Purity Analysis of Fmoc-D-Dab(Dnp)-OH by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic amino acid derivatives is paramount for the successful synthesis of peptides and the reliability of subsequent biological assays. This guide provides an in-depth technical analysis of determining the purity of Fmoc-D-Dab(Dnp)-OH, a critical building block in peptide synthesis, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the underlying principles, compare different analytical approaches, and provide actionable experimental protocols.
Introduction to this compound and the Imperative of Purity
Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(2,4-dinitrophenyl)-D-2,4-diaminobutyric acid, or this compound, is a specialized amino acid derivative. The Fmoc group provides temporary protection of the alpha-amino group, which can be removed under mild basic conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS)[1]. The Dnp group, on the other hand, offers orthogonal protection for the side-chain amino group. The purity of this reagent is critical, as impurities can lead to the incorporation of incorrect amino acids, truncated peptide sequences, or the introduction of undesired modifications, ultimately compromising the integrity and biological activity of the final peptide product[2][3].
This guide will compare two primary RP-HPLC methods for the purity assessment of this compound, highlighting the impact of mobile phase modifiers on resolution and peak shape.
Physicochemical Properties of this compound
A thorough understanding of the molecule's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₂N₄O₈ | [4] |
| Molecular Weight | 506.47 g/mol | [5] |
| Appearance | White to off-white powder | [6] |
| Solubility | Soluble in organic solvents like DMF and NMP[7][8][9]. | General knowledge |
The presence of the bulky, hydrophobic Fmoc and Dnp groups dictates the compound's retention behavior in RP-HPLC, making it well-suited for this technique[1][10].
Comparative HPLC Methodologies for Purity Analysis
Reverse-phase HPLC is the method of choice for analyzing the purity of Fmoc-protected amino acids due to its high resolving power and compatibility with these hydrophobic molecules[1][10][11]. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.
We will compare two common mobile phase systems:
-
Method A: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)
-
Method B: Acetonitrile/Water with 0.1% Formic Acid (FA)
The choice of acidic modifier can significantly influence peak shape, resolution, and retention times.
Experimental Workflow
The general workflow for analyzing the purity of this compound is outlined below.
Caption: General workflow for HPLC purity analysis of this compound.
Detailed HPLC Protocols
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
Columns:
-
Primary: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Alternative: C8 reverse-phase column
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Method A | Method B |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-90% B over 20 min | 30-90% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | 265 nm (Fmoc) & 365 nm (Dnp) | 265 nm (Fmoc) & 365 nm (Dnp) |
| Injection Vol. | 10 µL | 10 µL |
Rationale for Parameter Selection:
-
C18 Column: The C18 stationary phase provides excellent hydrophobic retention for the nonpolar Fmoc and Dnp groups.
-
Acetonitrile: A common organic modifier in RP-HPLC, offering good solvating power and low viscosity.
-
Acidic Modifier (TFA/FA): Suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Gradient Elution: Necessary to elute the highly retained this compound and any potential impurities with a wide range of polarities within a reasonable time.
-
Dual Wavelength Detection: The Fmoc group has a strong absorbance around 265 nm, while the Dnp group absorbs strongly around 365 nm. Monitoring both wavelengths ensures the detection of a wider range of potential impurities, including those that may have lost one of the protecting groups.
Comparison of Results and Data Interpretation
The choice of acidic modifier can have a noticeable impact on the chromatography.
| Observation | Method A (TFA) | Method B (FA) | Rationale |
| Retention Time | Generally longer | Generally shorter | TFA is a stronger ion-pairing agent, leading to increased interaction with the stationary phase. |
| Peak Shape | Often sharper peaks | May exhibit slight tailing for some impurities | TFA's ion-pairing properties can improve peak symmetry. |
| Resolution | Potentially better resolution of closely eluting impurities | May be sufficient for routine purity checks | The stronger interaction with the stationary phase in the presence of TFA can enhance separation. |
| System Suitability | May require longer equilibration times | Faster column equilibration | TFA can be more "sticky" to the stationary phase. |
Hypothetical Data Comparison:
| Analyte | Method A (TFA) | Method B (FA) |
| This compound | ||
| Retention Time (min) | 15.2 | 14.5 |
| Peak Area (%) | 99.2 | 99.3 |
| Impurity 1 (Potential Fmoc-D-Dab-OH) | ||
| Retention Time (min) | 8.5 | 8.1 |
| Peak Area (%) | 0.3 | 0.3 |
| Impurity 2 (Potential D-Dab(Dnp)-OH) | ||
| Retention Time (min) | 5.2 | 4.9 |
| Peak Area (%) | 0.2 | 0.2 |
| Impurity 3 (Unknown) | ||
| Retention Time (min) | 16.1 | 15.3 |
| Peak Area (%) | 0.3 | 0.2 |
Interpretation of Impurities:
-
Early Eluting Peaks: Impurities that are more polar than the main compound, such as those that have lost one of the hydrophobic protecting groups (e.g., D-Dab(Dnp)-OH or Fmoc-D-Dab-OH), will elute earlier[12].
-
Late Eluting Peaks: Impurities that are more nonpolar than the main compound will elute later. These could be byproducts from the synthesis of the Dnp or Fmoc moieties.
-
Common Impurities in Fmoc-amino acids: These can include free amino acids, dipeptides formed during synthesis, and β-alanyl impurities from the rearrangement of the Fmoc-OSu reagent[13].
Conclusion and Recommendations
Both TFA and formic acid-based mobile phases are suitable for the purity analysis of this compound by RP-HPLC.
-
For highest resolution and method development, Method A (TFA) is recommended due to its potential for sharper peaks and better separation of closely eluting impurities.
-
For routine quality control where high throughput is desired, Method B (FA) can be a viable alternative, offering slightly shorter run times and faster column equilibration.
It is crucial to perform system suitability tests, including the analysis of a reference standard, to ensure the method's performance. The identification of any significant impurities should be further investigated using techniques such as mass spectrometry.
By employing a well-characterized and robust HPLC method, researchers can be confident in the quality of their this compound, a critical step towards the successful synthesis of high-purity peptides for research and therapeutic applications.
References
-
Gao, J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Fmoc-Dab(Dnp)-OH. Retrieved from [Link]
-
Wu, Y., et al. (2020). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry. Retrieved from [Link]
- Zhang, H., et al. (2010). Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [amp.chemicalbook.com]
- 5. Fmoc-Dab(Dnp)-OH [myskinrecipes.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. CN101893611B - Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography - Google Patents [patents.google.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
A Comparative Guide to the Stereoisomers of Fmoc-Dab(Dnp)-OH in Peptide Synthesis: Unlocking Stereochemical Advantages
In the landscape of modern therapeutic peptide design, the strategic incorporation of non-proteinogenic amino acids is a cornerstone for overcoming the inherent limitations of their naturally occurring L-amino acid counterparts. Among these, the use of D-amino acids has emerged as a powerful tool to enhance metabolic stability and modulate biological activity. This guide provides an in-depth, objective comparison of Fmoc-D-Dab(Dnp)-OH and its L-isomer, Fmoc-L-Dab(Dnp)-OH, in the context of solid-phase peptide synthesis (SPPS). We will explore the causal relationships behind experimental choices, provide detailed protocols for synthesis and analysis, and present a framework for understanding the profound impact of stereochemistry on peptide performance.
The Significance of Chirality in Peptide Therapeutics
Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by endogenous proteases, which significantly curtails their therapeutic window. The introduction of D-amino acids creates a stereochemical barrier, rendering the adjacent peptide bonds resistant to enzymatic cleavage.[1] This fundamental principle of steric hindrance is a primary driver for the synthesis of peptides containing D-amino acids.[2][3] Beyond enhancing proteolytic stability, the altered stereochemistry can induce specific secondary structures, such as β-turns, which may be crucial for receptor binding and eliciting a desired biological response.[4]
The subject of this guide, 2,4-diaminobutyric acid (Dab), is a non-proteinogenic amino acid that offers a versatile scaffold for peptide modification due to its side-chain amino group. The 2,4-dinitrophenyl (Dnp) protecting group on the side-chain amine provides an orthogonal protection strategy, removable under specific, mild conditions, thus allowing for selective side-chain manipulation.
Structural and Synthetic Considerations: D- vs. L-Isomers
This compound and Fmoc-L-Dab(Dnp)-OH are enantiomers, identical in their chemical formula but differing in the spatial arrangement of the substituents around the alpha-carbon. This seemingly subtle difference has profound implications for the resulting peptide's three-dimensional structure and its interaction with the chiral environment of a biological system.
| Property | This compound | Fmoc-L-Dab(Dnp)-OH |
| Chirality | Dextrorotatory (D-isomer) | Levorotatory (L-isomer) |
| Structure | Mirror image of the L-isomer | Naturally occurring stereochemistry |
| Protease Recognition | Generally resistant to cleavage | Susceptible to cleavage |
| Secondary Structure | Can induce unique turns and helices | Contributes to standard secondary structures |
| Immunogenicity | Potentially lower | Can be immunogenic |
Experimental Workflow: Synthesis and Characterization
To empirically compare the influence of Dab stereochemistry, we propose the synthesis of two model hexapeptides:
-
Peptide A (L-Dab): Ac-Tyr-Gly-Gly-Phe-L-Dab(Dnp) -Arg-NH₂
-
Peptide B (D-Dab): Ac-Tyr-Gly-Gly-Phe-D-Dab(Dnp) -Arg-NH₂
The following diagram outlines the key stages of the synthesis and analysis workflow.
Caption: Workflow for synthesis and analysis of D- and L-Dab peptides.
Detailed Experimental Protocol: Fmoc-SPPS of Model Peptides
This protocol describes the manual solid-phase synthesis of Peptide A and Peptide B on Rink Amide resin.
1. Resin Preparation:
-
Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution to activate.
-
Immediately add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin as in step 2.
4. Iterative Synthesis:
-
Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-L-Dab(Dnp)-OH for Peptide A and this compound for Peptide B at the appropriate cycle.
5. N-terminal Acetylation:
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin as in step 2.
6. Cleavage and Global Deprotection (excluding Dnp):
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
7. Dnp Group Removal (Thiolysis):
-
Dissolve the crude peptide in DMF.
-
Add thiophenol (20 eq.) and DIPEA (10 eq.).
-
Stir the reaction mixture for 1-2 hours at room temperature.[5]
-
Precipitate the deprotected peptide in cold diethyl ether, centrifuge, and lyophilize.
8. Purification and Analysis:
-
Purify the crude peptides by reverse-phase HPLC (RP-HPLC).
-
Confirm the purity and identity of the final peptides by analytical RP-HPLC and mass spectrometry.
Comparative Analysis of Peptide Performance
Proteolytic Stability
The most significant and predictable difference between Peptide A and Peptide B will be their stability against enzymatic degradation.
Experimental Protocol: Proteolytic Stability Assay
-
Incubation: Incubate each peptide (1 mg/mL) with a protease solution (e.g., trypsin or chymotrypsin, 0.1 mg/mL) in a suitable buffer at 37°C.
-
Time Points: At various time intervals (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding an equal volume of 1% TFA.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.
Expected Outcome:
| Peptide | Expected Half-Life in Protease Solution | Rationale |
| Peptide A (L-Dab) | Short | The L-Dab residue is recognized by proteases, leading to rapid cleavage. |
| Peptide B (D-Dab) | Significantly Longer | The D-Dab residue provides steric hindrance, preventing protease binding and cleavage.[1] |
The following diagram illustrates the principle of enhanced proteolytic resistance.
Caption: D-amino acids sterically hinder protease binding and cleavage.
Structural Impact
The stereochemistry at the Dab position is expected to influence the secondary structure of the peptides. This can be investigated using Circular Dichroism (CD) spectroscopy.
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Dissolve the purified peptides in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 0.1 mg/mL.
-
Data Acquisition: Record the CD spectra from 190 to 260 nm at room temperature.
-
Analysis: Analyze the spectra to determine the presence of secondary structural elements like α-helices, β-sheets, or random coils.
Expected Outcome:
The incorporation of a D-amino acid can disrupt or induce specific secondary structures.[4] While Peptide A is likely to adopt a random coil or a conformation dictated by the other L-amino acids, Peptide B may exhibit a distinct spectrum indicative of a turn or a localized structural change induced by the D-Dab residue. These structural differences can have significant implications for receptor binding and biological activity.
Biological Activity
The effect of D-amino acid substitution on biological activity is highly context-dependent and must be determined empirically.[6] If the model peptides are designed to interact with a specific receptor, their binding affinities and functional activities should be compared.
Experimental Protocol: Receptor Binding Assay (Example)
-
Assay Setup: Use a competitive binding assay with a labeled ligand known to bind to the target receptor.
-
Incubation: Incubate the receptor preparation with the labeled ligand and increasing concentrations of Peptide A or Peptide B.
-
Measurement: Measure the displacement of the labeled ligand to determine the binding affinity (IC₅₀ or Kᵢ) of each peptide.
Expected Outcome:
The biological activity of Peptide B relative to Peptide A could be enhanced, diminished, or unchanged. An enhanced activity might be due to a more favorable conformation for receptor binding induced by the D-Dab residue. Conversely, a diminished activity could result from a conformation that is no longer recognized by the receptor.
Conclusion
The choice between this compound and its L-isomer is a critical decision in peptide design that extends far beyond a simple synthetic step. The incorporation of the D-isomer offers a reliable strategy to significantly enhance the proteolytic stability of a peptide, a crucial attribute for therapeutic applications. However, researchers must be cognizant of the potential for altered secondary structure and, consequently, unpredictable effects on biological activity. A thorough comparative analysis, as outlined in this guide, is essential to fully harness the stereochemical advantages offered by D-amino acids in the development of novel and effective peptide-based drugs.
References
- Voet, D., & Voet, J. G. (2011). Biochemistry (4th ed.). John Wiley & Sons.
-
Li, W., et al. (2017). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 8, 2292. [Link][7]
-
Papo, N., & Shai, Y. (2004). A molecular mechanism for the anticancer activity of a D,L-amino acid-containing peptide. The Journal of biological chemistry, 279(12), 11267–11275. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Houghten, R. A., et al. (1986). The use of synthetic peptide combinatorial libraries for the identification of bioactive peptides. BioTechniques, 4(6), 522-528.
-
Do, K., et al. (2014). An l- to d-Amino Acid Conversion in an Endosomolytic Analog of the Cell-penetrating Peptide TAT Influences Proteolytic Stability, Endocytic Uptake, and Endosomal Escape. Molecular Pharmaceutics, 11(7), 2348–2356. [Link][2]
-
Xie, J., et al. (2020). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 10(10), 4475–4492. [Link]
-
Aapptec. (n.d.). Removal of Dnp Protecting Groups. Technical Support Information Bulletin 1150. [Link][5]
-
Wels, B., et al. (2020). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 21(21), 8205. [Link]
-
Abdulbagi, M., et al. (2023). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Critical Reviews in Analytical Chemistry. [Link]
-
Isidro-Llobet, A., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3243–3252. [Link]
-
Synpeptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. An l- to d-Amino Acid Conversion in an Endosomolytic Analog of the Cell-penetrating Peptide TAT Influences Proteolytic Stability, Endocytic Uptake, and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Synthesis: The Distinct Advantages of DNP Protection
In the intricate world of multi-step organic synthesis, particularly in the fields of peptide and carbohydrate chemistry, the strategic selection of protecting groups is paramount to success.[1][2] An ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and, most importantly, removable with high selectivity under conditions that do not affect other functional groups or protecting groups within the molecule.[3][4] This principle, known as orthogonality, is the cornerstone of complex molecule construction.[1][2]
Among the arsenal of protecting groups available to chemists, the 2,4-dinitrophenyl (DNP) group stands out for its unique combination of stability and selective cleavage, offering distinct advantages over more common protecting groups. This guide provides an in-depth comparison of DNP protection, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic strategies.
The Orthogonality Problem: A Chemist's Challenge
In a typical multi-step synthesis, a molecule may possess several reactive sites, such as amino, hydroxyl, and carboxyl groups. To achieve the desired transformation at a specific site, all other reactive sites must be temporarily masked.[3] The challenge intensifies when multiple protecting groups are used, as they must be removed sequentially without interfering with each other.[2] This is where the concept of orthogonal protection becomes critical.
For instance, in solid-phase peptide synthesis (SPPS), two major strategies have been established: the Boc/Bzl strategy and the Fmoc/tBu strategy.[5][6] The Boc/Bzl approach relies on acid-labile groups, with varying degrees of acid sensitivity for sequential removal.[6] Conversely, the Fmoc/tBu strategy employs a base-labile Fmoc group for Nα-amino protection and acid-labile tBu-based groups for side-chain protection, offering a higher degree of orthogonality.[6][] However, even within these well-established strategies, certain amino acid residues, like histidine, present unique challenges due to the reactivity of their side chains.[8][9]
DNP: A Class Apart in Stability and Cleavage
The DNP group offers a solution to many of these challenges, primarily due to its exceptional stability and unique cleavage mechanism. It is particularly valuable for the protection of the imidazole ring of histidine and the hydroxyl groups of carbohydrates and tyrosine.[10][11]
Key Advantages of DNP Protection:
-
Exceptional Stability: The DNP group is remarkably stable under both acidic and basic conditions commonly used for the removal of Boc and Fmoc groups, respectively.[8][12] This robustness makes it an ideal choice for the synthesis of long and complex peptides where multiple deprotection cycles are required.[8]
-
Unique and Mild Cleavage: The most significant advantage of the DNP group is its selective removal under mild, nucleophilic conditions, a process known as thiolysis.[13][14] This is typically achieved using a thiol reagent, such as thiophenol or 2-mercaptoethanol, in a suitable solvent like DMF.[13][14] The electron-withdrawing nature of the two nitro groups on the phenyl ring activates the carbon atom attached to the protected functional group for nucleophilic aromatic substitution (SNAr).[13]
-
True Orthogonality: The thiolytic cleavage of the DNP group is completely orthogonal to the acid-labile (Boc, tBu, Trt), base-labile (Fmoc), and hydrogenolysis-labile (Cbz, Bn) protecting groups.[2][6] This allows for the selective deprotection of a DNP-protected functionality without affecting any other protected group in the molecule, a level of selectivity that is often difficult to achieve with other protecting groups.
Comparative Analysis of Protecting Group Stability
To illustrate the unique position of the DNP group, the following table summarizes the stability of common protecting groups under various conditions.
| Protecting Group | Strong Acid (e.g., HF, TFA) | Weak Acid (e.g., AcOH) | Base (e.g., Piperidine) | Hydrogenolysis (H₂/Pd) | Thiolysis (e.g., Thiophenol) |
| Boc | Labile | Stable | Stable | Stable | Stable |
| Fmoc | Stable | Stable | Labile | Stable | Stable |
| Cbz (Z) | Labile | Stable | Stable | Labile | Stable |
| Benzyl (Bn) | Labile (strong acid) | Stable | Stable | Labile | Stable |
| t-Butyl (tBu) | Labile | Stable | Stable | Stable | Stable |
| Trityl (Trt) | Labile | Labile | Stable | Stable | Stable |
| DNP | Stable | Stable | Stable | Stable | Labile |
The Mechanism of DNP Thiolytic Cleavage
The selective removal of the DNP group via thiolysis is a direct consequence of its electronic properties. The strong electron-withdrawing effect of the two nitro groups makes the ipso-carbon (the carbon atom attached to the heteroatom of the protected group) highly electrophilic and susceptible to nucleophilic attack.
Caption: DNP thiolytic cleavage proceeds via a Meisenheimer intermediate.
This nucleophilic aromatic substitution (SNAr) reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, leading to the formation of the deprotected functional group and a DNP-thioether byproduct.[13]
Experimental Protocols
Protocol 1: Protection of Histidine with DNP
This protocol describes the protection of the imidazole side chain of Nα-Boc-histidine.
Materials:
-
Nα-Boc-L-histidine
-
Sodium bicarbonate (NaHCO₃)
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Acetone
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve Nα-Boc-L-histidine (1 equivalent) and sodium bicarbonate (3 equivalents) in a 1:1 mixture of acetone and water.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 1-fluoro-2,4-dinitrobenzene (FDNB) (1.1 equivalents) in acetone dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the acetone under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 times).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield Nα-Boc-N(im)-DNP-L-histidine.
Protocol 2: Deprotection of DNP from Histidine using Thiophenol[10][13]
This protocol details the removal of the DNP group from a histidine residue in a peptide synthesized on a solid support.[10][13]
Materials:
-
His(Dnp)-containing peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Thiophenol
-
Triethylamine (TEA) (optional, but can accelerate the reaction)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Swell the peptide-resin in DMF (10 mL per gram of resin) for 30 minutes.[10][14]
-
Prepare the deprotection solution: 20% (v/v) thiophenol in DMF.[13] Alternatively, a solution of thiophenol (2 mL per gram of resin) and TEA (2 mL per gram of resin) in DMF can be used.[10][13]
-
Drain the DMF from the resin and add the deprotection solution.
-
Shake the mixture at room temperature for 60-90 minutes.[10] The solution will typically turn yellow.[12]
-
Filter the resin and repeat the treatment with fresh deprotection solution for another 60-90 minutes to ensure complete removal.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and methanol (3 times) to remove the cleaved DNP-thiophenol adduct and excess reagents.[10][14]
-
Dry the deprotected peptide-resin under vacuum.[10]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 6. biosynth.com [biosynth.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Coupling Reagent Performance with Fmoc-D-Dab(Dnp)-OH
Introduction: The Unique Challenge of Incorporating Fmoc-D-Dab(Dnp)-OH
In the field of solid-phase peptide synthesis (SPPS), the incorporation of non-standard amino acids is a critical step for developing novel peptides with unique structural and functional properties. This compound, a D-configured 2,4-diaminobutyric acid derivative, is a valuable building block for such endeavors. The Nα-terminus is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain γ-amino group is protected by the 2,4-dinitrophenyl (Dnp) group.[1]
However, the successful incorporation of this residue is not trivial. The selection of a coupling reagent—the molecule responsible for activating the carboxylic acid to facilitate peptide bond formation—is paramount.[2][3] This guide provides an in-depth comparison of common coupling reagents, offering experimental insights and data-driven recommendations to navigate the specific challenges posed by this compound.
The Core Synthetic Hurdles
Successfully coupling this compound requires overcoming three primary obstacles:
-
Intramolecular Lactamization: The most significant challenge with Dab derivatives is their high propensity to undergo intramolecular cyclization upon activation. The activated carboxyl group can be attacked by the side-chain nitrogen, forming a stable six-membered γ-lactam. This side reaction terminates the desired coupling and results in low yields.[4][5][6] The choice of reagent and the pre-activation time are critical variables that must be controlled to minimize this pathway.
-
Steric Hindrance: While not as bulky as some amino acids, the D-configuration and the Dnp-protected side chain can present moderate steric challenges, necessitating a highly efficient coupling reagent to drive the reaction to completion.[7][8]
-
Dnp Group Lability: The Dnp protecting group, while generally stable, has been shown to be partially cleaved under the standard basic conditions used for Fmoc-deprotection (20% piperidine in DMF).[9] While this is more of a concern during the subsequent deprotection step, it underscores the need for efficient, rapid coupling to minimize overall exposure to basic conditions throughout the synthesis.
Mechanism of Action: A Primer on Carboxylic Acid Activation
Coupling reagents function by converting the relatively unreactive carboxylic acid of the incoming Fmoc-amino acid into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[10] The efficiency and nature of this "active ester" intermediate are what differentiate the various classes of coupling reagents.
Caption: General mechanism of peptide bond formation using a coupling reagent.
Comparative Analysis of Coupling Reagents
The choice of reagent directly impacts reaction kinetics, efficiency, and the prevalence of side reactions like racemization and lactam formation.
Uronium/Aminium Salts: The High-Activity Standard
This class includes reagents like HATU , HBTU , and HCTU . They are known for their high reactivity and rapid coupling times.[11][12]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is widely regarded as one of the most efficient coupling reagents, particularly for sterically hindered amino acids.[10][12] It forms a highly reactive OAt-ester intermediate due to the electron-withdrawing effect of the nitrogen atom in the 7-azabenzotriazole ring.[10] This enhanced reactivity leads to faster coupling, which can outcompete the rate of intramolecular lactam formation.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is a cost-effective and robust reagent, forming a slightly less reactive OBt-ester compared to HATU.[10][13] For a challenging residue like this compound, HBTU may be less effective than HATU, potentially allowing more time for lactam formation to occur.
-
Considerations for this compound: The high reactivity of HATU is a distinct advantage. However, a prolonged pre-activation step before adding the mixture to the resin can be detrimental, as it provides an ideal window for lactamization.[5] Therefore, immediate addition to the resin after mixing is crucial. A potential side reaction for this class is guanidinylation of the N-terminal amine if the reagent is used in large excess, which blocks further chain elongation.[7]
Carbodiimides with Additives: The Classic Workhorse
This method involves a carbodiimide, typically DIC (N,N'-Diisopropylcarbodiimide) , combined with a nucleophilic additive like HOBt (1-Hydroxybenzotriazole) or, more recently, OxymaPure (Ethyl cyano(hydroxyimino)acetate) .
-
Mechanism: DIC activates the carboxylic acid, which is then intercepted by the additive (Oxyma) to form a reactive ester. This two-step process is generally slower than with uronium salts.[14] The primary role of the additive is to suppress racemization.[12][13]
-
Advantages: DIC is inexpensive, and its urea byproduct is soluble in common washing solvents like DMF, making it suitable for SPPS.[11] Oxyma is a safer, non-explosive alternative to HOBt and HOAt and has shown excellent performance.[11]
-
Considerations for this compound: The slower reaction kinetics of the DIC/Oxyma system could potentially increase the risk of lactam formation compared to HATU. The longer the activated state persists before successful coupling, the higher the probability of the intramolecular side reaction.
Phosphonium Salts: The Clean and Potent Alternative
Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) fall into this category.
-
Mechanism: Similar to uronium salts, PyBOP generates a reactive OBt-ester. A key advantage is that phosphonium salts do not have the ability to guanidinylate the N-terminus, making them a "cleaner" option.
-
Performance: PyBOP is a highly effective reagent, often used for difficult couplings, fragment condensation, and cyclization. Its reactivity is generally considered comparable to or slightly less than HBTU.[11]
-
Considerations for this compound: PyBOP offers a good balance of reactivity and safety from guanidinylation side reactions. However, like HBTU, its slightly lower reactivity compared to HATU might still pose a risk for lactam formation.
Quantitative Performance Comparison
The following table summarizes the expected performance of these reagents for the specific challenge of coupling this compound.
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Key Advantage for this compound | Critical Consideration |
| HATU | Uronium Salt | Very High | Very Low | Highest reactivity minimizes intermolecular coupling time, outcompeting lactam formation.[10] | Avoid pre-activation; mix and add to resin immediately to prevent lactamization.[5] |
| HBTU | Uronium Salt | High | Low | Good general-purpose reactivity and cost-effective.[7][13] | Slower kinetics than HATU may increase the window for lactam formation. |
| DIC / Oxyma | Carbodiimide | Moderate | Very Low | Cost-effective and generates a soluble urea byproduct.[11] | Significantly longer coupling times may substantially increase lactam side products. |
| PyBOP | Phosphonium Salt | High | Low | High efficiency with no risk of N-terminal guanidinylation. | Performance may be insufficient to fully suppress lactamization compared to HATU. |
Recommended Experimental Protocol & Workflow
To maximize the success of coupling this compound, a protocol designed to maximize reaction speed and minimize side reactions is essential. The use of HATU is highly recommended.
Caption: Recommended SPPS workflow for coupling this compound.
Detailed Step-by-Step Methodology:
This protocol assumes a 0.1 mmol synthesis scale on a suitable resin (e.g., Rink Amide).
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using 20% piperidine in DMF and the resin has been thoroughly washed with DMF.[4]
-
Coupling Solution Preparation: In a clean glass vial, dissolve this compound (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in fresh, high-purity DMF (~2 mL). Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol).
-
Coupling Reaction: Immediately after adding the DIPEA, add the entire solution to the vessel containing the deprotected peptide-resin. Do not allow the solution to "pre-activate" for more than 30-60 seconds, as this is when lactamization is most likely to occur.[5][6] Agitate the mixture at room temperature for 1 to 2 hours.
-
Washing: Drain the reaction vessel and wash the resin extensively with DMF (3-5 times), followed by Dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove all soluble reagents and byproducts.
-
Monitoring: Take a small sample of resin beads and perform a qualitative Kaiser test to check for the presence of free primary amines.[8]
-
Negative Result (beads are colorless/yellow): The coupling is complete. Proceed to the Fmoc deprotection for the next cycle.
-
Positive Result (beads turn dark blue): The coupling is incomplete. Repeat steps 2-5 (a "double couple") to drive the reaction to completion.
-
Conclusion and Expert Recommendations
The successful incorporation of this compound into a peptide sequence is a challenging but achievable task that hinges on mitigating the rapid intramolecular lactamization side reaction.
-
Top Recommendation: HATU is the reagent of choice due to its superior reactivity, which promotes the desired intermolecular peptide bond formation at a rate that can outpace the intramolecular side reaction.[10] The critical parameter for success is the elimination of any pre-activation time.
-
Alternative Choice: Phosphonium salts like PyBOP offer a robust alternative with no risk of guanidinylation, though they may be slightly less effective than HATU at preventing lactam formation.
-
Use with Caution: Slower reagents like DIC/Oxyma should be avoided for this specific amino acid unless other options are unavailable, as the extended reaction time significantly increases the risk of yield loss to lactamization.
By understanding the unique chemical challenges of this compound and selecting a high-activity coupling reagent with an optimized protocol, researchers can confidently incorporate this valuable building block into their synthetic peptide designs.
References
- Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- ResearchGate. (2023). What is coupling reagents in peptide synthesis?.
- YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-Trp-Trp-OH Synthesis.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups.
- BenchChem. (2025). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis.
- BenchChem. (2025). A Comparative Study of Coupling Reagents for the Synthesis of Fmoc-L-Dap(Pentynoyl)-OH.
- Garay, H. E., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection conditions during the synthesis of the peptide Gly-His-Ala-Leu-Gly. Biotecnología Aplicada, 14, 193-195.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution.
- RSC Publishing. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.
- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Stability of DNP and Mtt Protecting Groups in Peptide Synthesis
For Immediate Publication
Introduction: The Critical Role of Orthogonal Protection in Complex Peptide Synthesis
In the intricate landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a decisive factor in the successful construction of complex peptides. The principle of orthogonality—the ability to deprotect one functional group under specific conditions without affecting others—is paramount for methodologies involving on-resin cyclization, branching, or site-specific labeling.[1] This guide provides a detailed comparative analysis of two widely used side-chain protecting groups: the 2,4-Dinitrophenyl (DNP) group, a staple in Boc/Bzl synthesis strategies, and the 4-Methyltrityl (Mtt) group, a versatile tool in the Fmoc/tBu orthogonal scheme. By examining their chemical stability, deprotection mechanisms, and potential side reactions, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic strategies.
The Contenders: Chemical Identity and Primary Applications
The 2,4-Dinitrophenyl (DNP) Group
The DNP group is primarily employed to protect the imidazole side chain of histidine in Boc-based SPPS.[2] Its strong electron-withdrawing nature effectively suppresses the nucleophilicity of the imidazole ring, thereby preventing common side reactions such as racemization and acylation during peptide chain elongation.[3]
The 4-Methyltrityl (Mtt) Group
The Mtt group is an acid-labile protecting group frequently used for the side chains of lysine, ornithine, and, in some cases, histidine, asparagine, and glutamine within the Fmoc/tBu synthesis framework.[4][5] Its key advantage lies in its "semi-permanent" nature; it is stable to the basic conditions required for Nα-Fmoc group removal (e.g., piperidine) but can be selectively cleaved under very mild acidic conditions that leave more robust acid-labile groups like tert-butyl (tBu) and tert-butyloxycarbonyl (Boc) intact.[4]
Head-to-Head Stability Analysis: A Data-Driven Comparison
The true measure of a protecting group's utility lies in its stability under the varied chemical environments of a multi-step synthesis. The following data, synthesized from established literature, provides a quantitative and qualitative comparison of DNP and Mtt stability.
| Protecting Group | Typical Application | Stability to 20% Piperidine/DMF | Stability to Mild Acid (e.g., 1-5% TFA in DCM) | Cleavage Condition |
| DNP | His side chain (Boc-SPPS) | Unstable. Up to 84% cleavage reported.[3] | Highly Stable. | Thiolysis (e.g., 20% thiophenol in DMF).[2] |
| Mtt | Lys, Orn side chains (Fmoc-SPPS) | Highly Stable. | Labile. Cleaved with 1-2% TFA in DCM.[3][6] | Mildly acidic conditions (e.g., 1-2% TFA in DCM, HFIP).[3][6] |
Stability in Basic Conditions (Fmoc Deprotection)
A critical point of differentiation is the stability of these groups to the piperidine solutions used for Fmoc deprotection. The Mtt group exhibits excellent stability under these conditions, making it an ideal choice for orthogonal protection in Fmoc-based synthesis.[4] In stark contrast, the DNP group is susceptible to cleavage by piperidine. One study demonstrated that treatment with 20% piperidine in DMF resulted in an 84% cleavage of the DNP group from a histidine-containing pentapeptide.[3] This instability renders the DNP group largely incompatible with standard Fmoc/tBu strategies, particularly in the synthesis of long peptides requiring multiple Fmoc deprotection cycles.
Stability in Acidic Conditions
The roles are reversed when considering acidic stability. The DNP group is exceptionally stable to the strong acidic conditions, such as 50% TFA in DCM or even neat TFA, that are often used in the final cleavage steps of Boc-SPPS.[4] This robustness makes it suitable for the synthesis of long peptides or protected peptide fragments using the Boc/Bzl strategy.
The Mtt group, by design, is acid-labile. However, its lability is finely tuned. It can be selectively removed with very dilute TFA solutions (1-2%) or other mild acid systems like hexafluoroisopropanol (HFIP).[6][7] This allows for its removal without affecting other, more robust acid-labile protecting groups such as Boc and tBu, which require higher concentrations of TFA for cleavage. This tiered acid lability is the cornerstone of its orthogonality in Fmoc-SPPS. For instance, under mild acetic acid conditions used to cleave peptides from 2-chlorotritylchloride resins, only 3-8% of the Mtt group is removed within 30 minutes, demonstrating its relative stability compared to the more labile Mmt group.[4]
Deprotection Mechanisms and Potential Side Reactions
DNP Deprotection: Thiolysis
The standard method for DNP removal is thiolysis, typically employing thiophenol in the presence of a base like triethylamine (TEA) in DMF.[2][8] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
While effective, the use of thiophenol can be problematic due to its pungent odor and potential for side reactions, though specific byproducts are not extensively detailed in the readily available literature. Complete removal and subsequent washing are crucial to avoid interference in downstream applications.
Mtt Deprotection: Acidolysis
Mtt deprotection is an acid-catalyzed process that generates a stable Mtt cation. The reaction is reversible, necessitating the use of a cation scavenger, such as triisopropylsilane (TIS), to prevent the reattachment of the Mtt group to the deprotected amine or other nucleophilic residues.[6]
The primary side reaction during Mtt deprotection is the alkylation of nucleophilic amino acid side chains, particularly tryptophan, by the liberated Mtt cation. The use of scavengers like TIS is essential to mitigate this risk. Inadequate scavenging can lead to the formation of Mtt-adducts on sensitive residues.
Experimental Protocols
Protocol for DNP Group Removal (Thiolysis)
-
Swell the DNP-protected peptide-resin in N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of resin) for 30 minutes.
-
Prepare a deprotection solution of 20% (v/v) thiophenol in DMF.
-
Drain the DMF from the resin and add the thiophenol solution.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Filter the resin and wash thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Protocol for Mtt Group Removal (Mild Acidolysis)
-
Swell the Mtt-protected peptide-resin in DCM (approx. 10 mL per gram of resin) for 30 minutes.
-
Prepare a deprotection cocktail of 1-2% (v/v) Trifluoroacetic acid (TFA) and 2-5% (v/v) Triisopropylsilane (TIS) in DCM.
-
Drain the DCM from the resin and add the deprotection cocktail.
-
Agitate the mixture at room temperature. The reaction progress can often be monitored by the appearance of a yellow-orange color from the Mtt cation.[6]
-
Reaction time is typically 30-60 minutes, repeated as necessary until a trityl cation test (a few beads treated with neat TFA) is negative.[6]
-
Filter the resin and wash with DCM (3x).
-
Neutralize the resin with a solution of 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF (2x).
-
Wash the resin with DMF (3x) to prepare for the next synthetic step.
Visualization of Concepts
Chemical Structures
Caption: Orthogonality of DNP and Mtt in different SPPS strategies.
Conclusion and Recommendations
The choice between DNP and Mtt protecting groups is fundamentally dictated by the overarching synthetic strategy employed.
-
The DNP group remains a viable option for histidine side-chain protection within Boc/Bzl-based SPPS , where its high stability to strong acids is a key advantage. However, its pronounced instability in the presence of piperidine makes it unsuitable for standard Fmoc-based protocols.
-
The Mtt group excels as an orthogonal protecting group in Fmoc/tBu-based SPPS . Its stability to basic Fmoc deprotection conditions, coupled with its lability to very mild acidic conditions, provides a crucial level of selective deprotection that is essential for the on-resin synthesis of complex peptides, including those with branched or cyclic architectures.
For researchers engaged in the synthesis of complex peptides requiring on-resin side-chain modifications, the Mtt group offers a superior level of orthogonality and flexibility within the widely adopted Fmoc/tBu framework. The DNP group, while effective in its niche, is limited by its incompatibility with the reagents central to this modern synthetic approach. Careful consideration of these stability profiles is essential for the rational design of synthetic routes that maximize yield and purity.
References
-
ResearchGate. (2025). The deprotection of Lys(Mtt) revisited. [Link]
-
SciSpace. (2008). Comparative Study of Chemical Approaches to the Solid-Phase Synthesis of a Tumor-Seeking a-MSH Analogue. [Link]
-
PubMed. (2000). The deprotection of Lys(Mtt) revisited. [Link]
-
PubMed Central. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods. [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. [Link]
-
National Institutes of Health. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. [Link]
-
Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
MDPI. (n.d.). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1163. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
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- 2. peptide.com [peptide.com]
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- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Comprehensive Validation of Peptides Incorporating Fmoc-D-Dab(DNP)-OH
For researchers, scientists, and drug development professionals, the integrity of a synthetic peptide is paramount. The introduction of non-proteinogenic amino acids, such as D-2,4-diaminobutyric acid (Dab), is a key strategy for enhancing the therapeutic properties of peptides, including their stability and potency.[1][2] When this residue is further modified—for instance, with a 2,4-dinitrophenyl (DNP) group on its side chain—the complexity of sequence validation increases significantly. The DNP moiety, often used as a quencher in fluorescence resonance energy transfer (FRET) studies or as a hapten, introduces unique physicochemical properties that demand a multi-faceted and orthogonal validation strategy.
This guide provides an in-depth, objective comparison of the essential analytical techniques required to unequivocally validate a peptide sequence containing Fmoc-D-Dab(DNP)-OH. We will move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, ensuring a self-validating system that upholds the highest standards of scientific integrity.
Part 1: The Unique Analytical Challenge of the Dab(DNP) Residue
The building block, N-α-Fmoc-N-γ-(2,4-dinitrophenyl)-D-2,4-diaminobutyric acid (this compound), presents a tripartite challenge stemming from its core components.[3]
-
The D-Configuration: The use of a D-amino acid is a deliberate choice to confer resistance to enzymatic degradation by proteases, thereby increasing the peptide's in-vivo half-life.[4] Analytically, this does not typically affect mass or chromatographic retention time but is a critical attribute to confirm if chiral separation methods are employed.
-
The Diamino Backbone: The diaminobutyric acid scaffold provides a side-chain primary amine, a versatile handle for conjugation and modification.[1] However, incomplete coupling or side reactions during synthesis can lead to challenging-to-separate impurities.[5]
-
The DNP Group: This is the most impactful modification from an analytical standpoint. The dinitrophenyl group is bulky, highly hydrophobic, and possesses a strong chromophore. These characteristics fundamentally alter the peptide's behavior, necessitating adapted analytical methods. It can cause aggregation, lead to significantly longer retention times in reversed-phase chromatography, and influence fragmentation patterns in mass spectrometry.[6]
A robust validation workflow must therefore be designed to address these specific properties, moving from assessing bulk purity to confirming the precise molecular identity and sequence location of the modification.
Part 2: A Multi-Modal Strategy for Sequence Validation
No single analytical technique can provide absolute confidence in the structure of a modified peptide. A self-validating system relies on the convergence of data from orthogonal methods, primarily High-Performance Liquid Chromatography (HPLC) for purity and Mass Spectrometry (MS) for identity.
Caption: Orthogonal workflow for validating modified peptides.
Method 1: Chromatographic Purity Assessment (The "How Much?")
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of a synthetic peptide.[7][8] It separates the target peptide from impurities generated during synthesis, such as deletion sequences, truncated sequences, or products of side reactions.
Expertise & Causality: The DNP group's significant hydrophobicity is the primary consideration when developing an HPLC method. It will dramatically increase the peptide's retention time on a C18 column compared to an analogous peptide without the modification.
-
Mobile Phase Gradient: A standard, steep gradient of acetonitrile may not provide adequate resolution. A shallower, more extended gradient is required to effectively separate the main peak from closely eluting, hydrophobic impurities.
-
Wavelength Detection: Peptides are typically monitored at ~215-220 nm via their peptide bonds. However, the DNP group provides a unique and highly specific absorbance maximum at approximately 360-365 nm. Monitoring at this wavelength provides an orthogonal confirmation that the main peak indeed contains the DNP moiety and can help distinguish it from impurities lacking the modification.
-
Forced Degradation: To ensure the method is "stability-indicating," a forced degradation study should be performed.[9][10] Exposing the peptide to harsh conditions (acid, base, oxidation, heat, light) and demonstrating that the resulting degradants are resolved from the main peak proves the method's robustness for stability testing.[9][10]
Table 1: Comparative HPLC Parameters for Peptides With and Without Dab(DNP)
| Parameter | Standard Peptide (e.g., Ac-Lys-Gly-Dab-Ala-NH2) | Dab(DNP) Modified Peptide (e.g., Ac-Lys-Gly-D-Dab(DNP)-Ala-NH2) | Rationale for Difference |
| Column | C18, 300Å, 3.5 µm | C18, 300Å, 3.5 µm | C18 is the standard for peptide separations; a wide-pore (300Å) column is optimal for larger molecules. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | Acetonitrile is the standard organic modifier. |
| Gradient | 5-50% B over 20 min | 20-70% B over 30 min | The increased hydrophobicity from the DNP group requires a higher starting percentage of organic solvent and a shallower gradient for proper resolution. |
| Detection | 215 nm | 215 nm & 365 nm | Dual wavelength detection confirms the presence of both the peptide backbone (215 nm) and the DNP group (365 nm), enhancing specificity. |
| Expected RT | ~12 min | ~22 min | The DNP group's strong interaction with the C18 stationary phase significantly increases the retention time (RT). |
Method 2: Mass Spectrometry (The "What Is It?")
Mass spectrometry is indispensable for confirming the molecular identity of the peptide.[11][12] It provides an exact molecular weight and, through tandem MS, can verify the amino acid sequence and pinpoint the location of any modifications.[12]
Expertise & Causality:
-
Intact Mass Analysis (LC-MS): The first step is to confirm that the molecular weight of the purified peptide matches the theoretical calculation. The DNP modification adds a specific mass (the mass of a dinitrophenyl group, C6H3N2O4, is 167.09 Da, but it replaces a hydrogen on the side-chain amine, so the net mass addition is 166.00 Da ). A high-resolution mass spectrometer (like an Orbitrap or TOF) should be used to obtain a mass measurement with high accuracy (typically <5 ppm), which provides strong evidence of the correct elemental composition.
-
Tandem Mass Spectrometry (MS/MS): This is the definitive validation step. The peptide ion is isolated and fragmented (e.g., via Collision-Induced Dissociation, CID), breaking the peptide bonds to produce a ladder of fragment ions (b- and y-ions).[13][14] The mass difference between consecutive ions in a series corresponds to a specific amino acid residue. To validate the Dab(DNP) position, one must observe a mass shift of 284.13 Da (the mass of the entire Dab(DNP) residue) between fragment ions that flank this position in the sequence. The presence of the bulky, aromatic DNP group can sometimes suppress backbone fragmentation or lead to unusual fragmentation patterns, requiring careful spectral interpretation.[15][16]
Caption: MS/MS fragmentation of a model peptide containing Dab(DNP).
Method 3: Edman Degradation (A Legacy Comparison)
Edman degradation is the classic method for N-terminal sequencing, involving the sequential cleavage and identification of amino acid residues.[17][18]
Trustworthiness & Limitations: While historically significant, Edman degradation is poorly suited for validating peptides with side-chain modifications like Dab(DNP).[18][19] The core limitation is that the method identifies standard phenylthiohydantoin (PTH)-amino acids. When the sequencer encounters the Dab(DNP) residue, it would release a non-standard PTH-Dab(DNP) derivative. This derivative would not match any of the standards in the instrument's library, resulting in a failed identification at that cycle. While the modified PTH-amino acid could theoretically be isolated and characterized, this is far more laborious and less definitive than a single MS/MS experiment.[20] Therefore, Edman degradation is not a recommended or efficient alternative for this specific validation challenge.
Part 3: Comparative Analysis of Alternative Building Blocks
The choice of side-chain protection on the Dab residue is critical and depends on the overall synthetic strategy. While the DNP group serves a specific function, other orthogonally protected versions of Fmoc-D-Dab-OH are often used when the goal is to perform on-resin modification after incorporating the residue.
Table 2: Comparison of Fmoc-D-Dab Derivatives
| Building Block | Side-Chain Protection | Deprotection Condition | Key Application | Validation Considerations |
| This compound | Dinitrophenyl (DNP) | Not readily removable | Peptides requiring a built-in quencher or hapten. | As detailed in this guide; requires careful HPLC and MS/MS analysis due to high hydrophobicity and specific mass shift. |
| Fmoc-D-Dab(Boc)-OH | tert-Butyloxycarbonyl (Boc) | Mild Acid (e.g., TFA)[21] | Used when the side chain is deprotected during final cleavage with other acid-labile groups. | Standard HPLC/MS validation. The Boc group is lost during cleavage, so the final peptide contains a free amine on the Dab side chain. |
| Fmoc-D-Dab(Mtt)-OH | 4-Methyltrityl (Mtt) | Very Mild Acid (e.g., 1% TFA in DCM) | Allows for selective, on-resin deprotection of the side chain for subsequent conjugation or cyclization. | Validation must be done at two stages: post-synthesis (confirming Mtt is present) and post-modification (confirming successful conjugation). |
Part 4: Standard Operating Protocols
SOP 1: RP-HPLC Method for Purity Analysis of a Dab(DNP)-Containing Peptide
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water). Dilute to 0.2 mg/mL with Mobile Phase A.
-
Instrumentation: HPLC system with dual-wavelength UV detector.
-
Column: C18, 300Å, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Detection: 215 nm and 365 nm.
-
Gradient Program:
-
0-5 min: 20% B
-
5-35 min: 20% to 70% B
-
35-37 min: 70% to 95% B
-
37-40 min: 95% B
-
40-42 min: 95% to 20% B
-
42-47 min: 20% B (re-equilibration)
-
-
Analysis: Integrate all peaks at both wavelengths. Purity is reported as the area of the main peak divided by the total area of all peaks.
SOP 2: LC-MS/MS Analysis for Sequence Confirmation
-
Sample Preparation: Dilute the peptide sample from SOP 1 to ~10 µM using 50% Acetonitrile/Water with 0.1% formic acid. (Note: Formic acid is preferred over TFA for MS as it causes less ion suppression).
-
Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or Q-TOF).
-
LC Method: Use a similar, but faster, gradient to the HPLC method, suitable for the shorter LC column.
-
MS Acquisition - Full Scan (MS1):
-
Mass Range: 300-2000 m/z
-
Resolution: >60,000
-
Polarity: Positive
-
Analysis: Extract the chromatogram for the theoretical m/z of the peptide's various charge states. Confirm the measured mass is within 5 ppm of the theoretical mass.
-
-
MS Acquisition - Tandem MS (MS/MS):
-
Method: Data-Dependent Acquisition (DDA).
-
Precursor Selection: Isolate the most intense charge state of the target peptide.
-
Activation: HCD (Higher-energy C--trap Dissociation) with a normalized collision energy of ~28-30 (this may require optimization).
-
Resolution: >15,000
-
-
Data Analysis: Use sequencing software to match the observed fragment ions (b- and y-ions) to the theoretical fragmentation pattern of the target sequence. Manually verify the presence of key fragments that confirm the location of the Dab(DNP) residue by its characteristic mass.
Conclusion & Senior Scientist Recommendations
-
Gold Standard: The combination of RP-HPLC with dual-wavelength detection and high-resolution LC-MS/MS is the definitive gold standard. HPLC quantifies purity and flags potential issues, while MS/MS provides unequivocal proof of sequence and modification site.
-
Avoid Single-Method Reliance: Relying solely on HPLC purity is insufficient, as it provides no structural information. Conversely, relying only on MS data is also inadequate, as it is not inherently quantitative and may not detect isomeric impurities.
-
Embrace the Modification's Properties: Do not treat the Dab(DNP) residue as a simple amino acid. Instead, leverage its unique properties—hydrophobicity and UV absorbance—to design more specific and powerful analytical methods. This proactive approach is the hallmark of a rigorous, self-validating quality control system.
By implementing the comparative methodologies and causal reasoning outlined here, researchers can ensure the integrity of their materials, leading to more reliable experimental outcomes and accelerating the path of drug discovery and development.
References
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Edman degradation workflow in N-terminal protein sequencing | Beijing Baitai Paike Biotechnology Co., Ltd. - 百泰派克生物科技. Available at: [Link]
-
Edman degradation - Wikipedia. Available at: [Link]
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Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate. Available at: [Link]
-
N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs. Available at: [Link]
-
Theory of Edman Sequencing - Shimadzu Scientific Instruments. Available at: [Link]
-
N-terminal sequence determination of polypeptides and peptide mixtures by Edman degradation combined with californium-252 plasma desorption mass spectrometry - PubMed. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. Available at: [Link]
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How to detect the usability of a peptide sequence? - 百泰派克生物科技. Available at: [Link]
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Systematic Errors in Peptide and Protein Identification and Quantification by Modified Peptides - PMC - NIH. Available at: [Link]
-
The challenge of detecting modifications on proteins | Essays in Biochemistry. Available at: [Link]
-
Amino Acid Sequencing Challenges: A Deep Dive - Creative Biolabs. Available at: [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Available at: [Link]
-
The Role of Fmoc-Dab(Boc)-OH in Advanced Peptide Synthesis. Available at: [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Structural analysis of a signal peptide inside the ribosome tunnel by DNP MAS NMR - NIH. Available at: [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution - The Royal Society of Chemistry. Available at: [Link]
-
Fmoc-Dab-OH.HCl | C19H22Cl2N2O4 | CID 139211063 - PubChem. Available at: [Link]
-
A comparative examination of two Fmoc removal reagents for process improvement to produce peptide drugs - PubMed. Available at: [Link]
-
Overcoming the Challenges of Peptide Drug Development - Concept Life Sciences. Available at: [Link]
-
Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. - ResearchGate. Available at: [Link]
-
Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases - IRIS - Unibo. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Fmoc-Dab(Ac)-OH | C21H22N2O5 | CID 154776156 - PubChem - NIH. Available at: [Link]
-
Overview of peptide and protein analysis by mass spectrometry - PubMed. Available at: [Link]
-
A Dynamic Programming Approach to De Novo Peptide Sequencing via Tandem Mass Spectrometry. Available at: [Link]
-
D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC - NIH. Available at: [Link]
-
A Dynamic Programming Approach to De Novo Peptide Sequencing via Tandem Mass Spectrometry. Available at: [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. Available at: [Link]
-
De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry - UCSD Proteomics. Available at: [Link]
-
Development and validation of a stability indicating HPLC-DAD method for the determination of the peptide stigmurin - OUCI. Available at: [Link]
-
Development and validation of a stability indicating HPLC-DAD method for the determination of the peptide stigmurin | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Validation of Peptide Mapping for Protein Identity and Genetic Stability. Biologics and Biotechnology Section, Pharmaceutical Research and Manufacturers of America - ResearchGate. Available at: [Link]
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Introduction to Fmoc-D-Dab(Dnp)-OH: A Tool for Fluorescence Quenching
An In-Depth Technical Guide to the Applications and Limitations of Fmoc-D-Dab(Dnp)-OH
For researchers, scientists, and drug development professionals engaged in peptide chemistry, the strategic selection of building blocks is paramount to achieving desired outcomes. This guide provides a comprehensive review of this compound, a specialized amino acid derivative used for incorporating the 2,4-dinitrophenyl (Dnp) group into synthetic peptides. We will delve into its core applications, particularly in the realm of fluorescence quenching, provide objective comparisons with modern alternatives, and present detailed experimental protocols and critical scientific considerations to guide your research.
This compound is an N-α-Fmoc-protected D-diaminobutyric acid derivative where the side-chain amino group is modified with a 2,4-dinitrophenyl (Dnp) moiety. Its primary utility in peptide synthesis is not as a structural component but as a carrier for the Dnp group, which functions as a highly effective universal quencher of fluorescence.
The core application for this building block is in the synthesis of internally quenched fluorescent (IQF) peptides, also known as FRET (Förster Resonance Energy Transfer) peptides.[1][2] These peptides are powerful tools for studying enzyme activity, particularly proteases, by converting a proteolytic cleavage event into a measurable fluorescent signal.[3][4]
Core Application: Engineering FRET-Based Enzyme Substrates
The principle behind an IQF peptide is straightforward. A fluorophore and a quencher are incorporated into the same peptide sequence. When the peptide is intact, the quencher is in close spatial proximity to the fluorophore, suppressing its emission through FRET. Upon enzymatic cleavage of a specific recognition sequence within the peptide, the fluorophore and quencher are separated, leading to a significant increase in fluorescence.[1][2][4]
The Dnp group in this compound serves as the quencher. It has a broad absorbance spectrum in the UV-visible range (λmax ~348 nm), making it an effective acceptor for the energy emitted by donor fluorophores that emit in the blue to green range.[5] It is particularly well-suited for quenching fluorophores such as Mca (7-Methoxycoumarin-4-yl acetyl) and Abz (2-Aminobenzoyl), as well as the intrinsic fluorescence of Tryptophan.[2][5][6]
Data Presentation: Comparison of Common Quenchers
While Dnp is a classic quencher, numerous alternatives now exist. The choice of quencher is critical and depends on the paired fluorophore.
| Quencher | Max Absorbance (λmax) | Recommended Fluorophore(s) | Quenching Mechanism | Key Characteristics |
| Dnp | ~348 nm | Mca, Abz, Tryptophan[5][6] | FRET | Classic quencher, good for UV/blue fluorophores. |
| Dabcyl | ~453 nm | EDANS, FAM[5][7] | FRET | Very common "dark quencher" (non-fluorescent), excellent for visible spectrum fluorophores. |
| BHQ-1 | ~534 nm | FAM, TET, JOE, HEX | Static & FRET | High quenching efficiency, broad absorbance. |
| BHQ-2 | ~579 nm | TAMRA, ROX, Cy3.5 | Static & FRET | Optimized for yellow-to-orange emitting dyes. |
| BHQ-3 | ~672 nm | Cy5, Cy5.5[8] | Static & FRET | Designed for far-red fluorophores. |
| QC-1 | ~747 nm | IR800[8] | FRET | Specifically for near-infrared (NIR) dyes. |
Experimental Workflow: Solid-Phase Synthesis of an IQF Peptide
The synthesis of a peptide containing D-Dab(Dnp) follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The key consideration is the potential for side reactions, which will be discussed in the limitations section.
Detailed Protocol: Manual Synthesis of a Model IQF Peptide
Model Peptide: Abz-Ala-Dab(Dnp)-Ala-Arg-NH₂
-
Resin Preparation: Swell 100 mg of Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes in a fritted syringe.
-
First Amino Acid Coupling (Arg):
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add DIPEA (8 eq) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours. Wash with DMF.
-
-
Subsequent Couplings (Ala, Dab(Dnp), Ala): Repeat the deprotection and coupling cycle for each amino acid. For the critical step, use this compound. Due to the bulky Dnp group, extend the coupling time to 3-4 hours or use a more potent coupling agent like HATU if necessary.
-
N-terminal Fluorophore Coupling (Abz):
-
After the final Fmoc deprotection of the N-terminal Alanine, wash the resin extensively.
-
Couple 2-Aminobenzoic acid (Abz) (4 eq) using HBTU/HOBt/DIPEA, similar to a standard amino acid.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 3 hours.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dissolve the crude product in a water/acetonitrile mixture. Purify using reverse-phase HPLC. Confirm the mass of the final product via mass spectrometry.
Limitations and Critical Scientific Considerations
While effective for its specific purpose, this compound is not without significant limitations that researchers must consider.
Limitation 1: Lability of the Dnp Group to Piperidine
A crucial, often overlooked, issue is the partial instability of side-chain Dnp groups to the standard Fmoc-deprotection reagent, piperidine. While the Dnp group is primarily used in Boc-SPPS where it is stable, its use in Fmoc-SPPS is more problematic. A study on the cleavage of the Dnp protecting group from a Histidine side chain reported that treatment with 20% piperidine in DMF resulted in 84% cleavage of the Dnp group.[9]
Implication for Researchers: During a long SPPS protocol involving multiple deprotection cycles, a significant portion of the D-Dab(Dnp) residues can be prematurely deprotected. This leads to a heterogeneous final product containing both the desired quenched peptide and an undesired, unlabeled version, complicating purification and reducing the effective yield.
Limitation 2: Requirement for Thiolytic Cleavage for Dnp Removal
In applications where Dnp is used as a temporary side-chain protecting group (more common for Histidine or Tyrosine than for Dab), its removal is not trivial.[10] The Dnp group is highly stable to the strong acids used in final cleavage, such as TFA.[11] Complete removal necessitates a separate, orthogonal deprotection step using thiolysis, typically with a reagent like thiophenol.[11][12]
Implication for Researchers: This adds an extra, cumbersome step to the workflow. Thiophenol is notorious for its persistent, foul odor, requiring specialized handling and waste disposal.[11] This makes the Dnp group a less practical choice for side-chain protection in modern Fmoc-SPPS compared to more conveniently cleaved groups.
Limitation 3: Competition from Superior Modern Quenchers
The field of fluorescent probes has advanced significantly. For many applications, Dnp has been superseded by more efficient and versatile "dark quenchers" like the Dabcyl and the Black Hole Quencher (BHQ) series.[5][7]
-
Spectral Overlap: Dabcyl has better spectral overlap with common fluorophores like FAM and EDANS than Dnp does.[5] BHQ and QC-1 quenchers are specifically engineered for optimal performance with red and near-infrared dyes, an area where Dnp is ineffective.[8]
-
Quenching Efficiency: Modern quenchers often provide higher quenching efficiency, leading to lower background fluorescence and a higher signal-to-noise ratio upon substrate cleavage.[8]
-
Ease of Use: Building blocks like Fmoc-Lys(Dabcyl)-OH are commercially available and can be incorporated with no special considerations beyond standard SPPS protocols, avoiding the stability issues associated with the Dnp group.
Comparative Analysis: Alternative Strategies for IQF Peptides
| Strategy | Building Block / Reagent | Ease of Synthesis | Versatility | Key Advantages | Critical Disadvantages |
| Internal Dnp | This compound | Moderate | Low (UV/Blue Fluorophores) | Well-established for specific Mca/Abz assays. | Dnp group is partially unstable to piperidine[9]; limited fluorophore pairing. |
| Internal Dabcyl | Fmoc-Lys(Dabcyl)-OH | High | High (Visible Fluorophores) | Stable in SPPS; excellent quenching for FAM/EDANS; widely used.[5] | Less effective for far-red or NIR dyes. |
| Internal BHQ | Fmoc-Lys(BHQ)-OH | High | High (Visible to Red) | Superior quenching efficiency; broad applicability.[7][8] | Higher cost compared to older quenchers. |
| N-Terminal Quencher | Dabcyl-OSu or similar | Moderate to High | Moderate | Can be added on-resin or post-synthesis; avoids internal modification.[5] | Quencher position is fixed at the N-terminus, which may not be optimal for all enzyme assays. |
Conclusion and Expert Recommendations
This compound remains a viable, albeit dated, tool for the synthesis of internally quenched fluorescent peptides. Its use is justified primarily when replicating legacy assays specifically designed around a Dnp-Mca or Dnp-Abz FRET pair. For these applications, it can deliver reliable results, provided the synthesis is performed with an awareness of its limitations.
However, for the development of new assays, it is the recommendation of this guide to prioritize modern alternatives.
-
For assays using visible-spectrum fluorophores (e.g., FAM, Cy3), Fmoc-Lys(Dabcyl)-OH or Fmoc-Lys(BHQ)-OH are superior choices. They offer greater stability during synthesis, higher quenching efficiency, and broader applicability.
-
For assays in the far-red or NIR spectrum, specialized quenchers like BHQ-3 or QC-1 are essential.[8]
By understanding both the historical applications and the scientifically-backed limitations of this compound, researchers can make informed decisions, optimizing their synthetic strategies to generate high-quality, reliable peptide probes for their critical research needs.
References
-
Garay, H. E., González, L. J., Cruz, L. J., Estrada, R. C., & Reyes, O. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection conditions during the synthesis of the peptide Gly-His-Ala-Leu-Gly. Biotecnología Aplicada, 14, 193-195.
-
Gorbics, L., & Slaninová, J. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International journal of peptide and protein research, 45(2), 116–121.
-
Wilk, S. R., et al. (2023). Internally Quenched Fluorescent Peptides Provide Insights into Underexplored and Reversible Post-Translational Modifications. ChemRxiv.
-
BenchChem. (n.d.). Cleavage Cocktail for Peptides Containing His(Dnp). Application Notes and Protocols.
-
van der Linden, W. A., et al. (2023). Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications. ResearchGate.
-
van der Linden, W. A., et al. (2023). Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications. National Institutes of Health.
-
AAPPTec. (n.d.). Planning a Peptide Synthesis.
-
Merck Millipore. (n.d.). Peptide Labeling.
-
Creative Peptides. (n.d.). Quenched Fluorescent Peptides.
-
Bachem. (n.d.). Fmoc-Dap(Dnp)-OH. Product Information.
-
Bachem. (2021). Fret Substrates.
-
Bremer, C., & Ntziachristos, V. (2003). Optimal dye-quencher pairs for the design of an "activatable" nanoprobe for optical imaging. Journal of the American Chemical Society, 125(44), 13364-13365.
-
LGC Biosearch Technologies. (n.d.). Quenching mechanisms in oligonucleotide probes.
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- 12. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Fmoc-d-dab(dnp)-oh
This document provides essential, step-by-step guidance for the safe and compliant disposal of N-α-Fmoc-N-γ-(2,4-dinitrophenyl)-D-2,4-diaminobutyric acid, hereafter referred to as Fmoc-d-dab(dnp)-oh. The protocols outlined are designed for researchers, scientists, and drug development professionals who handle this and similar chemical reagents. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
The core principle guiding the disposal of this compound is that it must be treated as hazardous chemical waste . This classification stems from the inherent hazards of its constituent parts, most notably the 2,4-dinitrophenyl (DNP) group. Dinitrophenols are recognized for their toxicity and potential to be explosive, particularly when dry.[1][2][3] Therefore, under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.
Hazard Identification and Immediate Safety
Before handling or preparing for disposal, it is imperative to understand the associated risks and ensure all necessary personal protective equipment (PPE) is in use.
Hazard Profile Summary:
| Hazard Category | Description | Primary Concern(s) |
| Acute Toxicity | The DNP moiety is highly toxic if inhaled, ingested, or absorbed through the skin.[1][2] Exposure can disrupt oxidative phosphorylation, leading to symptoms like fatigue, nausea, and in severe cases, hyperthermia and death.[2][4] | Systemic poisoning, organ damage (liver, kidneys), and potential fatality.[2] |
| Explosive Hazard | Dry dinitrophenol compounds are flammable solids and can be highly explosive when subjected to heat, shock, or friction.[2][3] | Risk of detonation, especially with bulk, dry material. |
| Skin & Eye Irritation | Direct contact can cause skin irritation and severe eye irritation or burns.[2] | Chemical burns, dermatitis. |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves before use and dispose of them as contaminated waste after handling.[5]
-
Body Protection: A flame-resistant laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[5]
Step-by-Step Disposal Protocols
Waste must be segregated based on its physical state (solid or liquid) and the nature of the contamination. The fundamental strategy is to isolate, securely package, and clearly label all waste streams for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6][7]
Disposal of Unused or Expired Solid this compound
This procedure applies to the pure, solid chemical that is no longer needed.
-
Segregation: Keep the solid chemical waste separate from all other waste streams. Do not mix it with solvents or other solid wastes.[7]
-
Packaging: If possible, use the original manufacturer's container, ensuring it is in good condition and the label is intact and legible.[6] If the original container is compromised, transfer the solid to a new, sealable, and chemically compatible container (e.g., a wide-mouth glass or polyethylene jar).
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag.[8] The label must include:
-
The full chemical name: "this compound"
-
The primary hazards: "Toxic," "Explosive Hazard When Dry"
-
The approximate quantity of waste.
-
The date the container was designated as waste.
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) or central waste storage area.[9] This area should be secure, well-ventilated, and away from heat, sparks, or open flames.[10]
Disposal of Contaminated Solid Waste
This category includes items such as gloves, weighing paper, pipette tips, and absorbent materials that have come into direct contact with this compound.
-
Collection: Place all contaminated solid items into a dedicated, durable, leak-proof container, such as a designated hazardous waste bucket or a heavy-duty plastic bag.[11]
-
Labeling: Label the container or bag clearly as "Hazardous Waste" and specify the contents (e.g., "Solid Lab Debris Contaminated with this compound").[8]
-
Storage and Disposal: Once the container is full, seal it and move it to the designated hazardous waste accumulation area for collection.
Disposal of Liquid Waste Streams
Liquid waste is typically generated during peptide synthesis, specifically from the cleavage of the Fmoc protecting group or in reaction workups. These waste streams often contain solvents like N,N-dimethylformamide (DMF) and deprotection reagents like piperidine, in addition to the dibenzofulvene-piperidine adduct and traces of the amino acid.[12][13]
-
Collection: Collect all liquid waste containing this compound or its byproducts in a dedicated, sealable, and chemically compatible hazardous waste container (e.g., a glass or solvent-safe plastic carboy).[11]
-
Segregation: Do not mix this waste stream with other incompatible liquid wastes, such as acids or oxidizers.[7][10]
-
Labeling: The liquid waste container must be labeled "Hazardous Waste." List all chemical constituents and their approximate percentages (e.g., "DMF (~75%), Piperidine (~20%), this compound and related byproducts (~5%)").
-
Storage and Disposal: Keep the container sealed when not in use and store it in secondary containment (a spill tray) within the designated hazardous waste area.[7] Arrange for disposal through your institution's EHS department.
Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from the use of this compound.
Caption: Decision workflow for segregating this compound waste.
Emergency Procedures: Spill Response
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of dust inhalation.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash down.
-
Containment: For a solid spill, do not sweep dry powder . Gently cover the spill with a damp paper towel or absorbent pad to prevent dust from becoming airborne.[14] For a liquid spill, contain it with absorbent pads or booms.
-
Cleanup: Carefully collect all contaminated materials using tongs or other tools and place them into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol), followed by soap and water.[15] All cleaning materials must be collected and disposed of as hazardous waste.[14]
-
Reporting: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
Regulatory Framework
The procedures described in this guide are designed to comply with regulations set forth by major governing bodies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][16] The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous waste, which includes generation, transportation, treatment, storage, and disposal.[9] Laboratories in academic institutions may be subject to specific regulations, such as Subpart K of 40 CFR Part 262, which provides alternative requirements better suited for a laboratory environment.[17][18][19] It is the responsibility of the researcher and their institution to ensure full compliance with all applicable federal, state, and local regulations.
References
-
EPA. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
OSHA. (n.d.). Occupational Safety and Health Administration Compliance for Laboratories. U.S. Bio-Clean. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
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Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. [Link]
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EPA. (2023). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Waste: Solids. [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link]
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Haz-Map. (n.d.). 2,3-Dinitrophenol - Hazardous Agents. [Link]
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EPA. (n.d.). School Chemistry Labs - Waste & Debris Fact Sheets. U.S. Environmental Protection Agency. [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]
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New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: 2,4-Dinitrophenol. [Link]
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MedPro Disposal. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. [Link]
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Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. [Link]
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ATSDR. (2020). Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry. [Link]
-
OSHA. (2011). Laboratory Safety Guidance. [Link]
-
Capot Chemical. (2019). MSDS of Fmoc-Dab(Fmoc)-OH. [Link]
-
Georgia Tech Professional Education. (n.d.). Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. [Link]
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Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
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PubChem. (n.d.). Fmoc-Dab(Ac)-OH. National Center for Biotechnology Information. [Link]
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MySkinRecipes. (n.d.). Fmoc-Dab(Dnp)-OH. [Link]
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ResearchGate. (2000). Methods for Removing the Fmoc Group. [Link]
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Royal Society of Chemistry. (2016). Green Chemistry - In situ Fmoc removal. [Link]
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Merck Millipore. (n.d.). Safety Data Sheet. [Link]
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Springer Nature Experiments. (2000). Methods for Removing the Fmoc Group. [Link]
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Humana Press. (2000). Methods for Removing the Fmoc Group. [Link]
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LSU Health Shreveport. (2018). SOP for the safe use of Diaminobenzidine (DAB). [Link]
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Navigating the Synthesis Landscape: A Guide to the Safe Handling of Fmoc-d-dab(dnp)-oh
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel peptides is a cornerstone of modern drug development. Among the vast array of available building blocks, Fmoc-d-dab(dnp)-oh holds a unique position, offering specific functionalities for intricate peptide design. However, its chemical structure, incorporating both the fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2,4-dinitrophenyl (DNP) moiety, necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, empowering you to handle this compound with the highest degree of confidence and care.
Understanding the Hazard Profile: The Critical Role of the DNP Group
While Fmoc-protected amino acids are common in peptide synthesis, the presence of the 2,4-dinitrophenyl (DNP) group in this compound introduces specific and significant hazards. The DNP group renders the compound acutely toxic, flammable, and potentially explosive when dry.[1] It is crucial to recognize that the primary safety concerns associated with this reagent stem from the characteristics of the DNP moiety.
Short-term exposure to DNP can lead to symptoms such as nausea, headaches, and dizziness.[1] More severe, long-term exposure may result in the formation of cataracts and impact the central nervous and cardiovascular systems.[1] The compound can be harmful through inhalation, skin/eye contact, and ingestion.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is mandatory.[1] Viton gloves are also a suitable alternative.[2] | Provides a robust barrier against skin contact. The DNP group can be hazardous upon skin contact.[2] |
| Eye Protection | ANSI-approved chemical safety goggles or a face shield.[2] | Protects against splashes of solutions containing the compound and from airborne dust particles. |
| Body Protection | A lab coat with full-length sleeves is required.[2] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A dust respirator should be used when handling the solid compound to avoid dust formation.[3][4] All handling of the solid should be conducted in a certified chemical fume hood.[1][2] | Minimizes the risk of inhaling the toxic dust particles. |
| Footwear | Closed-toed shoes must be worn at all times in the laboratory.[2] | Protects feet from spills. |
The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following flowchart provides a decision-making framework for PPE selection when working with this compound.
Figure 1. PPE Selection Flowchart for Handling this compound.
Operational Plan: From Benchtop to Waste
A clear and concise operational plan is essential for the safe handling of this compound.
Engineering Controls
-
Chemical Fume Hood: Always handle the solid compound and prepare solutions within a certified chemical fume hood to prevent inhalation exposure.[1][2]
-
Ventilation: Ensure adequate general laboratory ventilation to minimize the concentration of any airborne contaminants.[2]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[2]
Step-by-Step Handling Procedures
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare your workspace within the fume hood by lining it with absorbent bench paper.
-
Weighing: When weighing the solid, do so carefully to avoid generating dust. Use a dedicated spatula and weighing vessel.
-
Dissolving: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Reaction: During a reaction, maintain constant vigilance. Use appropriate reaction vessels and ensure the setup is secure.
-
Post-Reaction: After the reaction is complete, quench any reactive materials safely according to your established protocol.
Emergency Procedures: Be Prepared
In the event of an emergency, a swift and informed response is critical.
Spills
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[4]
-
Large Spills: For large spills, evacuate the area and call for assistance from your institution's environmental health and safety department.[3] Do not attempt to clean up a large spill without appropriate training and equipment, which may include a self-contained breathing apparatus (SCBA).[3]
Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[1][4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration and seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.
-
Solid Waste: All solid waste, including contaminated gloves, bench paper, and weighing vessels, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour any solutions down the drain.[4]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Disposal: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their pursuit of scientific discovery. A proactive approach to safety is not just a requirement; it is a cornerstone of excellent scientific practice.
References
-
Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. Retrieved from [Link]
-
University of Georgia Office of Research. (n.d.). Standard Operating Procedure for: Dinitrophenol. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: 2,4-DINITROPHENOL. Retrieved from [Link]
-
ScienceLab.com. (2005, October 9). Material Safety Data Sheet - 2,4-Dinitrophenylhydrazine MSDS. Retrieved from [Link]
-
Capot Chemical. (2019, September 27). MSDS of Fmoc-Dab(Fmoc)-OH. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
